Anisole-d8
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-JGUCLWPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480548 | |
| Record name | Anisole-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54887-54-6 | |
| Record name | Anisole-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54887-54-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Anisole-d8: A Comprehensive Technical Guide for Advanced Research Applications
Introduction: The Unique Utility of a Deuterated Aromatic Ether
Anisole-d8 (C₆D₅OCD₃), also known as methoxybenzene-d8, is a deuterated analog of anisole where all eight hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution, while seemingly minor, imparts distinct physicochemical properties that make this compound an invaluable tool in various advanced research fields, particularly in analytical chemistry, drug metabolism, and environmental science.[2][3] The increased mass due to deuterium substitution leads to a slightly stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference is the foundation of the kinetic isotope effect (KIE), which can alter the rate of chemical reactions, including metabolic pathways.[4] This guide provides an in-depth exploration of the synthesis, properties, and diverse research applications of this compound, complete with detailed experimental protocols for its practical implementation in the laboratory.
Core Properties and Synthesis of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in research. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆D₅OCD₃ | |
| Molecular Weight | 116.19 g/mol | |
| CAS Number | 54887-54-6 | |
| Appearance | Colorless liquid | [5] |
| Density | 1.068 g/mL at 25 °C | |
| Boiling Point | 154 °C (lit.) | |
| Melting Point | -37 °C (lit.) | |
| Refractive Index | n20/D 1.5145 (lit.) | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Mass Shift (M+) | +8 |
Synthesis of this compound: A Practical Laboratory Protocol
The most common and efficient method for synthesizing this compound is through a modification of the Williamson ether synthesis, a classic organic reaction that forms an ether from an organohalide and an alkoxide.[6][7][8] In this case, a deuterated phenoxide is reacted with a deuterated methyl halide.
Diagram of the Williamson Ether Synthesis for this compound
Caption: Williamson ether synthesis of this compound.
Step-by-Step Synthesis Protocol:
-
Preparation of Sodium Phenoxide-d5:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Phenol-d6 in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Slowly add an equimolar amount of a strong base, such as sodium hydride (NaH), to the solution at 0 °C. The reaction will generate hydrogen gas, so proper ventilation is crucial.
-
Allow the reaction mixture to warm to room temperature and stir for approximately one hour to ensure complete formation of the sodium phenoxide-d5 salt.
-
-
Etherification Reaction:
-
Cool the sodium phenoxide-d5 solution back to 0 °C.
-
Slowly add a slight excess (approximately 1.1 equivalents) of iodomethane-d3 to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[9]
-
Combine the organic extracts and wash sequentially with a dilute sodium hydroxide solution (to remove any unreacted phenol-d6) and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
The crude this compound can then be purified by fractional distillation to yield the final product.
-
This compound as an Internal Standard in Quantitative Analysis
One of the most prevalent applications of this compound is as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[10]
The Rationale Behind Using a Deuterated Internal Standard
The ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the detector. This compound perfectly fits this description for the analysis of anisole and other structurally related volatile organic compounds (VOCs). Because its chemical and physical properties are nearly identical to those of unlabeled anisole, it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution ensures that any analyte loss or variation in instrument response is mirrored by the internal standard.[11] However, due to its higher mass, this compound is easily distinguished from the native analyte by a mass spectrometer, allowing for accurate and precise quantification.
Workflow for Quantitative Analysis using this compound as an Internal Standard
Caption: General workflow for using this compound as an internal standard.
Protocol: Quantification of BTEX in Water Samples by GC-MS using this compound
This protocol provides a step-by-step guide for the quantitative analysis of benzene, toluene, ethylbenzene, and xylenes (BTEX) in water samples using this compound as an internal standard. This method is adapted from principles outlined in EPA methods for volatile organic analysis.[12][13][14][15]
1. Preparation of Standards:
-
Stock Standard Solution (BTEX): Prepare a stock solution of BTEX in methanol at a concentration of 1000 mg/L.
-
Working Standard Solutions (BTEX): Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/L to 100 µg/L.
-
Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in methanol at a concentration of 1000 mg/L.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a concentration of 100 µg/L.
2. Calibration Curve Preparation:
-
To a series of 40 mL VOA vials, add a known volume of reagent-free water.
-
Spike each vial with a different volume of the BTEX working standard solutions to create a calibration curve with at least five concentration levels.
-
Add a constant volume of the this compound internal standard spiking solution to each calibration standard to achieve a final concentration of 10 µg/L.
-
Seal the vials immediately with no headspace.
3. Sample Preparation:
-
Collect water samples in 40 mL VOA vials, ensuring no headspace. If residual chlorine is present, add a quenching agent like ascorbic acid.
-
Just prior to analysis, spike each sample with the this compound internal standard spiking solution to a final concentration of 10 µg/L.
4. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a purge and trap system.
-
GC Column: A capillary column suitable for volatile organic compounds, such as a 60 m x 0.25 mm ID, 1.4 µm film thickness column.
-
Purge and Trap Parameters:
-
Purge gas: Helium
-
Purge time: 11 minutes
-
Desorb time: 2 minutes
-
Bake time: 7 minutes
-
-
GC Oven Program:
-
Initial temperature: 35 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV
-
Scan mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor characteristic ions for each BTEX compound and this compound (m/z for this compound: 116, 97).
-
5. Data Analysis:
-
Integrate the peak areas of the target analytes and this compound.
-
Calculate the relative response factor (RRF) for each analyte using the calibration standards.
-
Quantify the concentration of each BTEX compound in the samples based on the area ratio of the analyte to the internal standard and the established RRF.
This compound in Mechanistic and Tracer Studies
Beyond its role as an internal standard, the isotopic label in this compound makes it a powerful tool for elucidating reaction mechanisms and tracing the environmental fate and metabolic pathways of anisole and related compounds.[16][17][18][19][20]
Elucidating Metabolic Pathways
In drug metabolism and toxicology studies, deuterated compounds are used to investigate the biotransformation of xenobiotics.[3] The kinetic isotope effect (KIE) associated with the cleavage of a C-D bond versus a C-H bond can provide valuable insights into the rate-determining steps of metabolic reactions.[4] For example, if the metabolism of anisole involves the enzymatic hydroxylation of the aromatic ring or O-demethylation, the rate of these reactions may be slower for this compound compared to unlabeled anisole. By comparing the metabolic profiles of the two compounds, researchers can identify the primary sites of metabolic attack and the enzymes involved.[16]
Diagram of Anisole Metabolism and the Kinetic Isotope Effect
Caption: The kinetic isotope effect slows the metabolism of this compound.
Environmental Fate and Transport Studies
This compound can be used as a tracer to study the environmental fate and transport of anisole, a compound that can be released into the environment from various industrial processes. By introducing a known amount of this compound into a model ecosystem (e.g., a soil column or an aquatic microcosm), researchers can track its movement, degradation, and transformation over time. The distinct mass of this compound allows it to be differentiated from any naturally occurring anisole, enabling precise measurements of processes such as biodegradation, photodegradation, sorption to soil particles, and volatilization.[20]
Conclusion
This compound is a versatile and powerful tool for researchers in a wide range of scientific disciplines. Its unique properties, stemming from the substitution of hydrogen with deuterium, make it an ideal internal standard for accurate and precise quantitative analysis. Furthermore, its utility extends to mechanistic studies of drug metabolism and as a tracer for elucidating the environmental fate of aromatic compounds. The protocols and principles outlined in this guide provide a solid foundation for the effective application of this compound in advanced research, enabling scientists to obtain high-quality, reliable data and to push the boundaries of their respective fields.
References
- Tomaszewski, J. E., Jerina, D. M., & Daly, J. W. (1975). Deuterium isotope effects during formation of phenols by hepatic monoxygenases.
- Tachikawa, H., & Shishido, T. (2022). Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. The Journal of Physical Chemistry A, 126(1), 155–163.
- Lin, D. C. K., & Foltz, R. L. (1982). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. In Measurement of Organic Pollutants in Water and Wastewater.
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-435). Cambridge University Press.
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Williamson ether synthesis | Preparation of Anisole from Phenol. (2023, January 10). YouTube. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
- Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (n.d.). BenchChem.
- Stojkovska, J., Blažević, N., Camohasan, C., & Kremer, D. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 73(4), 273–283.
- Ladak, A., Jeffers, T., & Nutter, A. (n.d.). Analysis of volatile organic compounds in drinking water according to U.S. EPA Method 524.4. Thermo Fisher Scientific.
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Hiers, G. S., & Hager, F. D. (1929). Anisole. Organic Syntheses, 9, 12.
- Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). (2002).
- U.S. EPA Method 524.3 for Analysis of Volatile Organic Compounds (VOCs) in Finished Drinking Water. (2010).
- Analysis of Volatile Organic Compounds (VOCs) by Proposed U.S. EPA Method 524.3. (n.d.). Ingenieria Analitica Sl.
- Khdour, H. Y., Hall, J. F., & El-Khoury, R. (2020). Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. Foods, 9(10), 1475.
- Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. (2017, July 10).
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Lab Chapter 7.4. (n.d.). Whitman College. Retrieved from [Link]
- Shagidullin, R. R., Chernova, A. V., & Galyametdinov, Y. G. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1558.
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Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]
- Hawari, J., Monteil-Rivera, F., Perreault, N. N., Halasz, A., Paquet, L., Radovic, J., ... & Thiboutot, S. (2015). Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. Chemosphere, 119, 16–23.
- Menezes, G. G., Olivares, C. I., Abrell, L., Sierra-Alvarez, R., & Field, J. A. (2022). Environmental fate of 14C radiolabeled 2,4-dinitroanisole (DNAN) in soil microcosms. Chemosphere, 287, 132049.
- Olivares, C. I., Madeira, C. L., Sierra-Alvarez, R., Kadoya, W., Abrell, L., Chorover, J., & Field, J. A. (2017). Environmental Fate of 14C Radiolabeled 2,4-Dinitroanisole in Soil Microcosms. Environmental Science & Technology, 51(22), 13327–13334.
- Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674–1691.
- A Review on GC-MS and Method Development and Valid
- The Magnetic Pull of Anisole: Unveiling its Irresistible Charms. (n.d.). Alfa Chemistry.
- Temerdashev, Z. A., Azarova, Y. A., & Pankratov, A. N. (2022).
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Making anisole. (2016, October 12). YouTube. Retrieved from [Link]
- Determination of polycyclic aromatic hydrocarbons in water by GC/MS/MS. (2017). Journal of the Hellenic Veterinary Medical Society, 68(4), 629.
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This compound. (n.d.). PubChem. Retrieved from [Link]
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GC-MS spectra of control and treated anisole samples. (n.d.). ResearchGate. Retrieved from [Link]
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GC-MS Method for Anisole Detection. (n.d.). Scribd. Retrieved from [Link]
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Anisole (HMDB0033895). (n.d.). Human Metabolome Database. Retrieved from [Link]
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How can an internal standard such as toluene-d8 be used for fecal VOCs quantification? (2014, May 12). ResearchGate. Retrieved from [Link]
- Method for producing anisole from phenol and methanol. (n.d.). Google Patents.
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Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]
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Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]
- Validating the “greenness” of chemicals via life cycle assessment: the case of anisole as an anti-solvent in perovskite solar cells. (2022). RSC Publishing.
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Anisole. (n.d.). PubChem. Retrieved from [Link]
- Selective Environmentally Benign Synthesis of Isotope Labeled Compounds: Introduction of Deuterium into Compounds of Medicinal Relevance. (n.d.).
- QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks.
- Deuterium: Slowing Metabolism One C–H Bond
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Anisole-d8: A Comprehensive Technical Guide for Advanced Research Applications
Abstract
This technical guide provides an in-depth exploration of Anisole-d8 (C₆D₅OCD₃), a deuterated isotopologue of anisole. We will delve into its fundamental chemical structure and physicochemical properties, contrasting them with its non-deuterated counterpart. The guide will cover its characteristic spectroscopic signature, crucial for its identification and quantification. Furthermore, we will discuss common synthetic strategies and detail its principal applications as an internal standard in quantitative mass spectrometry and as a probe in mechanistic studies, particularly for understanding kinetic isotope effects in drug metabolism and chemical reactions. This document is intended for researchers, chemists, and drug development professionals who utilize isotopically labeled compounds in their workflows.
Introduction: The Significance of Deuterium Labeling in Anisole
This compound, also known as Methoxybenzene-d8, is a stable, non-radioactive isotopologue of anisole where all eight hydrogen atoms have been replaced with deuterium atoms.[1] This isotopic substitution, while resulting in a negligible change to the molecule's chemical reactivity and physical behavior, induces a significant and easily detectable increase in its molecular weight (M+8). This mass shift is the cornerstone of its utility in a range of sophisticated scientific applications.
The primary value of this compound lies in its role as an ideal internal standard for quantitative analysis by mass spectrometry (MS).[2] Its chemical properties are virtually identical to endogenous or unlabeled anisole, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] However, its distinct mass allows it to be differentiated and quantified separately from the unlabeled analyte.[2] Additionally, the increased mass of the C-D bond compared to the C-H bond makes this compound a powerful tool for investigating reaction mechanisms through the kinetic isotope effect (KIE), providing critical insights into metabolic pathways and bond-cleavage steps.[3][4]
Chemical Structure and Physicochemical Properties
This compound consists of a deuterated benzene ring bonded to a deuterated methoxy group. The full deuteration of both the aromatic ring (C₆D₅) and the methyl group (OCD₃) provides a clear mass separation from the parent molecule and any partially deuterated variants.
Caption: Chemical structure of this compound (C₆D₅OCD₃).
Core Chemical Properties
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆D₅OCD₃ (or C₇D₈O) | [1][5] |
| Molecular Weight | 116.19 g/mol | [6][7] |
| CAS Number | 54887-54-6 | [1][5] |
| Synonyms | Methoxybenzene-d8, (2H3)Methyl (2H5)phenyl ether, Phenyl-d5 methyl-d3 ether | [5][6] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
Physical and Safety Properties
This compound is a flammable liquid with physical properties very similar to its non-deuterated analog.[8][9] It should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.[6][10]
| Property | Value | Source |
| Appearance | Colorless to straw-colored liquid | [9] |
| Boiling Point | 154 °C (lit.) | [7] |
| Melting Point | -37 °C (lit.) | [7] |
| Density | 1.068 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.5145 (lit.) | [7] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [8] |
| Vapor Pressure | 4.2 ± 0.2 mmHg at 25°C | [6] |
| Hazard Classifications | Flammable Liquid 3; STOT SE 3 | [8] |
| Target Organs | Central Nervous System | [8] |
Spectroscopic Profile
The analytical utility of this compound is defined by its unique spectroscopic characteristics, which allow for its unambiguous detection and differentiation from unlabeled anisole.
-
Mass Spectrometry (MS): In MS, this compound exhibits a molecular ion peak that is 8 mass units higher (m/z = 116.19) than that of unlabeled anisole (C₇H₈O, m/w = 108.14).[11] This M+8 shift provides a clear, interference-free channel for detection in complex matrices. The fragmentation pattern will also show corresponding shifts for fragments containing deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A ¹H NMR spectrum of a high-purity this compound sample will show minimal signals, primarily from any residual, non-deuterated anisole (at ~6.8-7.3 ppm for aromatic protons and ~3.8 ppm for the methoxy group).[12] This makes it an excellent high-purity solvent for NMR studies of other compounds when residual solvent peaks from common deuterated solvents would be problematic.
-
²H (Deuterium) NMR: A ²H NMR spectrum will show signals corresponding to the deuterons on the aromatic ring and the methoxy group, confirming the positions of isotopic labeling.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is distinguished by the presence of C-D stretching vibrations, which appear at lower frequencies (typically ~2100-2250 cm⁻¹) compared to the C-H stretches (~2850-3100 cm⁻¹) of unlabeled anisole.[13] The fundamental vibrations of this compound in its ground (S₀) and first excited (S₁) electronic states have been studied in detail, providing a comprehensive understanding of its vibrational modes.[14]
Synthesis of this compound
The synthesis of this compound typically follows established methods for ether synthesis, such as the Williamson ether synthesis, but utilizes deuterated starting materials. A common and effective approach involves the methylation of phenol-d6 with a deuterated methylating agent.
Caption: General workflow for the Williamson ether synthesis of this compound.
Exemplary Synthetic Protocol: Williamson Ether Synthesis
This protocol is a representative methodology and should be adapted and performed by qualified personnel with appropriate safety measures.
-
Deprotonation of Phenol-d6: In an inert atmosphere (e.g., under Argon), dissolve Phenol-d6 in a suitable anhydrous solvent (e.g., THF).
-
Base Addition: Slowly add a strong base, such as sodium hydride (NaH), to the solution at a controlled temperature (e.g., 0 °C) to form the sodium phenoxide-d6 salt.
-
Addition of Deuterated Methylating Agent: Once deprotonation is complete, slowly add a deuterated methylating agent, such as methyl-d3 iodide (CD₃I).
-
Reaction: Allow the reaction mixture to warm to room temperature or gently heat to reflux to drive the SN2 reaction to completion. Monitor the reaction progress using an appropriate technique (e.g., GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction carefully with water or a mild acid. Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Final Purification: Purify the crude this compound product, typically by fractional distillation, to achieve high chemical and isotopic purity.
Core Applications in Research and Development
Internal Standard for Quantitative Analysis
The most prevalent application of this compound is as an internal standard (IS) for quantitative analysis using GC-MS or LC-MS.[15] The ideal IS should have physicochemical properties nearly identical to the analyte of interest.[2] this compound perfectly fits this requirement for the quantification of anisole and structurally similar aromatic compounds.
Causality of its Effectiveness:
-
Co-elution: this compound co-elutes very closely with unlabeled anisole in both gas and liquid chromatography, ensuring that both compounds experience similar matrix effects and ionization efficiencies.
-
Distinct Mass: The +8 Da mass difference provides a separate, clean mass channel for detection, preventing signal overlap with the analyte.
-
Correction for Variability: By adding a known amount of this compound to every sample and standard, any variability during sample preparation, injection, or ionization can be normalized. The final quantification is based on the ratio of the analyte signal to the IS signal, leading to significantly improved accuracy and precision.[15]
Caption: Workflow for using this compound as an internal standard in quantitative analysis.
Probing Reaction Mechanisms via the Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond due to the lower zero-point vibrational energy of the C-D bond.[3] Consequently, reactions involving the cleavage of a C-D bond will proceed more slowly than the cleavage of a C-H bond. This phenomenon, the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms.[3][16]
This compound serves as an excellent model compound for these studies:
-
Metabolic Profiling: In drug development, deuteration is a strategy to slow down metabolic pathways that involve C-H bond cleavage by cytochrome P450 enzymes.[3][4] Studies using deuterated anisole as a model for drugs like deutetrabenazine help researchers understand the mechanisms of oxidative demethylation and predict how isotopic substitution will affect a drug's pharmacokinetic profile.[3][16]
-
Chemical Reaction Mechanisms: By comparing the reaction rates of anisole and this compound, chemists can determine if the cleavage of a C-H/C-D bond on the methyl group or the aromatic ring is part of the rate-determining step of a reaction.[17][18][19]
Handling, Storage, and Safety
As a flammable liquid that can affect the central nervous system, this compound must be handled with care.[8]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[20]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is more than just a heavy version of a common organic solvent. Its unique mass and the increased strength of its C-D bonds make it an indispensable tool for the modern researcher. From providing the analytical rigor required for precise quantification in mass spectrometry to offering profound insights into the fundamental mechanisms of chemical and biological reactions, this compound continues to be a critical component in advancing scientific discovery. Its proper application, grounded in a solid understanding of its properties, empowers scientists to achieve more accurate results and deeper mechanistic understanding.
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Anisole-d8 (CAS Number: 54887-54-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Anisole-d8, a deuterated analog of anisole, for researchers, scientists, and professionals in the field of drug development. This document elucidates the core specifications, analytical applications, and practical considerations for the effective use of this stable isotope-labeled compound.
Core Compound Specifications
This compound, also known as Methoxybenzene-d8, is a synthetically modified version of anisole where all eight hydrogen atoms have been replaced with their stable isotope, deuterium.[1][2][3] This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, a critical feature for its primary applications.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These specifications are crucial for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 54887-54-6 | [1][2][3] |
| Linear Formula | C₆D₅OCD₃ | [1][3] |
| Molecular Formula | C₇D₈O | [2] |
| Molecular Weight | 116.19 g/mol | [1][2] |
| Appearance | Colorless liquid | [4] |
| Density | 1.068 g/mL at 25 °C | [1] |
| Boiling Point | 154 °C (lit.) | [1] |
| Melting Point | -37 °C (lit.) | [1] |
| Refractive Index | n20/D 1.5145 (lit.) | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [1][5] |
| Chemical Purity | Typically ≥99% | [1][6] |
The Critical Role of Deuterated Standards in Modern Analytics
Deuterated compounds, such as this compound, are indispensable tools in modern analytical chemistry, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[7][8][9] Their utility stems from the principle of isotope dilution mass spectrometry, where a known amount of the stable isotope-labeled (SIL) compound is added to a sample at an early stage of preparation.[10]
The near-identical physicochemical properties of the deuterated internal standard (IS) and the non-deuterated analyte ensure they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2] This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[10] The ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[10]
The use of SIL internal standards is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation to ensure data integrity and reliability in preclinical and clinical studies.[9]
Analytical Applications and Methodologies
This compound primarily serves as an internal standard in a variety of analytical applications, most notably in mass spectrometry-based quantification. Its aromatic structure and methoxy group make it a suitable internal standard for the analysis of a range of small molecule drugs and metabolites with similar structural features.
Representative Experimental Protocol: Quantification of a Hypothetical Analyte in Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a detailed, step-by-step methodology for the use of this compound as an internal standard in a typical bioanalytical workflow.
Objective: To accurately quantify "Analyte X" in human plasma samples.
Materials:
-
This compound (Internal Standard)
-
Analyte X (Reference Standard)
-
Human Plasma (Control)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Solid Phase Extraction (SPE) Cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Protocol Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Analyte X (1 mg/mL) in methanol.
-
Prepare a primary stock solution of this compound (1 mg/mL) in methanol.
-
From these stock solutions, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution in 50:50 methanol:water.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working internal standard solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 10% methanol in water for subsequent SPE cleanup.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific precursor-to-product ion transitions for both Analyte X and this compound. For this compound, the precursor ion would be [M+H]⁺ at m/z 117.2, and a characteristic product ion would be selected after fragmentation.
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for the MRM transitions of both Analyte X and this compound.
-
Calculate the peak area ratio of Analyte X to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow for Bioanalytical Method Validation using this compound
The following diagram illustrates the key stages of a bioanalytical method validation as per regulatory guidelines, where this compound would be employed as the internal standard.
Caption: Bioanalytical method validation workflow.
Spectral Data
The following are representative spectra for anisole. Due to the deuteration in this compound, the corresponding spectra will show characteristic differences, primarily in the mass spectrum and the absence of signals in the 1H NMR spectrum.
Mass Spectrum
The mass spectrum of non-deuterated anisole shows a molecular ion peak at m/z 108.[11] For this compound, a mass shift of +8 is expected, resulting in a molecular ion peak at approximately m/z 116.[1] The fragmentation pattern would be similar, with corresponding mass shifts in the fragment ions.
NMR Spectroscopy
¹H NMR: The ¹H NMR spectrum of non-deuterated anisole exhibits characteristic signals for the aromatic protons and the methoxy group protons.[12] In a fully deuterated compound like this compound, these signals would be absent. Any residual proton signals would indicate isotopic impurity.
¹³C NMR: The ¹³C NMR spectrum of non-deuterated anisole shows distinct peaks for the different carbon atoms in the molecule.[13] The ¹³C NMR spectrum of this compound would be similar, but the signals for the deuterated carbons would appear as multiplets due to C-D coupling.
Safety and Handling
This compound is classified as a flammable liquid and may cause drowsiness or dizziness.[1] It is important to handle the compound in a well-ventilated area, away from sources of ignition.[14][15] Personal protective equipment, including gloves and safety glasses, should be worn.[14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15][16]
Conclusion
This compound is a high-purity, stable isotope-labeled compound that serves as an essential tool for accurate and precise quantification in analytical chemistry, particularly in the field of drug development. Its use as an internal standard in LC-MS/MS workflows helps to mitigate analytical variability and ensures the generation of reliable and robust data that meets stringent regulatory requirements. This guide provides the foundational knowledge and a practical framework for the effective implementation of this compound in a research or regulated laboratory setting.
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An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Anisole
Introduction: Beyond a Simple Solvent—The Strategic Importance of Deuterated Anisole
Anisole (methoxybenzene), a seemingly simple aromatic ether, takes on a significantly enhanced role in scientific research and pharmaceutical development when its hydrogen atoms are replaced with deuterium, a stable, heavy isotope of hydrogen. This guide focuses primarily on per-deuterated anisole, Anisole-d8 (C₆D₅OCD₃), a molecule where all eight hydrogen atoms have been substituted.[1] This isotopic substitution, while subtle, imparts profound changes to the molecule's physical and chemical properties, making it an invaluable tool for researchers.
The core value of deuterated anisole lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[2] Consequently, reactions where the cleavage of this bond is the rate-determining step proceed more slowly.[3] This principle is the cornerstone of "deuterium-enabled" drug development, a strategy used to fine-tune the metabolic stability and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[4][5] Deuterated anisole serves as both a fundamental model for studying these effects and as a building block in complex syntheses.[6][7] It is also widely used as an internal standard in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where its distinct signals do not interfere with the analysis of non-deuterated analytes.[8]
This guide provides a comprehensive overview of the essential properties of deuterated anisole, practical experimental protocols for its characterization, and insights into its application, empowering researchers to leverage this unique molecule to its full potential.
Part 1: Core Physical and Chemical Properties
The substitution of hydrogen with deuterium results in a notable increase in molecular weight and density, with minor shifts in other physical constants. These differences are critical for everything from reaction stoichiometry calculations to analytical method development.
Comparative Physical Properties: Anisole vs. This compound
The following table summarizes the key physical properties of this compound and compares them with its non-deuterated analogue, Anisole.
| Property | This compound | Anisole (for comparison) |
| Molecular Formula | C₇D₈O[8] | C₇H₈O[9] |
| Linear Formula | C₆D₅OCD₃ | C₆H₅OCH₃ |
| CAS Number | 54887-54-6 | 100-66-3[10] |
| Molecular Weight | 116.19 g/mol [1] | 108.14 g/mol [9] |
| Appearance | Colorless liquid[8] | Colorless to straw-colored liquid[11] |
| Density | 1.068 g/mL at 25 °C[1] | 0.995 g/mL at 20 °C[9] |
| Boiling Point | 154 °C (lit.)[1] | 155 °C[11] |
| Melting Point | -37 °C (lit.)[1][8] | -37.5 °C[11] |
| Refractive Index (n20/D) | 1.5145 (lit.)[1] | 1.517 |
| Flash Point | 52 °C (125.6 °F) - closed cup[1] | 52 °C (126 °F)[11] |
| Isotopic Purity | Typically ≥98 atom % D[1] | N/A |
Chemical Properties and the Deuterium Isotope Effect
The chemical behavior of deuterated anisole is dominated by the isotopic effects of deuterium.
-
Kinetic Isotope Effect (KIE): As previously mentioned, the enhanced strength of the C-D bond is the most significant chemical differentiator. In metabolic processes, particularly those mediated by Cytochrome P450 enzymes, oxidation of the methoxy group or the aromatic ring is often a rate-limiting step. For this compound, the rate of such metabolic transformations is significantly reduced.[3] This phenomenon is the basis for using deuterium substitution to prolong the half-life of a drug, potentially leading to lower required doses, less frequent administration, and improved patient compliance.[4]
-
Solvent Isotope Effects: When deuterated compounds are used in protic solvents, or as the solvents themselves, interactions such as hydrogen bonding can be altered.[12] Acids, for instance, are generally weaker in deuterium oxide (D₂O) than in water (H₂O).[13] While anisole is not protic, understanding these principles is crucial when designing experiments in deuterated solvent systems, which are common in NMR studies.[14]
-
Spectroscopic Distinction: In analytical chemistry, the properties of deuterated anisole make it an excellent internal standard.
-
NMR Spectroscopy: In ¹H NMR, this compound is essentially "silent," producing no significant signals that would overlap with a hydrogen-containing analyte.[8]
-
Mass Spectrometry: this compound exhibits a clear mass shift of +8 atomic mass units compared to its natural counterpart, allowing for easy differentiation and quantification in mass spectrometry-based assays.[1]
-
The following diagram illustrates the mechanistic principle of how the Kinetic Isotope Effect can slow the metabolic breakdown of a molecule, using the O-demethylation of anisole as a representative example.
Caption: The Kinetic Isotope Effect (KIE) on Anisole Metabolism.
Part 2: Applications in Drug Development & Research
The unique properties of deuterated compounds, exemplified by this compound, provide powerful advantages throughout the pharmaceutical R&D pipeline.
-
Improving Pharmacokinetic Profiles: The primary application is to enhance a drug's metabolic stability. By strategically replacing hydrogens at sites of metabolic attack with deuterium, developers can decrease the rate of drug clearance, increase its half-life, and improve overall drug exposure (AUC).[4] This was famously demonstrated with the FDA-approved drug deutetrabenazine, a deuterated version of tetrabenazine.[3]
-
Reducing Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuteration can be used to alter the metabolic pathway, shunting it away from the route that produces the toxic compound.[4] This can significantly improve the safety profile of a drug candidate.
-
Mechanistic Studies: Deuterated compounds are indispensable tools for elucidating reaction mechanisms.[15] By observing the kinetic isotope effect (or lack thereof), researchers can determine whether a specific C-H bond is broken during the rate-limiting step of a chemical or biological process.[2]
-
Quantitative Bioanalysis: Due to their chemical similarity to the analyte but different mass, deuterated compounds are the "gold standard" for use as internal standards in quantitative mass spectrometry assays (e.g., LC-MS/MS). They co-elute with the non-deuterated drug, compensating for variations in sample preparation, matrix effects, and instrument response.
Part 3: Experimental Protocols & Workflows
A self-validating system requires robust and reproducible protocols. The following section provides a detailed methodology for the characterization of deuterated anisole using a standard analytical technique.
Protocol: Purity and Identity Confirmation of this compound by GC-MS
This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the chemical identity, purity, and isotopic enrichment of a sample of this compound.
Objective: To verify the molecular weight and assess the chemical purity of an this compound sample.
Materials:
-
This compound sample
-
Anisole (non-deuterated standard)
-
High-purity solvent for dilution (e.g., Dichloromethane or Hexane, GC grade)
-
Volumetric flasks and micropipettes
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)
Methodology:
Step 1: Standard and Sample Preparation
-
This compound Sample: Prepare a 100 ppm solution by diluting the neat this compound sample in the chosen solvent. For example, add 10 µL of this compound to a 100 mL volumetric flask and bring to volume with dichloromethane.
-
Anisole Standard: Prepare a 100 ppm solution of non-deuterated anisole in the same manner. This will be used to confirm retention time and fragmentation pattern.
Step 2: GC-MS Instrument Setup
-
GC Column: Phenyl-arylene equivalent (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-200 m/z.
Step 3: Data Acquisition
-
Inject 1 µL of the solvent blank to ensure system cleanliness.
-
Inject 1 µL of the 100 ppm Anisole standard to determine its retention time and mass spectrum.
-
Inject 1 µL of the 100 ppm this compound sample.
Step 4: Data Analysis and Interpretation
-
Retention Time: The retention time for this compound should be very close to that of the non-deuterated Anisole standard.
-
Purity Assessment: Analyze the chromatogram of the this compound sample. Purity can be estimated by the area percent of the main peak relative to any impurity peaks.
-
Mass Spectrum Verification:
-
Anisole Standard: The mass spectrum should show a molecular ion (M⁺) peak at m/z 108 and characteristic fragments (e.g., m/z 93, 78, 65).
-
This compound Sample: The mass spectrum should show a molecular ion (M⁺) peak at m/z 116, confirming the incorporation of eight deuterium atoms.[1] The fragmentation pattern will be shifted accordingly (e.g., fragments at m/z 100, 82). The relative intensity of the m/z 116 peak versus any residual m/z 115 or lower peaks can be used to estimate isotopic enrichment.
-
The workflow for this protocol is visualized below.
Caption: Experimental Workflow for GC-MS Analysis of this compound.
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This compound | Krackeler Scientific, Inc. Krackeler Scientific. [Link]
-
Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. The Journal of Physical Chemistry A - ACS Publications. [Link]
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Understanding Anisole-d8 isotopic purity and enrichment
An In-Depth Technical Guide to the Characterization of Anisole-d8: Isotopic Purity and Enrichment
Authored by a Senior Application Scientist
Introduction: Beyond the Formula
This guide moves beyond a simple recitation of specifications to provide a deep, field-tested understanding of how to validate the isotopic quality of this compound. We will explore the core analytical techniques, explain the causality behind methodological choices, and present self-validating workflows that ensure the highest degree of confidence in your experimental results.
Decoding the Terminology: Isotopic Enrichment vs. Isotopic Purity
A common point of confusion lies in the distinction between isotopic enrichment and isotopic purity (also known as species abundance). Understanding this difference is fundamental to correctly interpreting analytical data and product specifications.
-
Isotopic Enrichment: This term refers to the mole fraction of a specific stable isotope at a given atomic position, expressed as a percentage.[4] For a batch of this compound specified as "98 atom % D," it means that, on average, 98% of the hydrogen positions in the molecule are occupied by deuterium (²H), and 2% are occupied by protium (¹H).
-
Isotopic Purity (Species Abundance): This value represents the percentage of molecules within the entire population that possess the exact desired isotopic composition.[4] For this compound, this is the percentage of molecules that are precisely C₆D₅OCD₃ (the d₈ species).
Crucially, an isotopic enrichment of 98 atom % D does not mean that 98% of the molecules are the d₈ species. Due to the statistical distribution of isotopes, a small percentage of molecules will be incompletely labeled (d₇, d₆, etc.). The relationship between these two metrics can be calculated using a binomial expansion, which underscores the importance of not using the terms interchangeably.[4]
The Analytical Cornerstone: A Dual-Technique Approach
To achieve a comprehensive and self-validating characterization of this compound, a single analytical technique is insufficient. The synergistic use of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complete picture of both the molecular isotopic distribution and the site-specific incorporation of deuterium.[5][6] This dual approach ensures trustworthiness by cross-validating the results, where MS quantifies the different isotopologue species and NMR confirms the specific locations of deuteration.
Mass Spectrometry: Quantifying the Isotopologue Distribution
High-Resolution Mass Spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) or Orbitrap, is the gold standard for determining isotopic purity. Its ability to provide high mass accuracy and resolution is essential for separating the closely spaced isotopologue peaks of a deuterated compound.[7][8][9]
Causality of Experimental Choices
The choice of HRMS is deliberate. Lower-resolution instruments may fail to distinguish between the desired deuterated species and other isobaric interferences, leading to inaccurate purity assessments.[8] Coupling liquid chromatography to the mass spectrometer (LC-MS) is also a critical first step to separate the this compound from any chemical impurities that could interfere with the mass spectrum.[10]
Experimental Protocol: LC-HRMS for Isotopic Purity
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a high-purity solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample into an LC-MS system. Utilize a suitable C18 column to achieve baseline separation of the this compound peak from potential impurities.
-
Mass Spectrometer Setup:
-
Operate the HRMS instrument in a positive ion electrospray ionization (ESI) mode.
-
Acquire data in full scan mode over a mass range that encompasses the molecular ion of this compound (e.g., m/z 100-150).
-
Ensure the instrument's resolution is set to a sufficiently high level (e.g., >30,000 FWHM) to resolve the isotopic cluster.
-
-
Data Analysis and Calculation:
-
From the total ion chromatogram (TIC), select the peak corresponding to this compound.
-
Generate the mass spectrum for this peak, ensuring to subtract background noise.
-
Extract the ion chromatograms (EICs) for each expected isotopologue species ([M+H]⁺, [M-d₁+H]⁺, [M-d₂+H]⁺, etc.).
-
Integrate the peak areas for each EIC. The raw peak area of each isotopologue represents its relative abundance.
-
Crucial Correction: The observed intensities must be corrected for the natural abundance of ¹³C. The M+1 peak, for example, contains contributions from both the d₇ species and the ¹³C isotopologue of the d₈ species. This correction is vital for accurate purity calculation.[7]
-
Calculate the isotopic purity (% d₈ species) using the corrected peak areas:
-
Isotopic Purity = [Corrected Area(d₈) / Σ Corrected Areas(d₀ to d₈)] x 100
-
-
Visualization: Isotopic Purity Workflow by LC-HRMS
Caption: Workflow for determining this compound isotopic purity using LC-HRMS.
Data Presentation: Example Isotopic Distribution
| Isotopologue Species | Theoretical m/z ([M+H]⁺) | Observed Relative Abundance (%) |
| Anisole-d₈ (C₆D₅OCD₃) | 117.1345 | 98.50 |
| Anisole-d₇ (C₇D₇H₁O) | 116.1282 | 1.45 |
| Anisole-d₆ (C₇D₆H₂O) | 115.1219 | 0.05 |
| Anisole-d₀ (C₇H₈O) | 109.0653 | <0.01 |
Note: This is illustrative data. Actual distributions depend on the specific batch and require correction for ¹³C abundance.
NMR Spectroscopy: Confirming Deuteration Sites and Enrichment
While MS provides the overall distribution of molecular weights, it does not confirm where the deuterium atoms are located. NMR spectroscopy is the definitive technique for verifying the positions of isotopic labels and determining site-specific enrichment.
Causality of Experimental Choices
-
¹H NMR: The principle of ¹H NMR for this application is elegantly simple: "seeing is believing, but not seeing is proof." The absence or significant reduction of a proton signal at a specific chemical shift, compared to the spectrum of unlabeled anisole, provides direct evidence of deuterium substitution at that site. The small residual proton signals can be integrated against a quantitative internal standard to calculate the precise level of deuteration at each position.
-
²H NMR: This technique directly observes the deuterium nuclei, providing unambiguous confirmation of their presence in the molecule. The resulting spectrum will show signals at chemical shifts corresponding to the deuterated positions, offering complementary and confirmatory evidence to the ¹H NMR data. A combined ¹H and ²H NMR approach provides a highly accurate and robust determination of isotopic abundance.[11]
Experimental Protocol: Quantitative NMR (qNMR) for Isotopic Enrichment
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and a suitable quantitative internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a high-purity NMR solvent that does not have signals interfering with the analyte or standard (e.g., Chloroform-d with 0.03% TMS).
-
-
Instrument Setup (¹H NMR):
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure quantitative acquisition parameters are used: a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest, and a calibrated 90° pulse angle.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the residual proton signals for the aromatic region (C₆D₅) and the methoxy region (OCD₃).
-
Integrate the signal for the known internal standard.
-
Calculate the atom % D at each position by comparing the integral of the residual protons to the integral of the standard, accounting for the number of protons each signal represents.
-
Visualization: Logic of NMR for Site-Specific Analysis
Caption: Logical workflow showing how ¹H and ²H NMR provide complementary evidence.
Conclusion: An Integrated, Self-Validating System for Quality Assurance
The rigorous characterization of this compound is not an academic exercise; it is a prerequisite for reliable and reproducible science. Relying solely on a manufacturer's Certificate of Analysis is insufficient for critical applications. A robust internal validation process, built on the principles of a dual-technique approach, is the hallmark of sound scientific practice.
By integrating the quantitative power of HRMS to determine the distribution of isotopologue species with the positional specificity of NMR to confirm labeling sites, researchers can create a self-validating system.[5][6] This comprehensive characterization ensures that the internal standard used in a quantitative assay is precisely what it is claimed to be, thereby guaranteeing the accuracy and integrity of the resulting data. This level of diligence is not just best practice—it is essential for advancing drug development and scientific research.
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A Technical Guide to the Safe Handling of Anisole-d8 for Research and Development Professionals
Introduction: Anisole-d8 (C₆D₅OCD₃), the perdeuterated analog of anisole, is a crucial solvent and internal standard in high-sensitivity analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Its utility in drug discovery and metabolic research stems from its ability to dissolve a wide range of organic compounds without producing interfering proton signals. However, its physicochemical properties necessitate a robust understanding of its hazards and the implementation of stringent handling protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring both the integrity of experimental data and the safety of laboratory personnel.
Section 1: Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in a comprehensive safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary control measures.
| Property | Value | Source(s) |
| Chemical Name | This compound; Methoxybenzene-d8 | [1][2] |
| CAS Number | 54887-54-6 | [1][3] |
| Molecular Formula | C₆D₅OCD₃ | [3] |
| Molecular Weight | 116.19 g/mol | [1] |
| Appearance | Colorless Liquid | - |
| Density | 1.068 g/mL at 25 °C | [2] |
| Boiling Point | 154 °C | [2] |
| Melting Point | -37 °C | [2] |
| Flash Point | 52 °C (125.6 °F) - Closed Cup | |
| Refractive Index | n20/D 1.5145 | [2] |
| Hygroscopicity | Readily absorbs moisture | [4] |
Section 2: Hazard Identification and Toxicological Summary
This compound is classified as a hazardous substance. Its primary risks are associated with flammability and potential physiological effects upon exposure. The toxicological data for the deuterated form is limited; therefore, precautions should be based on the well-documented hazards of its non-deuterated counterpart, Anisole.[5]
| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statements (H-Codes) |
| Physical Hazard | 🔥 | Warning | H226: Flammable liquid and vapour.[6] |
| Health Hazards | ❕ | Warning | H336: May cause drowsiness or dizziness.H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]EUH066: Repeated exposure may cause skin dryness or cracking.[7] |
| Environmental Hazard | (None) | Warning | H402: Harmful to aquatic life. |
Toxicological Insights:
-
Primary Route of Exposure: Inhalation is a primary concern, as vapors can be readily breathed in.[8] Dermal absorption is also possible.[8]
-
Target Organs: The central nervous system (CNS) is a key target, with exposure potentially leading to dizziness or lightheadedness.[9]
-
Irritation: Direct contact can cause irritation to the skin and eyes.[6][8] Prolonged contact may defat the skin, leading to dryness and cracking.[7][8]
-
Carcinogenicity: No components of this product are listed as carcinogens by IARC, NTP, or OSHA.[5]
Section 3: Exposure Controls & Personal Protection
A multi-layered approach to safety, grounded in the "Hierarchy of Controls," is essential for mitigating the risks associated with this compound. This principle prioritizes the most effective control measures first.
Caption: Hierarchy of Controls for Safe Handling.
1. Engineering Controls (Primary Barrier):
-
Chemical Fume Hood: All handling of this compound, including transfers and sample preparation, must be conducted inside a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of vapors.[8]
-
Grounding and Bonding: To prevent ignition from static discharge, containers and receiving equipment must be grounded and bonded during bulk transfers.[6][9]
2. Administrative Controls (Procedural Safety):
-
Standard Operating Procedures (SOPs): Detailed, location-specific SOPs for the use of this compound must be established and followed.
-
Designated Areas: Clearly mark areas where this compound is stored and used. Prohibit sources of ignition, such as smoking and open flames, in these areas.[8][9]
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before use.
3. Personal Protective Equipment (PPE) (Final Barrier):
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield, conforming to EN166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[7]
-
Protective Clothing: A flame-retardant lab coat is recommended. Ensure clothing covers all exposed skin.
-
-
Respiratory Protection: Not typically required when work is performed within a functional fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
Section 4: Standard Operating Procedures for Handling and Storage
The dual nature of this compound as both a flammable liquid and a hygroscopic deuterated solvent demands meticulous handling. The primary objectives are to prevent ignition and to protect the solvent from atmospheric moisture, which can compromise its isotopic purity and affect experimental results.[4][10]
Protocol: Inert Atmosphere Transfer from a Septum-Sealed Vial
This procedure is critical for maintaining the anhydrous quality of the solvent.
Caption: Inert Atmosphere Transfer of this compound.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware (NMR tubes, pipettes) that will contact the solvent is oven-dried for several hours at ~150 °C and cooled in a desiccator or under an inert atmosphere.[4][11]
-
Gather Equipment: Work within a fume hood. Assemble a clean, dry gas-tight syringe with a needle, the septum-sealed vial of this compound, and a source of dry, inert gas (Nitrogen or Argon).[10][12]
-
Purge Syringe: Draw the inert gas into the syringe and expel it. Repeat this process at least three times to remove any residual air and moisture.
-
Pressurize Vial: Pierce the septum of the this compound vial with the needle. Inject a small volume of inert gas into the vial to create a slight positive pressure. This prevents air from entering when the liquid is withdrawn.[11]
-
Withdraw Solvent: Invert the vial and slowly pull back the syringe plunger to draw the desired volume of liquid. The positive pressure will aid in filling the syringe.
-
Dispense: Withdraw the needle from the vial and promptly dispense the solvent into the prepared NMR tube or reaction vessel, minimizing its exposure to the atmosphere.
-
Storage of Vial: Immediately after use, store the vial upright. For long-term storage integrity, especially after the septum has been punctured, consider wrapping the cap/septum area with Parafilm.
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area inside a designated and properly labeled flammable liquids cabinet.[8]
-
Conditions: Keep containers tightly closed to prevent moisture ingress and vapor escape.[8] Store under an inert gas atmosphere if possible, especially after opening.
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[8]
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical.
-
In Case of a Spill:
-
Evacuate all non-essential personnel and eliminate all ignition sources immediately.[9]
-
Ensure adequate ventilation.
-
Wear appropriate PPE (respirator, gloves, safety goggles, lab coat).
-
Contain the spill using a non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
-
In Case of Fire:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][8] A water spray can be used to cool containers but may be ineffective at extinguishing the fire.[7]
-
Hazards: Vapors are heavier than air and may travel to an ignition source and flash back.[9] Containers may explode when heated.[9] Hazardous combustion products include carbon monoxide and carbon dioxide.[8]
-
Action: If the fire is small and you are trained, use the appropriate extinguisher. For larger fires, evacuate the area and activate the fire alarm.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Section 6: Waste Disposal
Chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Procedure: Collect all this compound waste, including contaminated absorbent materials, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Disposal Vendor: Do not dispose of down the drain. The waste must be handled by a licensed chemical waste disposal company.[5] Often, this involves incineration in a permitted facility.[5][7]
Conclusion
This compound is an invaluable tool for researchers, but its safe use is paramount. Its status as a flammable liquid and a hygroscopic material dictates the core safety principles for its handling: (1) strict control of ignition sources, (2) mandatory use in a well-ventilated fume hood, and (3) meticulous application of inert atmosphere techniques to preserve chemical integrity. By integrating the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, scientists can confidently and safely leverage the unique benefits of this compound in their research and development endeavors.
References
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Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]
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Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
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Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 12209350. Retrieved from [Link]
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Krackeler Scientific, Inc. (n.d.). This compound. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ANISOLE. Retrieved from [Link]
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Fisher Scientific. (n.d.). This compound, TRC 1 g. Retrieved from [Link]
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Fisher Scientific. (n.d.). This compound, TRC 100 mg. Retrieved from [Link]
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MDPI. (2022). Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Anisole-d8 for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing Anisole-d8 (perdeuterated anisole or methoxybenzene-d8). This compound is a crucial internal standard in quantitative mass spectrometry-based bioanalytical studies due to its chemical similarity to anisole and its distinct mass. This document explores the most viable and scientifically robust methods for its synthesis, with a focus on the Williamson ether synthesis, direct deuteration, and potential Grignar-based approaches. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to enable researchers and drug development professionals to confidently synthesize and characterize this important analytical tool.
Introduction: The Significance of this compound in Modern Drug Development
In the landscape of pharmaceutical research and development, the precise quantification of drug candidates and their metabolites is paramount for establishing pharmacokinetic profiles and ensuring regulatory compliance. Stable isotope-labeled internal standards are indispensable tools in liquid chromatography-mass spectrometry (LC-MS) for correcting analytical variability. This compound, with its eight deuterium atoms, serves as an ideal internal standard for assays involving anisole or structurally related compounds. Its identical physicochemical properties to unlabeled anisole ensure co-elution during chromatography and similar ionization efficiency in the mass spectrometer, while its increased mass of eight daltons allows for clear differentiation, leading to highly accurate and precise quantification.
This guide delves into the practical synthesis of this compound, providing not just procedural steps, but also the underlying chemical principles and rationale for methodological choices.
Primary Synthetic Pathway: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and remains the most reliable and versatile method for preparing this compound.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on a methyl halide or a similar methylating agent. For the synthesis of this compound, this translates to the reaction of a perdeuterated phenoxide with a deuterated methylating agent.
Causality of Experimental Choices
The selection of deuterated starting materials is the critical first step. Two key precursors are required: Phenol-d6 and a deuterated methylating agent, typically Methyl-d3 iodide or Dimethyl-d6 sulfate.
-
Phenol-d6 Synthesis: The aromatic ring deuteration is achieved through an acid-catalyzed hydrogen-deuterium (H/D) exchange with deuterium oxide (D₂O). Polymer-supported sulfonic acids like Amberlyst-15 are effective catalysts for this transformation, offering ease of separation from the reaction mixture. The use of a sealed vessel and elevated temperatures drives the equilibrium towards the fully deuterated product.
-
Deuterated Methylating Agents:
-
Methyl-d3 iodide (CD₃I): This reagent can be synthesized from methanol-d4 by reaction with iodine and red phosphorus, or via the reaction of methyl-d3 bromide with calcium iodide.[3]
-
Dimethyl-d6 sulfate ((CD₃)₂SO₄): This powerful methylating agent is prepared by the esterification of methanol-d4 with chlorosulfonic acid or sulfur trioxide.[4]
-
The choice between methyl-d3 iodide and dimethyl-d6 sulfate often depends on reactivity, availability, and safety considerations. Dimethyl sulfate is highly toxic and must be handled with extreme caution.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
Phenol-d6 (1.0 g, 10.0 mmol)
-
Sodium hydroxide (0.44 g, 11.0 mmol)
-
Methyl-d3 iodide (1.59 g, 11.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Phenoxide Formation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve Phenol-d6 in anhydrous DMF.
-
To this solution, carefully add sodium hydroxide pellets. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide-d5 salt. The reaction is self-validating as the dissolution of sodium hydroxide and the formation of the salt are visually observable.
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add Methyl-d3 iodide dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation to yield a colorless liquid.
Data Presentation: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Isotopic Purity | >98 atom % D |
| Chemical Purity | >99% (by GC-MS) |
| Boiling Point | 153-154 °C (at 760 mmHg) |
| Density | ~1.068 g/mL at 25 °C |
Visualization: Williamson Ether Synthesis Workflow
Caption: Williamson ether synthesis of this compound.
Alternative Synthetic Pathway: Direct H/D Exchange of Anisole
A more direct, albeit potentially less controlled, route to this compound is the direct hydrogen-deuterium exchange of unlabeled anisole. This method leverages the ability of certain catalysts to activate C-H bonds, facilitating their exchange with a deuterium source, typically D₂O.
Mechanistic Considerations
This approach often employs transition metal catalysts, such as platinum or ruthenium, supported on carbon.[5][6] The reaction is typically performed under high temperature and pressure to overcome the activation energy of the aromatic C-H bonds. The mechanism involves the oxidative addition of the C-H bond to the metal center, followed by reductive elimination after exchange with deuterium from the solvent.
Experimental Protocol: Catalytic H/D Exchange
Materials:
-
Anisole (1.0 g, 9.25 mmol)
-
Deuterium oxide (D₂O) (20 mL)
-
10% Platinum on carbon (Pt/C) (100 mg)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine anisole, D₂O, and the Pt/C catalyst.
-
Reaction: Seal the reactor and heat to 150-200 °C with stirring for 24-48 hours. The pressure will increase due to the vapor pressure of the solvent at elevated temperatures.
-
Work-up: After cooling to room temperature, carefully vent the reactor. Filter the reaction mixture to remove the catalyst.
-
Extract the deuterated anisole with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purification: The product can be further purified by fractional distillation.
Data Comparison: Williamson vs. Direct Exchange
| Feature | Williamson Ether Synthesis | Direct H/D Exchange |
| Starting Materials | Deuterated precursors | Unlabeled anisole, D₂O |
| Control over Deuteration | High (isotopic purity of precursors) | Lower (can result in a mixture of isotopologues) |
| Reaction Conditions | Mild to moderate | Harsh (high temperature and pressure) |
| Scalability | Readily scalable | Requires specialized high-pressure equipment |
| Cost-Effectiveness | Higher precursor cost | Lower precursor cost, higher equipment cost |
Exploratory Pathway: Grignard-based Synthesis
A Grignard-based approach offers a potential pathway for the regioselective introduction of deuterium or the construction of the deuterated aromatic ring.
Conceptual Framework
One plausible route involves the formation of a Grignard reagent from a halogenated anisole, followed by quenching with a deuterium source. For example, the reaction of 4-bromoanisole with magnesium would form 4-methoxyphenylmagnesium bromide, which upon quenching with D₂O, would yield 4-deuteroanisole. To achieve perdeuteration, one would need to start with a fully deuterated and halogenated benzene ring.
A more complex but feasible approach could involve the reaction of a pentadeuterophenyl Grignard reagent (C₆D₅MgBr) with a deuterated methylating agent that can act as an electrophile, such as deuterated methyl chloroformate followed by reduction. However, this route is less direct and may present more synthetic challenges.
Visualization: Grignard Quench for Monodeuteration
Caption: Grignard reaction for 4-deuteroanisole synthesis.
Analytical Characterization and Isotopic Purity Determination
The successful synthesis of this compound must be confirmed by rigorous analytical characterization to determine its chemical and isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a ¹H NMR spectrum of high-purity this compound, the signals corresponding to the aromatic and methoxy protons should be absent or significantly diminished. The presence of small residual peaks allows for the calculation of isotopic purity by comparing their integration to that of a known internal standard.[7][8]
-
²H NMR: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterium atoms on the aromatic ring and the methoxy group, confirming the positions of deuteration.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms, with the signals for deuterated carbons appearing as multiplets due to C-D coupling.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the mass of the synthesized this compound. The molecular ion peak in the mass spectrum should correspond to the calculated mass of C₇D₈O (approximately 116.19 g/mol ).[9] The isotopic distribution of the molecular ion cluster can be used to assess the degree of deuteration.
Safety and Handling of Deuterated Compounds
While deuterium is a stable, non-radioactive isotope, the chemical reagents used in these syntheses can be hazardous.
-
Dimethyl sulfate is a potent carcinogen and is highly toxic. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Grignard reagents are highly reactive and pyrophoric. They must be handled under strictly anhydrous and inert conditions.
-
Deuterated solvents can be expensive and are often hygroscopic. They should be stored in sealed containers under an inert atmosphere to prevent contamination with atmospheric moisture.[3][10]
Conclusion: A Practical Guide for the Modern Researcher
The synthesis of this compound is a critical enabling technology for advanced bioanalytical studies in drug development. While several pathways exist, the Williamson ether synthesis using perdeuterated precursors offers the most reliable and controllable route to high-purity material. Direct H/D exchange presents a simpler but less controlled alternative, and Grignard-based methods offer potential for future development. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently produce and characterize this compound, a vital tool for accurate and precise bioanalysis.
References
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SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: X. METHYL-d3 IODIDE AND DEUTERIUM SUBSTITUTION PRODUCTS OF METHYL ACETATE. (2025). ResearchGate. [Link]
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Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. ResearchGate. [Link]
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Give three methods of preparation of anisole. askIITians. [Link]
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This compound. Krackeler Scientific, Inc.. [Link]
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This compound, TRC 1 g | Buy Online | Toronto Research Chemicals. Fisher Scientific. [Link]
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Williamson ether synthesis | Preparation of Anisole from Phenol. YouTube. [Link]
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Williamson Ether Synthesis. YouTube. [Link]
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Williamson Ether Synthesis. YouTube. [Link]
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Williamson ether synthesis. Khan Academy. [Link]
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Photocatalyst-free photochemical deuteration via H/D exchange with D2O. Nature. [Link]
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Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source. Royal Society of Chemistry. [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Human Metabolome Database. [Link]
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anisole (NMR Spectrum). University of Calgary. [Link]
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Metal Catalyzed H–D Exchange Methods Using D 2 O as a Deuterium Source: A Comparative Study in Different Sealed Devices. ResearchGate. [Link]
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New methods for rapid H/D exchange and related processing using microwave irradiation. Cardiff University. [Link]
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Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. [Link]
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Deuterated reagents in multicomponent reactions to afford deuterium labeled products. Beilstein Archives. [Link]
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Anisole. National Institute of Standards and Technology. [Link]
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Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. National Institutes of Health. [Link]
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Anisole | C 7 H 8 O | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]
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Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. [Link]
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Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. National Institutes of Health. [Link]
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Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. National Institutes of Health. [Link]
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High Purity Isotopically Enriched 29Si and 30Si Single Crystals: Isotope Separation, Purification, and Growth. ResearchGate. [Link]
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The Analytical Edge: A Technical Guide to Anisole and Anisole-d8 in Mass Spectrometry
In the landscape of quantitative mass spectrometry, achieving accuracy and reproducibility is paramount. This technical guide delves into the core principles and applications of anisole and its deuterated stable isotope-labeled counterpart, Anisole-d8. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two molecules is critical for developing robust and reliable analytical methods. By providing a chemically identical yet mass-differentiated analogue to the analyte of interest, deuterated standards like this compound offer an unparalleled solution for mitigating variability inherent in complex sample matrices and analytical instrumentation.[1] This guide will explore the fundamental advantages of this approach, detail the mass spectrometric behavior of both compounds, provide a field-proven experimental protocol, and present quantitative data to underscore the superiority of using a stable isotope-labeled internal standard.
Foundational Physicochemical & Mass Spectrometric Differences
Anisole (C₇H₈O) is a simple aromatic ether. Its deuterated form, this compound (C₇D₈O), has all eight hydrogen atoms replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[2] This substitution is the cornerstone of its utility in mass spectrometry. While the physicochemical properties are nearly identical—ensuring they behave similarly during sample preparation and chromatography—their difference in mass is distinct and easily resolved by a mass spectrometer.[1]
This near-identical behavior is the hallmark of a perfect internal standard. The deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement, which are common challenges in complex biological matrices.[1]
| Property | Anisole | This compound | Rationale for Significance |
| Chemical Formula | C₇H₈O | C₇D₈O (C₆D₅OCD₃) | The substitution of protium (¹H) with deuterium (²H) is the basis for the mass difference. |
| Molecular Weight | 108.14 g/mol | 116.19 g/mol [2] | The +8 Da mass shift allows for clear differentiation in the mass spectrometer without altering chemical behavior. |
| Boiling Point | 154 °C | 154 °C | Identical boiling points suggest very similar chromatographic retention times, a key attribute for an internal standard. |
| Isotopic Purity | N/A | Typically ≥98 atom % D[2] | High isotopic purity is crucial to prevent signal overlap and ensure accurate quantification. |
A Tale of Two Spectra: Fragmentation Analysis
Under electron ionization (EI), both anisole and this compound undergo predictable fragmentation, creating a fingerprint-like spectrum. However, the masses of these fragments are shifted in this compound, providing a clear basis for their separate detection.
The mass spectrum of anisole is dominated by its molecular ion peak (M⁺˙) at m/z 108. The primary fragmentation pathways involve the loss of a methyl radical (∙CH₃) and the loss of formaldehyde (CH₂O).[2]
-
Loss of Methyl Radical: The cleavage of the O–CH₃ bond results in a prominent fragment at m/z 93.
-
Rearrangement and Loss of Formaldehyde: A rearrangement process leads to the loss of CH₂O, producing a cyclopentadienyl cation fragment at m/z 78.
For this compound, the same fragmentation patterns occur, but the masses of the fragments containing deuterium are shifted accordingly.
-
Molecular Ion (M⁺˙): The molecular ion for this compound appears at m/z 116.
-
Loss of Deuterated Methyl Radical: Cleavage of the O–CD₃ bond results in the loss of a ∙CD₃ radical (mass = 18), leading to a fragment at m/z 98.
-
Rearrangement and Loss of Deuterated Formaldehyde: The equivalent rearrangement leads to the loss of CD₂O (mass = 32), producing a deuterated fragment at m/z 82.
Comparative Fragmentation Summary
| Fragmentation Event | Anisole Fragment (m/z) | This compound Fragment (m/z) | Mass Shift (Da) |
| Molecular Ion [M]⁺˙ | 108 | 116 | +8 |
| Loss of ∙CH₃ / ∙CD₃ | 93 | 98 | +5 |
| Loss of CH₂O / CD₂O | 78 | 82 | +4 |
Visualizing Fragmentation Pathways
The following diagram illustrates the parallel yet distinct fragmentation pathways of anisole and this compound upon electron ionization.
The Power of Isotope Dilution: this compound in Quantitative Workflows
The primary application of this compound is as an internal standard (IS) for the accurate quantification of anisole using the isotope dilution mass spectrometry (IDMS) technique.[1] The principle is straightforward yet powerful: a known quantity of the deuterated standard (this compound) is added to every sample, calibrator, and quality control sample at the very beginning of the analytical workflow.
Because the IS and the analyte are chemically identical, any loss or variability during sample preparation (e.g., extraction, evaporation, reconstitution) or instrumental analysis (e.g., injection volume variations, ion suppression) will affect both compounds to the same degree.[1] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration. This normalization corrects for a multitude of potential errors, leading to significantly improved precision and accuracy.
Field-Proven Protocol: GC-MS Quantification of Anisole
This section provides a detailed, step-by-step methodology for the quantitative analysis of anisole in a solvent matrix (e.g., methanol, relevant for process chemistry or environmental samples) using this compound as an internal standard.
Materials and Reagents
-
Anisole: Analytical standard (≥99% purity)
-
This compound: Isotopic standard (≥98 atom % D)
-
Solvent: Methanol (GC or HPLC grade)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Anisole into a 10 mL volumetric flask and dilute to volume with methanol.
-
Separately, accurately weigh ~10 mg of this compound into a 10 mL volumetric flask and dilute to volume with methanol.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution 1:100 with methanol.
-
-
Calibration Standards (0.1 to 50 µg/mL):
-
Perform serial dilutions of the Anisole primary stock solution to prepare calibration standards at concentrations such as 0.1, 0.5, 2, 10, 25, and 50 µg/mL.
-
Fortify each calibration standard and unknown sample with the Internal Standard Working Solution. For example, add 10 µL of the 10 µg/mL IS solution to 90 µL of each calibrator/sample to achieve a final IS concentration of 1 µg/mL.
-
GC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatography. |
| MS System | Agilent 5977 MSD or equivalent | Offers the required sensitivity and selectivity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A standard non-polar column providing good peak shape for aromatic compounds. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the system. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes. |
| Split Ratio | 20:1 | Prevents column overloading for mid-to-high concentration samples. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | 60 °C (hold 1 min), ramp to 180 °C at 20 °C/min | Provides separation from solvent front and good peak shape for anisole. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy for reproducible fragmentation and library matching. |
| Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only specific ions. |
| SIM Ions | Anisole: 108 (Quantifier), 93 (Qualifier) This compound: 116 (Quantifier), 98 (Qualifier) | Using quantifier and qualifier ions increases confidence in peak identification. |
Data Analysis
-
Integration: Integrate the peak areas for the quantifier ions of both Anisole (m/z 108) and this compound (m/z 116).
-
Ratio Calculation: For each injection, calculate the Peak Area Ratio (PAR) = (Peak Area of Anisole) / (Peak Area of this compound).
-
Calibration Curve: Plot the PAR for the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve.
-
Quantification: Determine the concentration of Anisole in unknown samples by interpolating their calculated PARs from the calibration curve.
Conclusion: The Imperative of Isotopic Labeling
The fundamental difference between anisole and this compound lies in a mass shift of +8 Da, a direct result of the substitution of hydrogen with its heavier, stable isotope, deuterium. While this change is invisible to chemical and chromatographic processes, it is the defining characteristic that makes this compound the ideal tool for the precise and accurate quantification of anisole by mass spectrometry. By compensating for nearly all sources of analytical variability, the use of this compound elevates the quality and reliability of data, a non-negotiable requirement in research, development, and regulated environments. This guide has illuminated the core principles, mass spectrometric behavior, and practical application, establishing the indispensable role of deuterated standards in modern analytical science.
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NIST. (n.d.). Anisole. In NIST Chemistry WebBook. Retrieved from [Link]
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Restek. (n.d.). Anisole: CAS # 100-66-3 Compound Information and Applications for GC and LC Analysis. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Krackeler Scientific, Inc. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Anisole. Retrieved from [Link]
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INIS-IAEA. (1997). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]
-
ResearchGate. (2015). GC-MS spectra of control and treated anisole samples. Retrieved from [Link]
-
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The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide on Anisole-d8
Introduction: The Pursuit of Precision in Quantitative Analysis
In the realms of pharmaceutical development, environmental monitoring, and clinical research, the demand for analytical methods with unimpeachable accuracy and precision is absolute. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), stands as a pillar of modern quantitative analysis due to its inherent sensitivity and specificity. However, the journey from sample to result is fraught with potential for variability. Ionization suppression, matrix effects, and analyte loss during sample preparation can introduce significant error, compromising the integrity of quantitative data.[1]
The gold standard for mitigating these variables is the use of a stable isotope-labeled internal standard (SIL-IS), with deuterated analogues of the analyte being the most common. This technical guide provides a comprehensive exploration of the principles, applications, and best practices for employing anisole-d8 as a deuterated internal standard for the quantification of anisole, a widely used industrial solvent and potential environmental contaminant.
Core Principles: Anisole and its Deuterated Analogue, this compound
Anisole (methoxybenzene) is a simple aromatic ether with the chemical formula C₇H₈O.[2] Its deuterated counterpart, this compound, has the same molecular structure but with all eight hydrogen atoms replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[3][4] This isotopic substitution is the cornerstone of its utility as an internal standard.
Molecular Weight and the Critical Mass Shift
The fundamental principle that allows a mass spectrometer to differentiate between the analyte (anisole) and its deuterated internal standard (this compound) is the difference in their molecular weights, known as the mass shift. The incorporation of eight deuterium atoms results in a significant and easily resolvable mass difference.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Mass Shift (vs. Anisole) |
| Anisole | C₇H₈O | 108.14 | 108.05751 | - |
| This compound | C₇D₈O | 116.19 | 116.10773 | +8.05022 |
Data sourced from PubChem and commercial supplier specifications.[1][3][4][5][6]
This +8 Dalton mass shift is crucial as it ensures that the mass-to-charge (m/z) ratios of the molecular ions and their characteristic fragment ions are distinct, preventing spectral overlap and allowing for simultaneous, independent monitoring of both compounds by the mass spectrometer.
The Power of Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound in conjunction with anisole is an application of Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique relies on the addition of a known quantity of the isotopically labeled internal standard to the sample at the earliest possible stage of the workflow.[1]
Because this compound is chemically and physically almost identical to anisole, it behaves in a nearly identical manner during every step of the analytical process:
-
Sample Extraction: Any loss of anisole during extraction will be mirrored by a proportional loss of this compound.
-
Chromatographic Separation: Anisole and this compound will co-elute, or elute very closely together, from the GC or LC column. This is a critical factor, as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same point in time.[3]
-
Ionization: Both compounds will have nearly identical ionization efficiencies in the mass spectrometer's ion source.
By measuring the ratio of the MS signal response of the analyte to the internal standard, we can accurately quantify the amount of anisole in the original sample, as this ratio remains constant despite variations in sample recovery or instrument response.
Experimental Protocol: Quantification of Anisole in a Complex Matrix using GC-MS and this compound Internal Standard
This protocol provides a general framework for the quantification of anisole in a challenging matrix, such as soil or industrial effluent. Method validation according to regulatory guidelines (e.g., ICH, FDA) is essential before application to routine analysis.[7]
Preparation of Standards and Reagents
-
Anisole Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure anisole and dissolve in 100 mL of methanol in a volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the anisole stock solution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound by diluting the IS stock solution with methanol.
Sample Preparation
-
Sample Collection: Collect a representative sample (e.g., 1 g of soil or 10 mL of water).
-
Internal Standard Spiking: To each sample, calibrator, and quality control (QC) sample, add a precise volume of the Internal Standard Spiking Solution (e.g., 100 µL of 100 ng/mL this compound). This step is critical and should be performed at the very beginning of the sample preparation process to account for any analyte loss during extraction.
-
Extraction:
-
For soil samples, perform a solvent extraction using a suitable solvent like dichloromethane or a mixture of acetone and hexane.
-
For water samples, a liquid-liquid extraction with a non-polar solvent or solid-phase microextraction (SPME) can be employed.
-
-
Concentration: If necessary, carefully concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer: Transfer the final extract to a GC-MS autosampler vial.
GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL, splitless mode
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Ramp: 25 °C/min to 280 °C, hold for 2 minutes
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Anisole (Analyte): m/z 108 (quantifier), 78, 93 (qualifiers)
-
This compound (IS): m/z 116 (quantifier), 82, 98 (qualifiers)
-
Data Analysis and Quantification
-
Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of the anisole quantifier ion (m/z 108) to the peak area of the this compound quantifier ion (m/z 116). Plot this response ratio against the known concentration of anisole in the calibration standards. Perform a linear regression to obtain the calibration curve.
-
Sample Quantification: For each unknown sample, calculate the response ratio of anisole to this compound. Determine the concentration of anisole in the sample by interpolating from the calibration curve.
Causality and Trustworthiness: The "Why" Behind the Method
A robust analytical method is a self-validating system. The choices made in the protocol are deliberate and grounded in scientific principles to ensure the trustworthiness of the results.
-
Why a Deuterated Standard? The near-identical chemical properties of this compound ensure it is the most effective mimic for the behavior of anisole in the analytical system. This minimizes bias from matrix effects and recovery inconsistencies, which would be more pronounced with a structurally different internal standard.[6]
-
The Importance of Co-elution: The GC temperature program is optimized to ensure that anisole and this compound elute at nearly the same retention time. If they were to elute at significantly different times, they would be exposed to different co-eluting matrix components, which could differentially affect their ionization and lead to inaccurate quantification.[3]
-
Preventing Isotopic Exchange: Deuterium atoms on an aromatic ring and a methoxy group are generally stable and not prone to exchange with protons from the sample matrix or solvents under typical GC-MS conditions. However, it is crucial to avoid highly acidic or basic conditions during sample preparation, as this could potentially facilitate H/D exchange and compromise the integrity of the internal standard.[8]
-
Selected Ion Monitoring (SIM): Operating the mass spectrometer in SIM mode, rather than full scan mode, significantly enhances sensitivity and selectivity. By only monitoring the specific ions characteristic of anisole and this compound, chemical noise is reduced, leading to lower limits of detection and more reliable quantification at trace levels.
Conclusion
This compound is an exemplary deuterated internal standard that, when used within a validated analytical method, provides a robust and reliable means for the accurate quantification of anisole in complex matrices. The principles of isotope dilution mass spectrometry, underpinned by the near-identical physicochemical properties of the analyte and its stable isotope-labeled analogue, offer a powerful solution to the challenges of analytical variability. By understanding the core principles of mass shift, co-elution, and isotopic stability, researchers and drug development professionals can develop and implement quantitative methods with the highest degree of scientific integrity and confidence in the resulting data.
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The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Available at: [Link]
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Anisole. PubChem, National Institutes of Health. Available at: [Link]
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This compound. LookChem. Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available at: [Link]
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Matrix enhancement effect: A blessing or curse for gas chromatography?. Technology Networks. Available at: [Link]
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Anisole: CAS # 100-66-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. Available at: [Link]
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Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors. National Center for Biotechnology Information. Available at: [Link]
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LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer. National Center for Biotechnology Information. Available at: [Link]
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Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry. MDPI. Available at: [Link]
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Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. Available at: [Link]
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Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. National Center for Biotechnology Information. Available at: [Link]
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Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. ResearchGate. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
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Introduction: The Role and Significance of Anisole-d8
An In-Depth Technical Guide to the Solubility of Anisole-d8 in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound (C₆D₅OCD₃) is the deuterated isotopologue of anisole, where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various research fields. It is frequently employed as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, as a tracer in metabolic studies, and as a solvent in specific chemical reactions where monitoring by ¹H NMR is required.
A thorough understanding of its solubility is paramount for its effective use. Proper solvent selection ensures sample homogeneity, accurate concentration preparation, and the avoidance of precipitation, which can compromise experimental results. This guide provides a foundational understanding of this compound's solubility based on its molecular structure and offers a practical framework for its application.
The Theoretical Foundation of Solubility
The solubility of a compound is governed by the principle of "like dissolves like."[1][2] This means that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[2] Anisole's structure, consisting of a nonpolar benzene ring and a slightly polar methoxy group, dictates its solubility behavior.
-
Molecular Structure: this compound is an aromatic ether. The large, nonpolar deuterated benzene ring (C₆D₅) is the dominant feature, making the molecule largely hydrophobic.
-
Intermolecular Forces: The primary intermolecular forces at play are London dispersion forces due to the aromatic ring. The ether linkage (-O-CD₃) introduces a slight dipole, but this polarity is insufficient to overcome the nonpolar character of the bulk of the molecule.
-
Effect of Deuteration: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[3] While this primarily affects metabolic rates, it can also induce minor alterations in physicochemical properties like melting point and solubility.[3][4] In some organic compounds, deuteration has been observed to slightly increase solubility.[3] However, for the purpose of general solvent selection, the solubility profile of this compound can be considered nearly identical to that of its non-deuterated counterpart, Anisole.
Solubility Profile of this compound in Common Laboratory Solvents
Based on the principles above and extensive data on non-deuterated anisole, the following table summarizes the expected solubility of this compound. The solvents are categorized by their polarity.
| Solvent Class | Solvent | Chemical Formula | Expected Solubility/Miscibility | Rationale for Interaction |
| Non-Polar | Hexane | C₆H₁₄ | Miscible | "Like dissolves like"; both are non-polar hydrocarbons governed by London dispersion forces. |
| Toluene | C₇H₈ | Miscible | Both are aromatic compounds, leading to strong π-stacking and dispersion force interactions. | |
| Diethyl Ether | (C₂H₅)₂O | Miscible | Anisole is an ether, making it highly compatible with other ethers.[5][6] | |
| Polar Aprotic | Dichloromethane (DCM) | CH₂Cl₂ | Miscible | Anisole's slight polarity and polarizability allow it to interact favorably with DCM. |
| Chloroform | CHCl₃ | Miscible | Similar to DCM, chloroform is a good solvent for compounds of moderate polarity.[5] | |
| Acetone | (CH₃)₂CO | Miscible | The carbonyl group in acetone can interact with the slight dipole of the ether group in anisole.[5] | |
| Tetrahydrofuran (THF) | C₄H₈O | Miscible | As a cyclic ether, THF is an excellent solvent for other ethers like anisole. | |
| Ethyl Acetate | CH₃COOC₂H₅ | Miscible | Shares structural similarities (ester vs. ether) and polarity, promoting miscibility. | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Polar Protic | Ethanol | C₂H₅OH | Miscible | The ethyl group of ethanol has non-polar character, allowing it to interact with the benzene ring, while the hydroxyl group is not disruptive enough to prevent miscibility.[6] |
| Methanol | CH₃OH | Miscible | Similar to ethanol, it is miscible with anisole. | |
| Water | H₂O | Insoluble/Very Low | The strong hydrogen bonding network of water excludes the large, non-polar aromatic ring of anisole. The slight polarity of the ether group is insufficient to overcome this.[5] |
Note: The term "miscible" is used for liquids that mix in all proportions to form a homogeneous solution.
Experimental Protocol for Solubility Determination
For novel solvent systems or precise quantification, the solubility of this compound should be determined empirically. The following protocol provides a reliable, self-validating method.
Objective: To determine the qualitative and quantitative solubility of this compound in a test solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (≥98 atom % D)
-
Test solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system for quantification.
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution:
-
Add a known volume (e.g., 1.0 mL) of the test solvent to a vial.
-
Add an excess amount of this compound to the solvent. The goal is to create a solution where undissolved solute is clearly visible. This ensures saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended to be thorough).[7] Constant agitation ensures the maximum amount of solute dissolves.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid/liquid settle.
-
For fine suspensions, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved this compound.
-
-
Sampling of the Saturated Supernatant:
-
Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant. Be cautious not to disturb the undissolved layer.
-
Immediately transfer the aliquot into a pre-weighed volumetric flask and record the mass.
-
-
Dilution and Quantification:
-
Dilute the aliquot with a suitable solvent (one in which this compound is known to be highly soluble, like methanol) to a concentration that falls within the calibrated range of your analytical instrument (GC-MS or HPLC).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Using the determined concentration and the dilution factor, calculate the original concentration in the saturated supernatant.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
This protocol ensures trustworthiness by achieving a true equilibrium state and employing precise analytical quantification.[8][9]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This compound exhibits a solubility profile characteristic of a largely non-polar aromatic compound. It is highly soluble or miscible in a wide array of common organic solvents, including hydrocarbons, ethers, and chlorinated solvents, while remaining virtually insoluble in water. This behavior is a direct consequence of its molecular structure. For applications requiring precise concentrations or the use of novel solvent systems, the detailed experimental protocol provided offers a robust method for accurate solubility determination. This comprehensive understanding is crucial for leveraging the full potential of this compound in research and development.
References
-
8 - A general procedure for determining solubility of compounds.
-
- Scribd. Outlines a series of tests for determining the solubility of organic compounds.
-
- Sigma-Aldrich. Product information page for this compound, including physical properties.
-
- Guidechem. Safety Data Sheet for this compound.
-
- Sigma-Aldrich. (Duplicate of source 3, provides physical properties).
-
- An educational experiment guide on determining solubility.
-
- YouTube. Video explaining factors affecting solubility and methods for determination.
-
- Isotope Science / Alfa Chemistry. Guide on selecting appropriate deuterated solvents for NMR, emphasizing solubility.
-
[Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis]([Link] unknown sp16.pdf) - A laboratory manual supplement detailing solubility tests for compound identification.
-
- CDN Isotopes. Product page for this compound.
-
- Chemnet. Provides physical and chemical properties of this compound.
-
- Krackeler Scientific. Product information including some physical properties.
-
- Benchchem. Discusses how deuteration affects physicochemical properties.
-
- NIH PubChem. Database entry for this compound.
-
- A resource detailing the solubility of non-deuterated anisole.
-
- Santa Cruz Biotechnology. Product information for this compound.
-
- NIH. A research article showing deuteration can alter solubility.
-
- (Duplicate of source 15, on non-deuterated anisole).
-
- Sigma-Aldrich. Product information sheet for non-deuterated anisole detailing miscibility.
-
- Fisher Scientific. Safety data for non-deuterated anisole.
-
- A wiki entry describing the properties of non-deuterated anisole.
-
- FCT EMIS. Educational material on factors affecting solubility.
-
- NIH PubChem. Database entry for non-deuterated anisole.
-
- An educational resource on the principles of solubility.
-
- Cole-Parmer. A tool for checking chemical compatibility of materials.
-
- Sigma-Aldrich. A resource defining and tabulating solvent miscibility.
-
- ResearchGate. A scientific diagram related to anisole solubility.
-
- Restek. A compatibility chart that includes methoxybenzene (anisole).
-
- Sterlitech Corporation. General chemical compatibility information.
-
- Thermo Fisher Scientific. A chemical compatibility chart for various plastics.
-
- SafetyBuyer. A guide for chemical compatibility.
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Methodological & Application
Application Note: Enhancing Quantitative Accuracy in GC-MS Analysis with Anisole-d8 as an Internal Standard
Abstract & Introduction
Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamental to research and development, particularly in the pharmaceutical and environmental sectors. The accuracy and reliability of these measurements, however, can be compromised by variations inherent in the analytical process, including sample injection volumes, instrument response drift, and complex matrix effects. The internal standard (IS) method is a powerful technique to mitigate these sources of error.[1] This application note provides a detailed guide on the theory and practical application of Anisole-d8, a deuterated stable isotope, as a high-fidelity internal standard for the quantification of anisole, haloanisoles, and other structurally related volatile and semi-volatile organic compounds.
The ideal internal standard co-elutes with the analyte and exhibits similar chemical and physical properties, but is clearly distinguishable by the detector.[2][3] Stable isotope-labeled compounds, such as this compound, are considered the gold standard for GC-MS because they fulfill these criteria almost perfectly.[4][5] Their behavior during sample extraction, derivatization, and chromatographic separation is nearly identical to their non-labeled counterparts.[6] This near-perfect chemical analogy ensures that any analyte loss or signal fluctuation during the workflow is mirrored by the internal standard.[7][8] However, due to the mass difference from the incorporated deuterium atoms, they are easily resolved by the mass spectrometer, allowing for precise and independent quantification.
This document will elucidate the rationale behind using this compound, provide validated, step-by-step protocols for its implementation, and present typical GC-MS parameters and performance data to guide researchers in developing robust and accurate analytical methods.
The Scientific Rationale: Why this compound Excels as an Internal Standard
The efficacy of an internal standard is rooted in its ability to accurately reflect the behavior of the target analyte throughout the entire analytical procedure. This compound is exceptionally well-suited for this role due to three core principles:
-
Physicochemical Homology: this compound (C₆D₅OCD₃) and native anisole (C₆H₅OCH₃) share nearly identical properties such as polarity, volatility, and reactivity. This homology ensures they respond in the same manner to variations in sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) and chromatographic conditions. This minimizes systematic errors and dramatically improves the precision of the analysis.[1][3]
-
Chromatographic Co-elution: The subtle difference in mass between hydrogen and deuterium has a negligible effect on the retention time in typical GC columns. Consequently, this compound co-elutes with the target analyte, anisole. This is critical because it ensures both compounds experience the same instrument conditions (e.g., ion source fluctuations) at the exact moment of detection.[2]
-
Mass Spectrometric Resolution: Despite eluting simultaneously, the mass spectrometer can easily differentiate between the analyte and the internal standard. This compound has a mass shift of +8 atomic mass units compared to anisole, meaning their mass spectra are distinct and do not interfere with each other. This allows for the generation of separate, clean extracted ion chromatograms for both the analyte and the internal standard, forming the basis for accurate quantification.
The fundamental principle is that by adding a precise, known quantity of this compound to every standard and sample, we can use the ratio of the analyte's response to the internal standard's response for quantification. This "response ratio" remains stable even if sample loss occurs or injection volume varies, as both compounds are affected proportionally.[1][7][9][10]
Caption: General Experimental Workflow for Sample Analysis.
Procedure:
-
Collect a known volume or weight of the sample (e.g., 100 mL of water).
-
Spike the sample with the same amount of internal standard used in the calibration standards (e.g., 100 µL of the 10 µg/mL this compound Working Solution to yield a concentration of 100 ng/mL if the final extract volume is 1 mL). Crucially, the IS must be added at the very beginning of the preparation process. [1]3. Perform the sample extraction procedure (e.g., liquid-liquid extraction with dichloromethane).
-
Concentrate the extract to the final volume (e.g., 1 mL).
-
Analyze the sample extract using the same GC-MS method as the calibration standards.
-
Integrate the peak areas for the target analyte and this compound.
-
Calculate the Response Ratio for the sample.
-
Determine the concentration of the analyte in the sample using the linear equation derived from the calibration curve.
Recommended GC-MS Instrumental Parameters
These parameters serve as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C, Ramp: 25°C/min to 280°C (hold 2 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions (m/z) | Anisole: 108 (Quant), 78, 93 (Qual) |
| This compound: 116 (Quant), 82, 98 (Qual) |
Data Analysis and Expected Performance
The concentration of the analyte in the sample extract is calculated using the regression equation from the calibration curve:
Analyte Concentration = (Sample Response Ratio - y-intercept) / slope
Where: Sample Response Ratio = (Analyte Peak Area in Sample) / (this compound Peak Area in Sample)
This calculated concentration must then be adjusted for the initial sample volume/weight to report the final result in the appropriate units (e.g., µg/L or µg/kg).
Typical Method Validation Data: A properly validated method using this compound as an internal standard should meet rigorous performance criteria. [11]
| Validation Parameter | Acceptance Criteria | Expected Performance |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (Recovery) | 80 - 120% | 95 - 105% |
| Precision (RSD) | < 15% | < 10% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | Analyte and Matrix Dependent |
Conclusion
The use of this compound as an internal standard provides a robust and highly accurate framework for the quantitative analysis of anisole and related compounds by GC-MS. Its chemical similarity to the analyte ensures it effectively compensates for variations in sample preparation and instrument performance. By following the detailed protocols for standard preparation, calibration, and sample analysis outlined in this note, researchers and drug development professionals can significantly enhance the reliability, precision, and overall integrity of their analytical data, leading to more confident decision-making in critical research and quality control environments.
References
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Unkefer, P., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health. [Link]
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Wikipedia. Internal standard. [Link]
-
Scribd. GC-MS Method for Anisole Detection. [Link]
-
Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Alzweiri, M., et al. (2013). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]
-
Unkefer, P., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]
-
Bocian, S., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. PubMed. [Link]
-
Jin, M., et al. (2014). [Analytical method and comparison for static and dynamic headspace gas chromatography of anisole in water]. ResearchGate. [Link]
-
Tluscik, M., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health (NIH). [Link]
-
Restek. Anisole: CAS # 100-66-3 Compound Information and Applications for GC and LC Analysis. [Link]
-
Trivedi, M., et al. (2015). GC-MS spectra of control and treated anisole samples. ResearchGate. [Link]
-
ResearchGate. How can an internal standard such as toluene-d8 be used for fecal VOCs quantification?. [Link]
-
Environics. Conducting GC Method Validation Using High Accuracy Standards. [Link]
-
Restek. Guide to Preparing and Analyzing Semivolatile Organic Compounds. [Link]
-
U.S. Environmental Protection Agency (EPA). Compendium of EPA-Approved Analytical Methods For Measuring Radionuclides In Drinking Water. [Link]
-
Krackeler Scientific, Inc. This compound. [Link]
-
U.S. Environmental Protection Agency (EPA). Selected Analytical Methods for Environmental Remediation and Recovery (SAM). [Link]
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U.S. Environmental Protection Agency (EPA). Method 8—Determination of Sulfuric Acid and Sulfur Dioxide Emissions from Stationary Sources. [Link]
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U.S. Environmental Protection Agency (EPA). SAM 2022 Appendix A: Selected Chemical Methods. [Link]
-
Organic Syntheses. Anisole. [Link]
-
Brendehaug, J., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. [Link]
-
Chemistry LibreTexts. Internal Standard. [Link]
-
Reddit. How to make an Internal Standard mix.... [Link]
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Introduction: The Imperative for Precision in Quantitative LC-MS
An Application Note on the Use of Anisole-d8 for Robust Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for quantitative analysis in pharmaceutical development, bioanalysis, and environmental testing due to its exceptional sensitivity and selectivity.[1][2] However, the accuracy of LC-MS data can be compromised by several unavoidable sources of variability, including sample preparation losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[3][4] To achieve reliable and reproducible quantification, an internal standard is not just recommended but essential for correcting these variations.[5][6]
Stable Isotope Labeled (SIL) internal standards, particularly deuterated compounds, are the gold standard for this purpose.[4][7] These molecules are chemically identical to the analyte of interest, differing only in the substitution of hydrogen atoms with their heavier, stable isotope, deuterium.[8] This near-perfect chemical analogy ensures that the internal standard co-elutes with the analyte and experiences the same behavior during sample extraction, ionization, and analysis, thereby providing a robust method for normalization.[7] this compound (Perdeuteroanisole) is a fully deuterated analog of anisole, making it an exemplary internal standard for quantitative assays involving anisole or structurally similar aromatic compounds. This guide provides a comprehensive protocol and the underlying scientific principles for the effective use of this compound in LC-MS quantitative analysis.
The Principle of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard like this compound relies on the principle of isotope dilution. A known, fixed concentration of the internal standard is added ("spiked") into every sample, calibrator, and quality control (QC) standard at the earliest stage of sample preparation.[3] Because the deuterated standard is chemically and physically almost identical to the non-deuterated analyte, it tracks the analyte through the entire workflow.
Key advantages conferred by this approach include:
-
Correction for Sample Loss: Any analyte lost during extraction, evaporation, or transfer steps will be matched by a proportional loss of the internal standard.
-
Mitigation of Matrix Effects: In complex matrices like plasma or soil extracts, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the MS source.[9] Since the deuterated standard co-elutes and has the same ionization efficiency, its signal is affected to the same degree as the analyte.[8]
-
Compensation for Instrument Variability: Minor drifts in injection volume or ion source performance over an analytical run are effectively normalized.[3][8]
Quantification is therefore not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable and proportional to the analyte's concentration, even when absolute signal intensities fluctuate.
This compound: Key Properties and Characteristics
This compound is an ideal internal standard due to the stability of the deuterium labels on both the aromatic ring and the methoxy group, preventing H/D exchange under typical chromatographic conditions.[3]
| Property | Value | Reference |
| Chemical Name | Methoxy-d3-benzene-d5 | [10] |
| CAS Number | 54887-54-6 | [11][12] |
| Molecular Formula | C₇D₈O | [12] |
| Molecular Weight | ~116.19 g/mol | [12] |
| Isotopic Purity | Typically ≥98 atom % D | [11] |
| Boiling Point | 154 °C | [11] |
| Density | 1.068 g/mL at 25 °C | [11] |
The +8 mass unit shift from native anisole (MW ~108.14) provides a clear mass separation, preventing any isotopic crosstalk or interference from the natural isotopic abundance of the analyte.[3][13][14]
Detailed Protocol for Quantitative Analysis
This protocol provides a framework for the analysis of an analyte (using anisole as a surrogate) with this compound as the internal standard. It should be adapted and fully validated for the specific analyte and matrix of interest.
Materials and Reagents
-
Anisole (Analyte), ≥99% purity
-
This compound (Internal Standard), ≥98% isotopic purity
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Matrix (e.g., human plasma, soil extract)
-
Microcentrifuge tubes, volumetric flasks, and pipettes
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Anisole and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with Methanol. These stocks should be stored at -20°C.
-
-
Working Standard Solution (for Calibration Curve):
-
Perform serial dilutions of the Anisole primary stock solution with 50:50 Methanol/Water to create a series of working standards for spiking.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 Methanol/Water to achieve a final concentration that yields a robust signal in the MS detector. The goal is to have an IS response that is consistent across all samples and within the detector's linear range.[3]
-
Sample Preparation: Protein Precipitation (Example for Plasma)
-
Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike the Internal Standard: Add 10 µL of the IS Working Solution (100 ng/mL) to every tube. Vortex briefly. This is the most critical step for ensuring accurate quantification.[3]
-
Spike the Analyte (for Calibrators and QCs only): Add 10 µL of the appropriate Analyte Working Standard Solution to the calibrator and QC tubes. Add 10 µL of 50:50 Methanol/Water to the unknown samples.
-
Precipitate Proteins: Add 150 µL of cold Acetonitrile containing 0.1% formic acid to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a starting point and require optimization.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Suggested Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Suggested Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | +5500 V |
| Source Temp. | 500 °C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 3 |
Data Acquisition and Processing: Multiple Reaction Monitoring (MRM)
MRM is used for its high selectivity and sensitivity. Precursor ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3).[2] The fragmentation of anisole typically involves the loss of a methyl radical or formaldehyde.[13]
Table 3: Proposed MRM Transitions for Anisole and this compound
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Purpose |
|---|---|---|---|
| Anisole (Analyte) | m/z 109.1 | m/z 94.1 (loss of -CH₃) | Quantifier |
| m/z 109.1 | m/z 79.1 (loss of -CH₂O) | Qualifier | |
| This compound (IS) | m/z 117.2 | m/z 99.1 (loss of -CD₃) | Quantifier |
| | m/z 117.2 | m/z 84.1 (loss of -CD₂O) | Qualifier |
Note: Masses are for the protonated molecule [M+H]⁺ and may need to be optimized on the specific instrument.
Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte for each calibration standard. A linear regression with a 1/x² weighting is typically applied. The concentration of the analyte in unknown samples is then calculated from this curve.
Method Validation
A quantitative method must be validated to ensure its reliability.[6][15] Key parameters to assess include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.
-
Accuracy and Precision: Intra- and inter-day analysis of QC samples at multiple concentration levels (low, medium, high). Accuracy should be within ±15% (±20% at the lower limit of quantification) of the nominal value, and precision (RSD%) should not exceed 15% (20% at LLOQ).[15]
-
Calibration Curve: Linearity (correlation coefficient r² > 0.99) over the desired concentration range.
-
Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response in a pure solution. The IS should effectively track and correct for any observed matrix effects.[9][16]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Conclusion
The use of a stable isotope-labeled internal standard is fundamental to developing robust and reliable quantitative LC-MS methods.[7][8] this compound, with its identical chemical behavior to native anisole and significant mass difference, serves as an excellent internal standard.[8] By compensating for variability in sample preparation and instrument response, it ensures that the analytical data is accurate, precise, and defensible, meeting the stringent requirements of regulatory bodies and sound scientific practice.[3]
References
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ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and pitfalls. SciSpace. [Link]
-
Krackeler Scientific, Inc. (n.d.). This compound. [Link]
-
ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
ADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
ResearchGate. (2014, May 12). How can an internal standard such as toluene-d8 be used for fecal VOCs quantification?. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
INIS-IAEA. (1997). Mass spectrometric study on the fragmentation of anisole. [Link]
-
National Institute of Standards and Technology. (n.d.). Anisole - NIST WebBook. [Link]
-
SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. [Link]
-
Fisher Scientific. (n.d.). This compound, TRC 1 g. [Link]
-
Wang, S., et al. (2020). A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. Journal of Chromatography B, 1149, 122129. [Link]
-
ResearchGate. (n.d.). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Phenomenex. (n.d.). LC-MS/MS Analysis of Antipsychotics in Serum Using Microelution SPE for Fast and More Sustainable Sample Preparation. [Link]
-
Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. [Link]
-
PubChem. (n.d.). Anisole. [Link]
-
Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
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- 14. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Anisole Using Isotope Dilution Mass Spectrometry with Anisole-d8
This technical guide provides a comprehensive overview and a detailed protocol for the application of Isotope Dilution Mass Spectrometry (IDMS) for the precise quantification of anisole in complex matrices. The use of a stable isotope-labeled internal standard, Anisole-d8, is central to this methodology, ensuring high accuracy and reliability by correcting for sample preparation inconsistencies and matrix effects.[1] This document is intended for researchers, scientists, and drug development professionals who require robust and defensible analytical data.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique for the highly accurate and precise measurement of the amount of a substance.[2][] It is considered a primary ratio method of measurement by the International System of Units (SI).[4] The fundamental principle involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[5][6] This isotopically labeled standard is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, extraction, and analysis.[7]
After the labeled standard is thoroughly mixed and equilibrated with the sample, the mixture is analyzed by mass spectrometry. The mass spectrometer distinguishes between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio.[2] By measuring the ratio of the signal from the native analyte to that of the labeled standard, the concentration of the analyte in the original sample can be calculated with high precision.[6][8] A key advantage of IDMS is that the accuracy of the measurement is not dependent on the quantitative recovery of the analyte from the sample matrix, as long as isotopic equilibrium is achieved.[8][9]
This compound (C₆D₅OCD₃) is the deuterated analog of anisole. In this IDMS method, this compound serves as the ideal internal standard for the quantification of anisole for several key reasons:
-
Chemical and Physical Equivalence: this compound has virtually identical chemical and physical properties to native anisole, including polarity, boiling point, and chromatographic retention time.[10] This ensures that it is extracted, processed, and ionized with the same efficiency as the analyte.
-
Mass Spectrometric Differentiation: The mass difference of 8 Daltons between this compound and anisole allows for their clear separation and independent detection by the mass spectrometer, without isotopic overlap.
-
Minimization of Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a common challenge in mass spectrometry.[1] Because this compound co-elutes with anisole and experiences the same matrix effects, the ratio of their signals remains constant, leading to a more accurate quantification.[1]
Experimental Protocol: Quantification of Anisole using this compound IDMS
This protocol outlines a general procedure for the quantification of anisole in a liquid sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The specific parameters for sample preparation and instrumental analysis may need to be optimized for different sample types and concentration ranges.
| Material/Reagent | Grade/Purity | Source (Example) |
| Anisole | ≥99% | Sigma-Aldrich |
| This compound | 98 atom % D | Sigma-Aldrich |
| Methanol | HPLC or GC grade | Fisher Scientific |
| Dichloromethane | GC grade | EMD Millipore |
| Anhydrous Sodium Sulfate | ACS grade | VWR |
| Type I Ultrapure Water | Millipore Milli-Q system |
2.2.1. Anisole Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of pure anisole into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and bring to volume with methanol.
-
Calculate the precise concentration in mg/mL.
2.2.2. This compound Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and bring to volume with methanol.
-
Calculate the precise concentration in mg/mL.
2.2.3. Calibration Standards:
-
Prepare a series of calibration standards by spiking a blank matrix (a sample of the same type as the unknowns but without the analyte) with known amounts of the Anisole primary stock solution and a constant amount of the this compound internal standard stock solution.
-
A typical calibration curve might include 5 to 7 concentration levels spanning the expected concentration range of the samples.
-
Accurately measure a known volume or weigh a known mass of the sample into a suitable extraction vessel.
-
Spike the sample with a known amount of the this compound internal standard stock solution. The amount of internal standard added should result in a peak area ratio of analyte to internal standard that is close to unity for the expected sample concentration.
-
Vortex or shake the sample vigorously to ensure thorough mixing and equilibration of the internal standard with the native analyte.[7][9]
-
Perform a liquid-liquid extraction by adding an appropriate volume of dichloromethane.
-
Shake the mixture for a specified time (e.g., 2 minutes) and then allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
The following are typical GC-MS parameters for the analysis of anisole. These should be optimized for the specific instrument being used.
| GC Parameter | Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Provides good separation for semi-volatile organic compounds. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, hold 2 min | Optimizes separation of anisole from other matrix components.[11] |
| MS Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. |
| Ions to Monitor | Anisole: m/z 108, 78, 93; this compound: m/z 116, 83 | m/z 108 is the molecular ion for anisole, and m/z 116 is the molecular ion for this compound. |
Data Analysis and Calculation
The concentration of anisole in the sample is calculated using the following equation, which is derived from the principles of isotope dilution:
Canalyte = (Aanalyte / AIS) * (CIS / RRF)
Where:
-
Canalyte is the concentration of anisole in the sample.
-
Aanalyte is the peak area of the native anisole.
-
AIS is the peak area of the this compound internal standard.
-
CIS is the concentration of the this compound internal standard added to the sample.
-
RRF is the Relative Response Factor, determined from the analysis of the calibration standards.
The RRF is calculated for each calibration standard as follows:
RRF = (Aanalyte / AIS) / (Canalyte / CIS)
The average RRF from the calibration standards is then used to calculate the concentration of anisole in the unknown samples.
Visualizing the Workflow and Principles
Caption: Experimental workflow for Anisole quantification by IDMS.
Caption: Core principle of isotope dilution for quantification.
Quality Control and Method Validation
To ensure the reliability of the results, a robust quality control and method validation protocol should be implemented.[8][12][13] This should include:
-
Calibration Verification: A calibration standard should be analyzed at the beginning and end of each analytical batch to verify the stability of the instrument response.
-
Blank Analysis: A method blank (a blank matrix processed through the entire sample preparation procedure) should be analyzed to check for contamination.
-
Spiked Sample Analysis: A matrix spike (a sample fortified with a known amount of anisole) should be analyzed to assess the accuracy of the method.
-
Duplicate Analysis: A sample should be analyzed in duplicate to assess the precision of the method.
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[12]
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and robust approach for the quantification of anisole in various matrices. By compensating for variations in sample preparation and instrumental analysis, this method ensures data of the highest quality, suitable for demanding applications in research, quality control, and regulatory compliance.
References
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Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. (n.d.). PMC - NIH. [Link]
-
Isotope dilution. (n.d.). Wikipedia. [Link]
-
Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. (n.d.). U.S. EPA. [Link]
-
Isotope dilution. (2025, December 13). Britannica. [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024, May 6). Journal of Analytical Atomic Spectrometry. [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV. [Link]
-
Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. (2022, November 1). International Journal of Mass Spectrometry. [Link]
-
Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. (2023, April 29). PubMed. [Link]
-
Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. (n.d.). U.S. EPA. [Link]
-
Validation of an Isotope-Dilution Liquid-Chromatography Tandem Mass Spectrometry Assay for Serum Creatinine and Comparison With Enzymatic and Jaffe Methods. (n.d.). Oxford Academic. [Link]
-
Method 1624, Revision B - Volatile Organic Compounds by Isotope Dilution GC/MS. (n.d.). U.S. EPA. [Link]
-
Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). (n.d.). ResearchGate. [Link]
-
Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). (n.d.). ResearchGate. [Link]
-
SW-846 Method 6800: Elemental and Speciated Isotope Dilution Mass Spectrometry. (n.d.). Summit Environmental Technologies. [Link]
-
Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide. (2025, January 1). PubMed. [Link]
-
Guidelines for achieving high accuracy in isotope dilution mass spectrometry (IDMS). (n.d.). National Renewable Energy Laboratory Library. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]
-
GC-MS Method for Anisole Detection. (n.d.). PDF. [Link]
-
This compound. (n.d.). Krackeler Scientific, Inc. [Link]
-
Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. (2013, October 25). PubMed. [Link]
-
The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. [Link]
-
Analysis of anisoles in wines using pervaporation coupled to gas chromatography-mass spectrometry. (n.d.). PubMed. [Link]
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Anisole-d8 as a surrogate standard in extraction procedures
An Application Guide to the Use of Anisole-d8 as a Surrogate Standard in Chromatographic Extraction Procedures
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Accuracy in Quantitative Analysis
In the landscape of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the ultimate goal is the accurate and precise quantification of target analytes. However, the journey from raw sample to final result is fraught with potential for variability. Sample preparation, extraction, and instrumental analysis are all stages where analyte loss or signal fluctuation can occur, leading to significant data inaccuracy. To counteract these variables, robust analytical methods employ internal standards. The "gold standard" among these is the use of stable isotope-labeled (SIL) compounds, with deuterated standards being a prominent choice.[1][2][3]
This technical guide focuses on the application of This compound (Methoxybenzene-d8) as a surrogate standard. A surrogate is a compound that is chemically similar to the analytes of interest but not expected to be present in the original sample. It is added at a known concentration to every sample, standard, and blank at the very beginning of the analytical process. Because deuterated standards like this compound are chemically and physically almost identical to their non-labeled counterparts, they behave similarly during extraction, cleanup, and chromatographic analysis.[3][4] Any analyte loss or signal variation is mirrored by the surrogate. By monitoring the surrogate's recovery, analysts can correct for methodological inconsistencies, thereby ensuring the integrity and reliability of the reported data.[4]
This compound is particularly well-suited as a surrogate for methods analyzing semivolatile organic compounds (SVOCs) by Gas Chromatography-Mass Spectrometry (GC-MS), such as those outlined in EPA Method 8270D.[5][6] This guide will provide a comprehensive overview of its properties, a detailed protocol for its use, and the validation framework required to implement it as a self-validating system in your laboratory.
Physicochemical Properties: this compound vs. Anisole
The efficacy of this compound as a surrogate stems from its near-identical physical properties to native anisole, with the key difference being its mass. This allows it to co-elute with similar analytes during chromatography while being easily distinguished by a mass spectrometer.[1]
| Property | This compound (Surrogate) | Anisole (Analyte Analog) | Rationale for Surrogate Use |
| Chemical Formula | C₆D₅OCD₃[7] | CH₃OC₆H₅ | Identical core structure ensures similar chemical behavior. |
| Molecular Weight | 116.19 g/mol [7][8][9] | 108.14 g/mol | Mass difference (M+8) allows for clear differentiation in MS detection. |
| CAS Number | 54887-54-6[7][9] | 100-66-3 | Unique identifier for each compound. |
| Boiling Point | ~154 °C[8] | 154 °C | Identical boiling points lead to similar behavior in GC injection and elution. |
| Melting Point | ~ -37 °C[8] | -37 °C | Ensures both are in the same physical state under typical conditions. |
| Density | 1.068 g/mL at 25 °C[7][8] | 0.995 g/mL at 25 °C | Minor difference due to deuterium's higher mass. |
| Refractive Index | n20/D 1.5145[8] | n20/D 1.516 | Very similar optical properties, indicating similar intermolecular forces. |
Application Workflow: Integrating this compound into the Analytical Process
The effective use of a surrogate standard requires its introduction at the earliest stage of sample handling. This ensures that the surrogate experiences every potential source of error that the target analytes do. The following diagram illustrates a typical workflow for the analysis of SVOCs in a water sample using this compound.
Caption: Workflow for using this compound as a surrogate standard.
Detailed Protocol: Analysis of SVOCs in Water using this compound
This protocol provides a step-by-step methodology for a liquid-liquid extraction (LLE) followed by GC-MS analysis, consistent with the principles of EPA Method 8270D.
Reagents and Standards Preparation
-
Reagents: HPLC-grade or equivalent Dichloromethane (DCM), Methanol, Sodium Sulfate (anhydrous, baked at 400°C for 4 hours), Reagent Water.
-
This compound Stock Standard (1000 µg/mL): Purchase a certified standard or accurately prepare by dissolving 10 mg of neat this compound in 10 mL of Methanol. Store at ≤6 °C.[5]
-
This compound Spiking Solution (10 µg/mL): Dilute 100 µL of the stock standard to 10 mL with Methanol. This solution will be used to spike samples.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.2 to 50 µg/mL) containing the target SVOC analytes.[6][10] Spike each calibration level with the this compound Spiking Solution to achieve a constant concentration (e.g., 5 µg/mL) in the final extract.
-
Internal Standards (IS): Prepare a separate solution of quantitation internal standards (e.g., Chrysene-d12, Perylene-d12) as specified by the analytical method. This is added just before analysis.
Sample Extraction Procedure
-
Sample Collection: Collect a 1-liter aqueous sample in a pre-cleaned amber glass bottle.
-
Surrogate Spiking: Add 100 µL of the this compound Spiking Solution (10 µg/mL) to the 1 L sample. This results in a spiked concentration of 1 µg in the sample. Also spike all method blanks (MB) and laboratory control samples (LCS) in the same manner.
-
pH Adjustment: Adjust the sample pH as required by the target analyte list (e.g., pH > 11 for base/neutrals, then pH < 2 for acids).
-
Liquid-Liquid Extraction:
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of DCM, seal, and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and drain the lower DCM layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the extracts.
-
-
Drying the Extract: Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the dried extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or other suitable concentration technique.
GC-MS Instrumental Analysis
-
Internal Standard Addition: Just prior to analysis, add a known amount of the Internal Standard (IS) solution to the 1.0 mL extract.
-
Instrument Setup:
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Injection: 1 µL, splitless injection at 250°C[11]
-
Oven Program: Initial 40°C hold for 2 min, ramp to 320°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min constant flow.
-
MS System: Agilent 5977B MSD (or equivalent)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Mode: Electron Ionization (EI), Scan Mode (e.g., 35-550 amu) or Selected Ion Monitoring (SIM).
-
-
Analysis Sequence: Analyze a solvent blank, followed by the calibration standards, method blank, LCS, and then the samples.
Data Processing and Recovery Calculation
-
Analyte Quantitation: Quantify target analytes using the response ratio of the analyte to the appropriate internal standard, based on the initial calibration curve.
-
Surrogate Recovery Calculation: The performance of the extraction is evaluated by calculating the percent recovery of this compound.
% Recovery = (Amount Found / Amount Spiked) x 100
-
Amount Found is the concentration of this compound determined by the instrument against the calibration curve.
-
Amount Spiked is the theoretical concentration based on the amount added to the initial sample.
-
Validation and Quality Control: A Self-Validating System
Method validation is the process that demonstrates an analytical procedure is suitable for its intended purpose.[12][13] For surrogates, the key performance metric is recovery. The recovery of this compound must fall within statistically derived acceptance limits to ensure the data for associated analytes is valid. These limits are typically established by the laboratory through initial demonstration of capability studies.
| QC Parameter | Acceptance Criteria | Purpose | Corrective Action if Failed |
| Method Blank (MB) | This compound recovery within limits; Target analytes < Reporting Limit. | Assesses for contamination during the entire analytical process. | Identify and eliminate the source of contamination. Re-extract batch. |
| Laboratory Control Sample (LCS) | This compound and target analyte recoveries within established limits. | Demonstrates the method is in control and accurate for a clean matrix. | Investigate potential issues with standards, reagents, or instrument performance. Re-extract batch. |
| Sample Surrogate Recovery | Typically 70-130% (advisory limits may vary by lab/method).[10] | Measures the efficiency of the extraction process for each individual sample. | Flag data. If recovery is very low or high, it may indicate a matrix interference effect. Re-extraction may be necessary. |
| Method Validation (Initial) | Perform at least 4 replicate LCSs to establish in-house recovery and precision limits. | To confirm the method's suitability and establish robust QC limits.[14] | Modify the procedure if limits are too wide or recovery is consistently poor. |
Conclusion
This compound is a robust and reliable surrogate standard for the analysis of semivolatile organic compounds in various matrices. Its physicochemical properties closely mimic a wide range of analytes, ensuring it accurately reflects the performance of the extraction and analysis procedure. By incorporating this compound into the analytical workflow and adhering to strict quality control criteria for its recovery, laboratories can create a self-validating system. This practice is fundamental to producing high-quality, defensible data that meets the rigorous demands of regulatory bodies and drug development professionals.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
- Deuterated internal standards and bioanalysis by AptoChem. AptoChem.
- This compound 98 atom % D. Sigma-Aldrich.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
- Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. US EPA.
- The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. Benchchem.
- EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Pace Analytical.
- This compound. Krackeler Scientific, Inc.
- EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. EPA.
- Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma.
- EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. LECO Corporation.
- Optimizing the Analysis of Semi-volatiles by EPA Method 8270. Thermo Fisher Scientific.
- Anisole analytical standard. Sigma-Aldrich.
- This compound. Santa Cruz Biotechnology.
- Validation of Analytical Methods. ResearchGate.
- validate analysis methods: Topics. Science.gov.
- Method Validation Guidelines. BioPharm International.
- GC-MS Method for Anisole Detection. Scribd.
- This compound. PubChem, NIH.
- Q2(R2) Validation of Analytical Procedures. FDA.
- Sample Preparation Guidelines for GC-MS. University of Illinois.
- Anisole. Organic Syntheses Procedure.
- GC-MS spectra of control and treated anisole samples. ResearchGate.
- How can an internal standard such as toluene-d8 be used for fecal VOCs quantification? ResearchGate.
- Anisole. NIST WebBook.
- A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development. ResearchGate.
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The Gold Standard for Quantification: Anisole-d8 in Metabolomics and Pharmacokinetic Studies
Application Note & Protocols
Authored by: Senior Application Scientist, Advanced Bioanalytical Solutions
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of metabolomics and pharmacokinetic (PK) research, the pursuit of accurate and reproducible quantitative data is paramount. The complexity of biological matrices such as plasma, urine, and tissue homogenates presents a significant analytical challenge, primarily due to matrix effects that can cause ion suppression or enhancement in mass spectrometry-based assays.[1] To navigate this challenge and ensure the integrity of quantitative data, the use of a robust internal standard (IS) is not merely a recommendation but a foundational requirement for a self-validating analytical system.[2]
Stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard in quantitative bioanalysis, offering a near-perfect surrogate for the analyte of interest.[1][2] Among these, deuterated compounds are widely employed. This application note provides an in-depth technical guide on the strategic use of Anisole-d8 , a deuterated aromatic ether, as a non-endogenous internal standard for the precise quantification of aromatic and non-polar metabolites and xenobiotics in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
This compound (C₆D₅OCD₃) is the fully deuterated analog of anisole. Its physicochemical properties make it an excellent internal standard for a range of analytical applications.
| Property | Value | Source |
| Molecular Formula | C₇D₈O | |
| Molecular Weight | 116.19 g/mol | |
| Boiling Point | 154-155 °C | |
| Density | 1.068 g/mL at 25 °C | |
| Isotopic Purity | ≥98 atom % D | |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) |
Note: Properties are for this compound and may vary slightly between suppliers.
The replacement of hydrogen atoms with deuterium results in a compound that is chemically identical to its non-deuterated counterpart but has a distinct mass-to-charge ratio (m/z). This key difference allows the mass spectrometer to differentiate the internal standard from the analyte, while their similar chemical behavior ensures they experience comparable effects during sample preparation and analysis.
The Rationale for a Non-Endogenous Internal Standard
While the ideal internal standard is often a stable isotope-labeled version of the analyte itself, this is not always feasible, particularly in untargeted metabolomics or when analyzing novel drug candidates where a labeled version of the analyte is not available. In such cases, a non-endogenous, structurally similar compound can be an effective alternative. This compound is not naturally present in biological systems, which eliminates the risk of interference from endogenous levels of the standard.[3]
Anisole's aromatic and moderately non-polar nature makes this compound a suitable internal standard for a variety of analytes, including:
-
Aromatic drugs and their metabolites: Compounds containing phenyl or other aromatic rings.
-
Phenolic compounds: Environmental or dietary phenols and their metabolites.
-
Volatile and semi-volatile organic compounds (VOCs/SVOCs): Particularly aromatic VOCs.[4]
-
Non-polar metabolites: Including certain lipids and signaling molecules.
The use of an internal standard like this compound that shares key chemical properties with the analytes of interest helps to normalize for variations in extraction efficiency, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[4]
Experimental Workflow for this compound Implementation
A robust and reproducible workflow is critical for the successful application of this compound as an internal standard. The following diagram outlines the key stages of the analytical process.
Detailed Protocols
The following protocols provide a starting point for the use of this compound in metabolomics and pharmacokinetic studies. Optimization will be necessary based on the specific analyte, matrix, and instrumentation.
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound (neat or certified standard)
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a tared vial.
-
Dissolve the this compound in a small amount of methanol.
-
Quantitatively transfer the solution to a 10 mL volumetric flask.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solution (1 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Bring the flask to volume with methanol and mix thoroughly.
-
This working solution is now ready to be spiked into samples. Store at -20°C when not in use.
-
Causality: The use of high-purity solvents and calibrated equipment is essential for the accuracy of the internal standard concentration, which directly impacts the final quantified analyte concentration. Storage at low temperatures minimizes evaporation and potential degradation.[5]
Protocol 2: Sample Preparation from Human Plasma
Objective: To extract analytes and the this compound internal standard from human plasma while minimizing matrix effects.
Materials:
-
Human plasma samples (stored at -80°C)
-
This compound working solution (1 µg/mL)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator
Procedure:
-
Thawing: Thaw plasma samples on ice.
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Causality: Adding the internal standard early in the sample preparation process ensures that it undergoes the same extraction and potential losses as the analyte.[6] Protein precipitation with a cold organic solvent is a rapid and effective method for removing the majority of proteins, a major source of matrix effects. Evaporation and reconstitution in the initial mobile phase concentrates the analytes and ensures compatibility with the LC system.
LC-MS/MS Method Development
The following is a representative LC-MS/MS method. Specific parameters should be optimized for the analytes of interest.
Liquid Chromatography
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Suitable for a wide range of non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Provides a proton source for positive ionization. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute a range of compounds. Should be optimized for specific analytes. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A standard injection volume. |
Mass Spectrometry
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[7]
MRM Transition for this compound:
The MRM transition for this compound needs to be determined empirically. A plausible transition would be:
-
Precursor Ion (Q1): m/z 117.1 (M+H)⁺
-
Product Ion (Q3): m/z 84.1 (loss of -OCD₃)
The collision energy and other MS parameters must be optimized for maximum signal intensity.
Data Analysis and Quantification
The concentration of the analyte in an unknown sample is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing this ratio to a calibration curve. The calibration curve is constructed by analyzing a series of standards with known analyte concentrations and a constant concentration of this compound.
Performance Characteristics
The use of this compound as an internal standard can significantly improve the performance of a quantitative bioanalytical method.
| Parameter | Expected Performance | Justification |
| Linearity (r²) | > 0.99 | The use of an internal standard corrects for variability, leading to a strong linear relationship between concentration and response.[4] |
| Precision (%CV) | < 15% | The internal standard minimizes variability in sample preparation and instrument response. |
| Accuracy (%RE) | 85-115% | The internal standard corrects for systematic errors, leading to more accurate quantification. |
| Recovery | Consistent but not necessarily 100% | The internal standard co-elutes and experiences similar recovery to the analyte, correcting for any losses. |
| Matrix Effect | Minimized | The internal standard experiences similar ion suppression or enhancement as the analyte, normalizing the signal. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Incompatible reconstitution solvent, column degradation | Reconstitute in a weaker solvent, replace the column. |
| High Variability in IS Signal | Inconsistent pipetting, incomplete mixing | Use calibrated pipettes, ensure thorough vortexing at each step. |
| No IS Signal | Incorrect MRM transition, MS source issue | Optimize MRM transition, clean and tune the mass spectrometer. |
| Analyte/IS Ratio Drift | Differential stability of analyte and IS | Investigate the stability of both compounds under the experimental conditions.[5] |
Conclusion
This compound is a versatile and robust internal standard for the quantification of aromatic and non-polar compounds in complex biological matrices. Its non-endogenous nature and physicochemical properties make it a valuable tool for researchers in metabolomics and pharmacokinetics. The implementation of this compound, in conjunction with a well-designed experimental workflow and a validated LC-MS/MS method, can significantly enhance the accuracy, precision, and reliability of quantitative bioanalytical data, thereby upholding the highest standards of scientific integrity.
References
-
Establishment, evaluation and application of a gas chromatography-mass spectrometry method for quantification of volatile organic compounds in ambient air using anisole as an internal standard. (2024). ResearchGate. [Link]
-
How can an internal standard such as toluene-d8 be used for fecal VOCs quantification? (2014). ResearchGate. [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI. [Link]
-
Analysis of Semi-Volatile Organic Compound by GC/MS. (n.d.). California Environmental Protection Agency. [Link]
-
Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017). Agilent Technologies. [Link]
-
Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matri. (n.d.). University of Florida. [Link]
-
The absorption spectra of anisole-h8, anisole-d3 and this compound. The assignment of fundamental vibrations in the S0 and the S1 states. (n.d.). Physical Chemistry Chemical Physics. [Link]
-
Simultaneous determination of ammonia, aliphatic amines, aromatic amines and phenols at µg l-1 levels in environmental waters by solid-phase extraction of their benzoyl derivatives and gas chromatography-mass spectrometry. (n.d.). ResearchGate. [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent Technologies. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent Technologies. [Link]
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2009). ResearchGate. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Trends in Analytical Chemistry. [Link]
-
The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. (2011). Spectroscopy. [Link]
-
Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. (2020). Environmental Science and Pollution Research. [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). Food Chemistry. [Link]
-
Simultaneous determination of ammonia, aliphatic amines, aromatic amines and phenols at μg l levels in environmental waters by solid-phase extraction of their benzoyl derivatives and gas chromatography-mass spectrometry. (2000). Analyst. [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Pharmaceuticals. [Link]
-
Microextraction Techniques Coupled to Liquid Chromatography with Mass Spectrometry for the Determination of Organic Micropollutants in Environmental Water Samples. (2014). Water. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2012). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2014). Analytical and Bioanalytical Chemistry. [Link]
-
Drug Stability in Biological Specimens. (2016). ResearchGate. [Link]
-
Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022). ResearchGate. [Link]
-
Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. (2022). Journal of Current Medical Research and Opinion. [Link]
-
Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. (2022). ChemRxiv. [Link]
-
Solid lipid matrix mediated nanoarchitectonics for improved oral bioavailability of drugs. (2019). Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Metabolomics and Lipidomics. (n.d.). Waters Corporation. [Link]
-
LC-MS-based metabolomics. (2012). Journal of Cellular and Molecular Medicine. [Link]
-
Phenol and Cresol. (n.d.). OSHA. [Link]
-
A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. (2022). Scientific Reports. [Link]
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Anisole-d8 as a High-Precision NMR Reference Standard for Chemical Shift Determination
Application Note & Protocol
Introduction: The Pursuit of Precision in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of molecules. The precise determination of chemical shifts (δ) is fundamental to this process, providing a fingerprint of the electronic environment of each nucleus. Accurate chemical shift referencing is, therefore, not a trivial procedural step but a cornerstone of reliable and reproducible NMR data. While tetramethylsilane (TMS) has historically been the gold-standard internal reference, its high volatility and potential for signal overlap in certain spectral regions necessitate alternatives.[1][2] This application note details the use of anisole-d8 (perdeuterated anisole) as a robust and versatile internal reference standard for ¹H NMR, particularly advantageous in complex chemical environments and for quantitative NMR (qNMR) applications.
As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical utility for researchers in organic synthesis, medicinal chemistry, and drug development.
The Rationale for an Alternative to TMS: Why this compound?
The ideal NMR internal standard should be chemically inert, soluble in the deuterated solvent of choice, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte.[3] While TMS fulfills many of these criteria, its limitations have become more apparent with the increasing complexity of modern synthetic molecules.
This compound emerges as a superior alternative in many scenarios due to a combination of favorable physicochemical properties. Its aromatic nature and the presence of a methoxy group provide distinct residual proton signals in regions of the ¹H NMR spectrum that are often less crowded than the upfield region where TMS resonates. This is particularly beneficial when analyzing molecules with aliphatic protons.
Comparative Analysis: this compound vs. Tetramethylsilane (TMS)
| Property | Tetramethylsilane (TMS) | This compound | Rationale & Implications for NMR Referencing |
| Chemical Formula | Si(CH₃)₄ | C₆D₅OCD₃ | This compound's structure provides residual proton signals in the aromatic and methoxy regions, avoiding the crowded aliphatic region. |
| Boiling Point | 27 °C | 154 °C | The low volatility of this compound prevents concentration changes due to evaporation during sample preparation and storage, a known issue with TMS.[4] |
| ¹H NMR Signals | Single sharp singlet at 0 ppm | Residual signals in the aromatic (~6.8-7.3 ppm) and methoxy (~3.8 ppm) regions | Multiple, well-separated signals of this compound can serve as reliable reference points in different spectral windows, reducing the likelihood of overlap. |
| Solubility | Soluble in most organic solvents; insoluble in D₂O | Soluble in most organic solvents; sparingly soluble in D₂O | This compound is suitable for a wide range of non-aqueous NMR studies. Its low solubility in D₂O can sometimes lead to the observation of two sets of resonances and should be a consideration for aqueous samples.[5] |
| Chemical Inertness | Generally inert | Highly inert under most NMR conditions | Both standards are suitable for a wide range of analytes without the risk of reaction. |
| Hygroscopicity | Non-hygroscopic | Non-hygroscopic | Both standards are stable and do not readily absorb atmospheric moisture, which could introduce water peaks into the spectrum. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure the highest level of accuracy and reproducibility. The key to a self-validating system lies in the meticulous preparation of the standard solution and the NMR sample, coupled with appropriate data acquisition parameters.
Protocol 1: Preparation of a Stock Standard Solution of this compound
The use of a stock solution is highly recommended to ensure consistency across multiple experiments and to minimize weighing errors associated with preparing individual samples.
Materials:
-
This compound (high isotopic purity, >99.5 atom % D)
-
High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆)
-
Volumetric flask (Class A)
-
Analytical balance (readability to at least 0.1 mg)
-
Glass syringe or positive-displacement micropipette
Procedure:
-
Accurately weigh approximately 100 mg of this compound into a clean, dry vial.
-
Using a glass syringe or positive-displacement micropipette, transfer the weighed this compound into a 10 mL Class A volumetric flask.
-
Rinse the vial with the chosen deuterated solvent and add the rinsing to the volumetric flask to ensure quantitative transfer.
-
Add the deuterated solvent to the volumetric flask to just below the calibration mark.
-
Stopper the flask and invert several times to ensure complete dissolution and homogenization.
-
Carefully add the deuterated solvent dropwise to the calibration mark.
-
Stopper the flask and invert a final 10-15 times to ensure a homogeneous solution.
-
Transfer the stock solution to a clean, dry amber glass vial with a PTFE-lined cap for storage.
Protocol 2: Preparation of the NMR Sample with this compound Internal Standard
Materials:
-
Analyte
-
This compound stock solution
-
High-quality 5 mm NMR tube
-
Pasteur pipette with glass wool plug
-
Vortex mixer (optional)
Procedure:
-
Accurately weigh 5-25 mg of the analyte into a clean, dry vial.
-
Add a precise volume of the deuterated solvent (typically 0.6-0.7 mL) to the vial. Ensure complete dissolution of the analyte. Gentle vortexing or sonication can be used if necessary.
-
Add a precise volume of the this compound stock solution to the analyte solution. A typical addition would be 10-20 µL of the 10 mg/mL stock solution. The goal is to have the reference signal intensity be comparable to, or slightly less than, the analyte signals of interest.
-
Filter the final solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality NMR tube. This removes any particulate matter that could degrade spectral quality.[6]
-
Cap the NMR tube and label it appropriately.
Protocol 3: NMR Data Acquisition and Processing
Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (both analyte and this compound). A d1 of 30-60 seconds is often sufficient for quantitative accuracy. This is a critical parameter to ensure full relaxation of all nuclei between pulses, which is essential for accurate integration.[3]
-
Number of Scans (ns): Should be a multiple of 8 (e.g., 8, 16, 32) to minimize artifacts. The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated for high precision.[7]
-
Pulse Angle: Use a 90° pulse for maximum signal intensity in a single scan.
Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the S/N without significantly distorting the lineshape.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Calibrate the spectrum by setting the chemical shift of one of the this compound residual signals to its known value in the corresponding solvent (see table below).
-
Integrate the signals of interest, ensuring the integration region encompasses the entire peak, including any ¹³C satellites if necessary for high-level quantitation.
Authoritative Grounding: Chemical Shift Values of Residual Protons in Anisole
The following table provides the chemical shifts of the residual protons of anisole in common deuterated solvents. This data is essential for accurate spectral calibration.
| Deuterated Solvent | Aromatic Protons (ortho, para) (δ, ppm) | Aromatic Protons (meta) (δ, ppm) | Methoxy Protons (δ, ppm) | Reference |
| CDCl₃ | 6.88 | 7.27 | 3.80 | [5][8] |
| Acetone-d₆ | 6.90 | 7.26 | 3.74 | [5][8] |
| DMSO-d₆ | 6.91 | 7.28 | 3.72 | [5][8] |
| CD₃CN | 6.94 | 7.33 | 3.75 | [5][8] |
| Methanol-d₄ | 6.87 | 7.24 | 3.74 | [5][8] |
| D₂O * | 6.94, 6.79 | 7.29, 6.50-6.43 | 3.79, 3.08 | [5] |
*Due to low solubility, two sets of resonances may be observed for anisole in D₂O.[5]
Trustworthiness: Self-Validation and Potential Pitfalls
The robustness of this protocol is grounded in its self-validating nature. By using a precisely prepared stock solution, the primary source of error in quantitative studies—weighing—is minimized. The use of a long relaxation delay ensures that the integration values are a true reflection of the number of protons, a fundamental principle of qNMR.[9]
Potential Pitfalls and Mitigation:
-
Analyte Signal Overlap: While this compound offers reference signals in less crowded regions, overlap with analyte signals is still possible. It is crucial to run a preliminary spectrum of the analyte alone to identify potential overlaps.
-
Intermolecular Interactions: Aromatic solvents, including anisole, can induce shifts in the resonance of analytes through the Aromatic Solvent-Induced Shift (ASIS) effect.[10] While this compound is present in low concentrations as an internal standard, it is good practice to be aware of this potential for subtle shifts, especially when comparing spectra with those referenced using a non-aromatic standard like TMS.
-
Temperature and Concentration Effects: The chemical shifts of reference signals can be subtly influenced by temperature and concentration.[11] For highly precise work, it is important to maintain consistent experimental conditions.
Conclusion: Enhancing the Reliability of NMR Data
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
-
Magritek. (n.d.). Analytical NMR. [Link]
-
University of Wisconsin-Madison. (n.d.). Practical Aspects of Quantitative NMR Experiments. [Link]
- Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry, 44(6), 606–616.
- Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
- Tiers, G. V. D. (1958). Proton Nuclear Resonance Spectroscopy. I. The Choice of a Reference Substance and a Reference Scale. Journal of the American Chemical Society, 80(13), 3537-3538.
-
PubChem. (n.d.). Anisole. National Center for Biotechnology Information. [Link]
-
Queen's University. (n.d.). NMR Sample Preparation. [Link]
- Laszlo, P. (1967). Solvent effects and nuclear magnetic resonance. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.
-
University of Ottawa. (n.d.). Quantitative NMR. [Link]
- Nazarski, M. M. (2022).
-
ResearchGate. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? [Link]
-
University of California, Santa Barbara. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. [Link]
-
University of Central Florida. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity in Electrophilic Aromatic Substitution Reactions. [Link]
-
National Institutes of Health. (2017). NMR-Based Identification of Metabolites in Polar and Non-Polar Extracts of Avian Liver. [Link]
-
ResearchGate. (n.d.). a) Partial variable-temperature ¹H NMR spectra (500 MHz, [D8]toluene)... [Link]
-
Physical Chemistry Chemical Physics. (2001). The absorption spectra of anisole-h8, anisole-d3 and this compound. The assignment of fundamental vibrations in the S0 and the S1 states. [Link]
-
Scribd. (n.d.). Advantages of TMS To Use As Internal Reference. [Link]
-
Save My Exams. (n.d.). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
Sources
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- 11. epfl.ch [epfl.ch]
Application Note & Protocol: High-Throughput Quantification of Volatile Organic Compounds (VOCs) in Complex Matrices using Anisole-d8 as an Internal Standard by GC-MS
Authored for Researchers, Scientists, and Drug Development Professionals
From the desk of Gemini, Senior Application Scientist
Introduction: The Imperative for Accurate VOC Quantification
Volatile organic compounds (VOCs) represent a broad class of carbon-based chemicals characterized by their high vapor pressure at room temperature, leading to their ready evaporation. Their presence is ubiquitous, stemming from both biogenic and anthropogenic activities. Within the pharmaceutical and biotechnology landscapes, the precise analysis of VOCs is of paramount importance for a range of critical applications. These include the meticulous analysis of residual solvents to ensure they remain below stipulated safety thresholds in final drug products, the pioneering discovery of VOC biomarkers in biological matrices like breath and urine for disease diagnostics, monitoring the environmental footprint of pharmaceutical manufacturing, and conducting drug stability studies by tracking the emission of specific VOCs.
The analytical quantification of VOCs is frequently complicated by their low concentrations and the intricate nature of the sample matrices. Gas chromatography coupled with mass spectrometry (GC-MS) stands as the definitive analytical technique for VOC analysis, prized for its exceptional sensitivity and selectivity. Nevertheless, the multi-step analytical workflow, from initial sample preparation to instrumental analysis, is susceptible to introducing variability.
To counteract these potential sources of error and to fortify the integrity of quantitative results, the incorporation of an internal standard is an essential methodological practice. An optimal internal standard should ideally co-elute with the analytes of interest and exhibit a similar response to matrix effects and instrumental variations, thus serving as a reliable benchmark for accurate quantification.
This application note provides a definitive guide on leveraging Anisole-d8, a deuterated aromatic compound, as a highly effective internal standard for the quantification of a diverse array of VOCs across various sample types. This document will explore the theoretical basis for using an internal standard, present detailed, validated protocols for its application, and offer expert insights into data analysis and potential troubleshooting.
The Rationale for this compound as an Internal Standard
The selection of an appropriate internal standard is a critical determinant of a quantitative analytical method's success. Stable isotope-labeled (SIL) compounds are broadly recognized as the superior choice for internal standards in mass spectrometry-based quantification.[1][2][3][4][5] this compound (C6D5OCD3) emerges as a preeminent internal standard for the analysis of a multitude of VOCs due to several compelling attributes:
-
Chemical Congruence: As the deuterated form of anisole, a simple aromatic ether, this compound shares very similar chemical and physical properties with a wide spectrum of both aromatic and non-aromatic VOCs. This similarity ensures that it behaves in a comparable manner during all phases of the analytical process, including extraction, chromatography, and ionization.[6][7]
-
Chromatographic Profile: this compound typically elutes in the mid-range of a standard VOC chromatographic run, positioning it as an ideal internal standard for a comprehensive suite of analytes with diverse volatilities.
-
Mass Spectrometric Uniqueness: The presence of deuterium atoms imparts a distinct mass-to-charge ratio (m/z) to this compound, setting it apart from its non-deuterated analog and other prevalent VOCs. This mass difference allows for unambiguous detection and quantification by the mass spectrometer, with a characteristic mass shift of M+8.[6]
-
Commercial Availability and High Purity: this compound of high purity is readily accessible from numerous chemical suppliers, which guarantees the consistency and reliability required for the preparation of analytical standards.[6]
-
Chemical Inertness: Anisole is a relatively stable and non-reactive compound, which significantly reduces the likelihood of its degradation or unwanted interaction with the target analytes during sample handling and analysis.[7]
Experimental Workflow: A Visual Overview
The diagram below delineates the systematic workflow for the quantification of VOCs employing this compound as an internal standard.
Caption: Workflow for VOC quantification using this compound internal standard.
Detailed Protocols
Materials and Reagents
-
Solvents: Purge-and-trap grade methanol, deionized water.
-
Standards:
-
This compound (≥98 atom % D), certified reference material.[6]
-
Target VOCs of interest, certified reference materials.
-
-
Gases: Helium (99.999% purity or higher) for GC carrier gas.
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Pipettes: Calibrated micropipettes and syringes.
-
Volumetric flasks: Class A.
Preparation of Standards
4.2.1. This compound Internal Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve the this compound in purge-and-trap grade methanol and bring the volume to the mark.
-
Calculate the exact concentration of the stock solution.
-
Store the stock solution at 4°C in an amber vial.
4.2.2. VOC Analyte Stock Solution (e.g., 1000 µg/mL each)
-
Prepare a stock solution of the target VOCs in methanol at a concentration of, for example, 1000 µg/mL each.
-
Store the stock solution at 4°C in an amber vial.
4.2.3. Working Internal Standard Solution (e.g., 25 µg/mL)
-
Prepare a working internal standard solution by diluting the this compound stock solution in methanol. For example, to prepare a 25 µg/mL solution, dilute 250 µL of the 1000 µg/mL stock solution to 10 mL with methanol.
4.2.4. Calibration Standards
-
Prepare a series of calibration standards containing the target VOCs at different concentrations.
-
Spike each calibration standard with the working internal standard solution to a constant final concentration (e.g., 25 ng/mL in the final sample volume).
-
A typical calibration curve might include 5-7 concentration levels.
Table 1: Example Calibration Standard Preparation
| Calibration Level | Volume of VOC Stock (µL) | Final Volume (mL) | Final VOC Concentration (ng/mL) | Volume of this compound Working IS (µL) | Final IS Concentration (ng/mL) |
| 1 | 10 | 10 | 10 | 10 | 25 |
| 2 | 25 | 10 | 25 | 10 | 25 |
| 3 | 50 | 10 | 50 | 10 | 25 |
| 4 | 100 | 10 | 100 | 10 | 25 |
| 5 | 250 | 10 | 250 | 10 | 25 |
Sample Preparation (Aqueous Matrix Example)
-
Place 10 mL of the aqueous sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of the this compound working internal standard solution to achieve the same final concentration as in the calibration standards (e.g., 10 µL of 25 µg/mL this compound to yield a final concentration of 25 ng/mL).
-
Immediately cap and seal the vial.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
GC-MS Analysis
The following are suggested starting parameters for a typical GC-MS system. Method optimization will be required based on the specific instrument and target analytes.
Table 2: Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Headspace |
| Liner | Splitless, deactivated |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | Select characteristic ions for each target VOC and this compound (e.g., m/z 116, 84 for this compound) |
| Mass Range (Full Scan) | m/z 35-350 |
Data Analysis and Quantification
Peak Integration
-
Integrate the peak areas of the target VOCs and the this compound internal standard in each chromatogram.
Calibration Curve Construction
-
For each calibration standard, calculate the Response Ratio (RR) using the following formula:
-
RR = (Peak Area of Analyte) / (Peak Area of this compound)
-
-
Plot the RR (y-axis) against the corresponding concentration of the analyte (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
Caption: Logic for constructing the calibration curve.
Quantification of VOCs in Samples
-
Calculate the RR for each target VOC in the unknown samples.
-
Determine the concentration of each VOC in the samples using the equation of the line from the calibration curve:
-
Concentration = (RR - c) / m
-
Method Validation
To ensure the reliability and accuracy of the analytical method, it is essential to perform a thorough validation. Key validation parameters include:
-
Linearity: Assessed from the R² value of the calibration curve.
-
Accuracy: Determined by analyzing samples with known concentrations of the target VOCs (e.g., spiked matrix samples) and calculating the percent recovery.
-
Precision: Evaluated by repeatedly analyzing a single sample and calculating the relative standard deviation (RSD) of the measured concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor peak shape | Active sites in the GC system | Use a deactivated liner, bake out the column |
| Inconsistent internal standard area | Leak in the system, inconsistent injection volume | Check for leaks, ensure proper syringe function |
| Poor linearity | Inappropriate calibration range, matrix effects | Adjust calibration range, dilute sample |
| Low recovery | Inefficient extraction, analyte degradation | Optimize sample preparation, check for analyte stability |
Conclusion
The application of this compound as an internal standard establishes a robust and dependable methodology for the quantitative analysis of a broad spectrum of volatile organic compounds via GC-MS. Its advantageous chemical characteristics, predictable chromatographic performance, and unique mass spectrometric profile render it an exemplary choice for mitigating analytical variability and bolstering data accuracy. The comprehensive protocols and validation criteria detailed in this application note furnish a solid and practical framework for the implementation of this technique in diverse laboratory settings. Adherence to these guidelines will empower researchers, scientists, and professionals in drug development to generate high-caliber, defensible data essential for a wide array of applications, from routine residual solvent testing to advanced biomarker discovery.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Shimadzu. (2020, November 4). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. Retrieved from [Link]
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Hiatt, M. H. (2011). Internal standards: a source of analytical bias for volatile organic analyte determinations. Journal of Chromatography A, 1218(1), 169-176. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Pleil, J. D., & Stiegel, M. A. (2021). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. ACS Omega, 6(19), 12567–12575. [Link]
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Aromatic Ether. (2025, June 24). Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. Retrieved from [Link]
-
Pleil, J. D., & Stiegel, M. A. (2021). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. National Institutes of Health. [Link]
-
CPAchem. (n.d.). Internal Standard Mixture (Method 8260). Retrieved from [Link]
-
Kainer, D. (2014, May 12). How can an internal standard such as toluene-d8 be used for fecal VOCs quantification?. ResearchGate. [Link]
-
Tistaert, C., et al. (2010). Validation of a method for the analysis of volatile organic compounds in water. CORE. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS. Retrieved from [Link]
-
Nyman, P. J., et al. (2014). Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. Journal of AOAC International, 97(1), 136-145. [Link]
-
Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental science & technology, 46(21), 11925–11933. [Link]
-
Spagnolo, F., et al. (2024). Establishment, evaluation and application of a gas chromatography-mass spectrometry method for quantification of volatile organic compounds in ambient air using anisole as an internal standard. Journal of Chromatography A, 1719, 464738. [Link]
-
Sciarrone, D., et al. (2021). Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. Molecules, 26(11), 3323. [Link]
-
Cardiff University. (2014, October 2). Analysis of VOCs in Foodstuffs Using TD-GC-TOF MS. YouTube. [Link]
-
Fortini, P., et al. (2019). Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in Virgin Olive Oil Volatile Organic Compounds (VOO-VOCs) profile. Food Chemistry, 277, 583-591. [Link]
-
Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [Link]
-
Younes, N., Carroll, A., & Cain, S. L. (2025). Identification and quantification of volatile organic compounds (VOCs) in vegetation leaves using headspace solid phase microextraction (HS-SPME) and gas chromatography– mass spectrometry (GC–MS). protocols.io. [Link]
-
Environment and Climate Change Canada. (2017). Guidance Document: Analytical Methods for Determining Volatile Organic Compound Concentration and Other Parameters for the VOC Regulations. ResearchGate. [Link]
-
Government of Canada. (2023, July 31). Guidance Document: Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. Retrieved from [Link]
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Mastering Analytical Precision: A Guide to Preparing Stock and Working Solutions of Anisole-d8
Abstract
In the landscape of quantitative analysis, particularly in mass spectrometry-driven applications, the use of stable isotope-labeled internal standards is paramount for achieving accuracy and precision. Anisole-d8 (methoxybenzene-d8), a deuterated analog of anisole, serves as an exemplary internal standard for the quantification of volatile organic compounds (VOCs) and other analytes with similar physicochemical properties. Its near-identical behavior to the native analyte during sample preparation and analysis mitigates variability, ensuring robust and reliable results.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the meticulous preparation of this compound stock and working solutions. The protocols herein are designed to ensure the integrity, stability, and accurate concentration of these critical analytical standards.
Introduction: The Rationale for this compound as an Internal Standard
This compound (C₆D₅OCD₃) is a synthetic, non-radioactive, isotopically enriched form of anisole where all eight hydrogen atoms have been replaced with deuterium.[3] This isotopic substitution results in a molecule with a higher molecular weight (116.19 g/mol ) compared to its non-deuterated counterpart (108.14 g/mol ), allowing for clear differentiation in mass spectrometry.[3] However, its chemical and physical properties, such as polarity, boiling point, and chromatographic retention time, remain virtually identical to those of native anisole.[2]
This unique combination of properties makes this compound an ideal internal standard. When added to a sample at a known concentration before extraction or analysis, it experiences the same experimental variations as the target analyte, including sample loss during preparation, injection volume inconsistencies, and matrix-induced ionization suppression or enhancement.[4] By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to significantly improved accuracy and precision in quantification.[1]
Essential Materials and Equipment
Chemicals and Reagents:
-
This compound (Isotopic purity ≥98 atom % D, Chemical purity ≥98%)
-
High-purity solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate; LC-MS or GC-MS grade)
-
Inert gas (e.g., Nitrogen or Argon)
Glassware and Equipment:
-
Analytical balance (readable to at least 0.0001 g)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes (positive displacement or air displacement with appropriate tips)
-
Amber glass vials with PTFE-lined screw caps or crimp seals
-
Syringes for liquid transfer
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Fume hood
Safety Precautions: Handling this compound
This compound, similar to its non-deuterated form, is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes. All handling and preparation steps should be performed away from potential ignition sources.[5]
Protocol I: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)
The primary stock solution is the cornerstone of your quantitative analysis; its accuracy dictates the accuracy of all subsequent measurements. This protocol details the preparation of a 1000 µg/mL stock solution, a common starting concentration for many applications.[6]
Step-by-Step Methodology:
-
Equilibration: Allow the sealed vial of neat this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture into the standard.
-
Tare Weighing: Place a clean, dry weighing vessel (e.g., a small glass vial or boat) on the analytical balance and tare it.
-
Accurate Weighing: Carefully transfer approximately 10 mg of this compound into the tared weighing vessel using a clean pipette or syringe. Record the exact mass to the nearest 0.01 mg.
-
Quantitative Transfer: Using a Class A 10 mL volumetric flask, carefully rinse the weighing vessel with small aliquots of the chosen high-purity solvent (e.g., methanol). Ensure all of the this compound is transferred into the volumetric flask.
-
Dissolution: Add more solvent to the volumetric flask until it is approximately half-full. Gently swirl the flask to dissolve the this compound completely. An ultrasonic bath can be used to aid dissolution if necessary.
-
Dilution to Volume: Once fully dissolved, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask securely and invert it at least 20 times to ensure a homogenous solution.
-
Calculation of Exact Concentration: The precise concentration of the stock solution should be calculated based on the actual mass of this compound weighed and the volume of the flask.
Concentration (µg/mL) = (Mass of this compound (mg) / Volume of flask (mL)) * 1000
-
Labeling and Storage: Transfer the stock solution to a pre-labeled amber glass vial with a PTFE-lined cap. The label should include the compound name (this compound), exact concentration, solvent, preparation date, and the preparer's initials. Store the primary stock solution at 2-8°C in the dark.[7] For long-term stability, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended.[4]
Protocol II: Preparation of Working Solutions
Working solutions are prepared by serially diluting the primary stock solution to concentrations that are relevant to the expected analyte concentration in the samples.
Step-by-Step Methodology:
-
Equilibration: Allow the primary stock solution to warm to room temperature before use.
-
Serial Dilution Planning: Determine the desired concentrations for your working solutions. A series of dilutions is often necessary to create a calibration curve or to spike samples at an appropriate level.
-
Dilution Procedure (Example for 10 µg/mL):
-
Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the calibration mark with the same high-purity solvent used for the stock solution.
-
Cap the flask and invert it multiple times to ensure thorough mixing.
-
-
Further Dilutions: Repeat the dilution process to create a range of working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL) as needed for your specific application.
-
Labeling and Storage: Transfer the working solutions to appropriately labeled amber glass vials. Working solutions are generally less stable than the primary stock solution and should ideally be prepared fresh. If stored, they should be kept at 2-8°C and their stability should be verified periodically.
Quantitative Data Summary
| Solution Type | Analyte | Example Concentration | Solvent | Key Preparation Steps | Recommended Storage |
| Primary Stock | This compound | 1000 µg/mL | Methanol, Acetonitrile, or Ethyl Acetate (High-Purity) | Gravimetric preparation using an analytical balance and Class A volumetric flask. | 2-8°C, in the dark, under inert gas for long-term stability. |
| Intermediate Stock | This compound | 10 µg/mL | Same as Primary Stock | Volumetric dilution of the primary stock solution. | 2-8°C, in the dark. Shorter shelf-life than primary stock. |
| Working Standard | This compound | 10-1000 ng/mL | Same as Primary Stock | Serial volumetric dilutions of intermediate or primary stock solutions. | Prepare fresh daily or validate short-term storage at 2-8°C. |
Experimental Workflow and Logic
The preparation of accurate standards follows a hierarchical process, ensuring that the highest concentration standard is prepared with the utmost accuracy, as any errors will propagate through subsequent dilutions.
Discussion: Causality and Best Practices
-
Choice of Solvent: The selection of a solvent is critical and should be based on the solubility of this compound and its compatibility with the analytical method. For GC-MS, volatile solvents like ethyl acetate or methanol are suitable. For LC-MS, solvents such as methanol or acetonitrile are preferred as they are miscible with common mobile phases and promote efficient ionization.[8][9] The use of high-purity, LC-MS or GC-MS grade solvents is essential to minimize background interference.
-
Gravimetric vs. Volumetric Preparation: The primary stock solution should always be prepared gravimetrically (by weight) as this is more accurate than measuring a small volume of a neat liquid. Subsequent dilutions are then performed volumetrically using calibrated pipettes and Class A flasks to maintain precision.
-
Storage and Stability: Deuterated compounds are generally stable, but improper storage can compromise their integrity.[10] Storing solutions at low temperatures (2-8°C) minimizes solvent evaporation and potential degradation.[7] Amber vials are crucial to protect the compound from light-induced degradation.[7] For long-term storage, purging with an inert gas displaces oxygen, preventing potential oxidative degradation. While stable, it is good practice to re-verify the purity of the compound after extended periods, for instance, after three years.[5] It is also advisable to avoid storing deuterated compounds in acidic or basic solutions to prevent potential hydrogen-deuterium exchange.[2]
Conclusion
The reliability of quantitative analytical data is intrinsically linked to the quality of the standards used for calibration and internal standardization. The protocols outlined in this application note provide a robust framework for the preparation of accurate and stable stock and working solutions of this compound. By adhering to these detailed procedures, researchers can minimize experimental error and enhance the precision and trustworthiness of their analytical results, ultimately contributing to the integrity of their research and development endeavors.
References
-
ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved from [Link]
-
UCHEM. (2023, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Essential deuterated solvents in a variety of packaging styles to suit your usage. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
-
ResearchGate. (2014, May 12). How can an internal standard such as toluene-d8 be used for fecal VOCs quantification?. Retrieved from [Link]
-
ResearchGate. (2023, December 16). Establishment, evaluation and application of a gas chromatography-mass spectrometry method for quantification of volatile organic compounds in ambient air using anisole as an internal standard. Retrieved from [Link]
-
Shimadzu. (n.d.). Environmental Analysis. Retrieved from [Link]
-
Scribd. (n.d.). GC-MS Method for Anisole Detection. Retrieved from [Link]
-
ITRC. (n.d.). Sampling and Analysis. 1,4-Dioxane. Retrieved from [Link]
-
National Institutes of Health. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Whitman College. (n.d.). Lab Chapter 7.4. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 54887-54-6 | LGC Standards [lgcstandards.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. myuchem.com [myuchem.com]
- 10. resolvemass.ca [resolvemass.ca]
Application Note: The Strategic Use of Anisole-d8 in Robust Bioanalytical Method Development and Validation
Abstract
The quantification of analytes in complex biological matrices is a cornerstone of drug discovery, development, and clinical pharmacology. The accuracy and reliability of these measurements are paramount, as they directly inform critical decisions regarding pharmacokinetics, toxicokinetics, and bioequivalence. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability, and Anisole-d8 has emerged as a crucial tool in this domain. This technical guide provides a comprehensive framework for leveraging this compound in the development and validation of rigorous bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). We will explore the underlying principles of isotope dilution, detail step-by-step protocols for method development and validation in line with global regulatory standards, and offer insights into best practices.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of using this compound as an internal standard (IS) is rooted in the principle of isotope dilution mass spectrometry. A deuterated standard is a version of the analyte where one or more hydrogen atoms are replaced by its stable, heavier isotope, deuterium. This subtle mass change allows the mass spectrometer to distinguish between the analyte and the IS. However, their physicochemical properties remain nearly identical.
This near-identical behavior is the key to achieving high accuracy. By adding a known quantity of this compound to a sample at the very beginning of the workflow, it acts as a perfect mimic for the non-labeled analyte. Any analyte loss during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly precise and accurate measurement of the analyte's true concentration, unaffected by sample complexity or process inefficiencies.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is critical for method development, particularly for designing extraction procedures and chromatographic separations.
| Property | Value | Source |
| Chemical Formula | C₆D₅OCD₃ | |
| Molecular Weight | 116.19 g/mol | |
| CAS Number | 54887-54-6 | |
| Isotopic Purity | ≥98 atom % D | |
| Boiling Point (bp) | 154 °C | |
| Melting Point (mp) | -37 °C | |
| Density | 1.068 g/mL at 25 °C | |
| Appearance | Colorless Liquid | N/A |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Hexane) | General Chemical Knowledge |
Protocol: Bioanalytical Method Development with this compound
This section outlines a practical workflow for developing a quantitative method for an analyte (e.g., a small molecule drug with properties similar to Anisole) in human plasma, using this compound as the internal standard.
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock solutions is the foundation of the entire quantitative method. Using high-purity reference standards and precise weighing and dilution steps prevents systematic errors in calibration curves and quality control samples.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of the analyte reference standard and this compound into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution. These are your primary stocks.
-
-
Analyte Working Solutions for Calibration Curve (CC):
-
Perform serial dilutions of the analyte primary stock solution with 50:50 methanol/water to prepare a series of working solutions. These solutions will be used to spike blank plasma to create calibration standards.
-
-
Analyte Working Solutions for Quality Control (QC):
-
From a separate weighing of the analyte reference standard, prepare a second primary stock.
-
Use this second stock to prepare working solutions for Low, Medium, and High QC samples. This independent preparation verifies the accuracy of the primary stock used for the calibrators.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to achieve a final concentration that yields a robust and stable signal in the mass spectrometer. A typical starting concentration is 100 ng/mL.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: LLE is chosen here for its ability to provide a very clean extract by efficiently separating the analyte from proteins, salts, and phospholipids based on its partitioning behavior between two immiscible liquids. Adding the IS working solution directly to the plasma sample ensures it undergoes the exact same extraction process as the analyte.
Caption: Liquid-Liquid Extraction (LLE) workflow using this compound.
Detailed LLE Protocol:
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound IS working solution to every tube except for the "double blank" (blank plasma with no IS).
-
Vortex for 5 seconds to mix.
-
Add 600 µL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether or hexane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and analyte partitioning.
-
Centrifuge at 4000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully aspirate the upper organic layer and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to mix.
-
Transfer to an autosampler vial for analysis.
Chromatographic and Mass Spectrometric Conditions
Causality: Chromatographic separation is essential to resolve the analyte from endogenous matrix components, preventing ion suppression and ensuring selectivity. The mass spectrometer settings are optimized to achieve the best sensitivity and specificity for both the analyte and this compound.
-
For LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
For Mass Spectrometry (Triple Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Optimize precursor ion (Q1) and product ion (Q3) (e.g., [M+H]⁺ → fragment).
-
This compound: Optimize Q1 and Q3 (e.g., 117.1 → 84.1, based on its deuterated structure). The mass shift of +8 ensures no overlap with the analyte.
-
-
Key Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
Bioanalytical Method Validation (BMV)
Once developed, the method must be rigorously validated to prove it is suitable for its intended purpose. The validation process follows guidelines from regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline.
Troubleshooting & Optimization
Anisole-d8 Internal Standard Recovery: A Technical Troubleshooting Guide
Welcome to the technical support center for troubleshooting Anisole-d8 internal standard (IS) recovery issues. This guide is designed for researchers, scientists, and drug development professionals who rely on this compound for robust and accurate quantitation in their analytical methods. As a deuterated analog, this compound is an excellent internal standard for its non-deuterated counterpart and other similar semi-volatile organic compounds, as it closely mimics the analyte's behavior during sample preparation and analysis.[1] However, like any analytical reagent, its performance can be affected by a variety of factors.
This guide provides a structured, in-depth approach to diagnosing and resolving common recovery problems with this compound. We will move beyond simple checklists to explain the underlying chemical and physical principles at each stage of the analytical process, empowering you to not only solve the immediate issue but also to prevent future occurrences.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My this compound recovery is consistently low across all samples and standards. What are the likely causes and how do I investigate?
Low recovery of an internal standard across the entire analytical batch is often indicative of a systematic issue. This can stem from the initial sample preparation steps all the way to the final injection.
Potential Causes & Investigation Strategy
A systematic approach is crucial to pinpoint the root cause of low this compound recovery. We recommend a sequential investigation, starting from the initial sample preparation and moving toward the GC-MS analysis.
This compound, while classified as a semi-volatile organic compound, has a relatively low boiling point (154°C) and can be lost during sample concentration steps.[2][3]
-
Evaporation Step: Aggressive evaporation techniques (e.g., high nitrogen flow, excessive temperature) can lead to the loss of this compound along with the solvent.
-
Corrective Action: Optimize your evaporation parameters. Use a gentle stream of nitrogen and a water bath temperature that is well below the boiling point of your extraction solvent and this compound. Consider using a Kuderna-Danish (KD) concentrator for larger volumes.
-
-
Solvent Choice: The choice of solvent can influence the volatility of this compound.
-
Corrective Action: If possible, use a higher boiling point solvent for the final extract to minimize evaporative losses.
-
The efficiency of your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical for recovering this compound.
-
pH of Aqueous Samples: Anisole is a neutral compound and its extraction should not be significantly affected by pH.[4][5] However, extreme pH values can affect the sample matrix and indirectly impact extraction efficiency.
-
Solvent Polarity and Volume: The choice of extraction solvent and the solvent-to-sample ratio are crucial for partitioning this compound into the organic phase.
-
Corrective Action: Ensure your extraction solvent has an appropriate polarity to efficiently solvate this compound. Perform a quick literature search for validated methods using this compound in your specific matrix to confirm your solvent choice. Verify that you are using an adequate volume of solvent for the extraction.
-
-
SPE Cartridge Breakthrough: If using SPE, this compound can break through the sorbent bed if the cartridge is not conditioned properly or if the sample is loaded too quickly.
-
Corrective Action: Review your SPE protocol. Ensure proper conditioning of the sorbent and a controlled sample loading flow rate.
-
Active sites in the GC inlet or the front end of the analytical column can lead to irreversible adsorption of analytes, including this compound.[6]
-
Liner and Column Contamination: Over time, the GC inlet liner and the first few centimeters of the column can become contaminated with non-volatile matrix components, creating active sites.
-
Corrective Action: Replace the inlet liner and trim a small portion (e.g., 10-15 cm) from the front of the analytical column. Using deactivated liners can also minimize this issue.[7]
-
Troubleshooting Workflow: Consistently Low this compound Recovery
Caption: Troubleshooting workflow for consistently low this compound recovery.
Question 2: The recovery of this compound is highly variable between samples. What could be causing this inconsistency?
High variability in internal standard recovery is a significant concern as it undermines the reliability of your quantitative results. This issue often points to matrix effects or inconsistent sample handling.
Potential Causes & Investigation Strategy
The composition of your sample matrix can significantly impact the recovery and response of this compound.[8]
-
Ion Suppression/Enhancement: Co-eluting matrix components can affect the ionization of this compound in the mass spectrometer source, leading to either a suppressed or enhanced signal.
-
Investigation: Prepare matrix-matched standards and compare the response of this compound in the matrix to its response in a clean solvent. A significant difference indicates the presence of matrix effects.
-
Corrective Action: Improve your sample cleanup procedure to remove interfering matrix components. This could involve adding a solid-phase extraction (SPE) step or using a different SPE sorbent. Diluting the sample may also mitigate matrix effects, but be mindful of your analyte's limit of detection.
-
Variations in how each sample is handled during the extraction and concentration steps can lead to inconsistent recovery.
-
Inconsistent pH Adjustment: If pH adjustment is part of your protocol, ensure it is done consistently for every sample.
-
Variable Extraction Times/Agitation: Ensure that all samples are extracted for the same amount of time and with the same level of agitation.
-
Inconsistent Evaporation: Uneven heating or nitrogen flow during the evaporation step can lead to variable losses of this compound.
Troubleshooting Workflow: Variable this compound Recovery
Caption: Troubleshooting workflow for variable this compound recovery.
Question 3: I am observing poor peak shape (e.g., tailing, splitting) for this compound. How does this affect recovery and how can I fix it?
Poor peak shape for your internal standard is a red flag that can compromise both integration accuracy and, in some cases, indicate a loss of the compound.
Potential Causes & Investigation Strategy
The inlet is a common source of peak shape problems.
-
Active Sites: As mentioned previously, active sites in the liner can cause peak tailing.
-
Incorrect Liner Type: The choice of inlet liner can impact the vaporization of the sample.
-
Corrective Action: Ensure you are using a liner that is appropriate for your injection technique (e.g., splitless, PTV). A liner with glass wool can help with volatilization but can also be a source of activity if not properly deactivated.[7]
-
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to poor peak shape.
-
Corrective Action: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.
-
-
Column Contamination: Contamination on the column can lead to peak tailing.
-
Co-elution with an Interferent: A co-eluting compound can distort the peak shape of this compound.
-
Investigation: Review the mass spectrum across the this compound peak to see if there are any interfering ions.
-
Data Summary: Common this compound Issues and Solutions
| Problem | Potential Cause | Recommended Action |
| Consistently Low Recovery | Volatility losses during evaporation | Optimize evaporation conditions (lower temperature and nitrogen flow). |
| Inefficient extraction | Verify extraction solvent, volume, and SPE protocol. | |
| Adsorption to active sites | Replace GC inlet liner and trim the column. | |
| Variable Recovery | Matrix effects | Improve sample cleanup or dilute the sample. |
| Inconsistent sample preparation | Standardize all sample handling steps. | |
| Poor Peak Shape | Active sites in the GC inlet | Replace the inlet liner with a deactivated one. |
| Improper column installation | Reinstall the column according to manufacturer's specifications. | |
| Column contamination | Bake out or replace the analytical column. |
Experimental Protocols
Protocol 1: Assessing this compound Recovery and Matrix Effects
-
Prepare a Stock Solution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone) at a concentration of 1 mg/mL.
-
Prepare a Spiking Solution: Dilute the stock solution to a working concentration that is appropriate for your analytical method (e.g., 10 µg/mL).
-
Prepare Two Sets of Samples:
-
Set A (Solvent Standard): Spike a known amount of the this compound working solution into a clean solvent.
-
Set B (Matrix Spike): Spike the same amount of the this compound working solution into your sample matrix.
-
-
Process and Analyze: Process both sets of samples using your standard analytical method.
-
Calculate Recovery:
-
Recovery (%) = (Response of this compound in Set B / Response of this compound in Set A) * 100
-
A recovery value significantly different from 100% indicates a matrix effect or a loss during sample preparation.
-
References
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). Annals of Clinical Biochemistry, 50(3), 274. [Link]
-
EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
-
Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry, part of Test Methods for Evaluating Solid. U.S. Environmental Protection Agency. [Link]
-
EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. U.S. Environmental Protection Agency. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). LCGC North America, 39(7), 348-352. [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). Annals of Clinical Biochemistry, 50(Pt 3), 274. [Link]
-
Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2004). Clinical Chemistry, 50(7), 1165-1171. [Link]
-
How to perform recovery/extraction efficiency tests when using an internal standard? ResearchGate. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
8270_756. Shealy Laboratories, Inc. [Link]
-
Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. (2024). ACS Omega, 9(22), 24015-24024. [Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
-
Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. (2024). ACS Omega, 9(22), 24015-24024. [Link]
-
Inlet Activity. Separation Science. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Understanding The GC Inlet: Which One Is More Appropriate For Your Method? Scribd. [Link]
-
Inlets Used for GC. Agilent Technologies. [Link]
-
Solved cinnamic acid p-toluidine anisole The acid/base... Chegg. [Link]
-
Detect Every Peak and Minimize Degradative Buildup in Your GC Flow Path. Agilent Technologies. [Link]
-
GC Analysis Workshop- Inlet Design & Troubleshooting. Agilent Technologies. [Link]
-
Studying volatility from composition, dilution, and heating measurements of secondary organic aerosols formed during α-pinene ozonolysis. (2018). Atmospheric Chemistry and Physics, 18(1), 129-143. [Link]
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- 6. Inlet Activity | Separation Science [sepscience.com]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Matrix Effects in LC-MS with Anisole-d8
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for identifying, understanding, and correcting for matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) using Anisole-d8 as an internal standard. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust and your data is reliable.
Understanding the Challenge: Matrix Effects in LC-MS
Matrix effects are a significant challenge in LC-MS, particularly when analyzing complex samples such as plasma, urine, or tissue extracts.[1][2] These effects arise from co-eluting, undetected components of the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can lead to inaccurate and imprecise quantification, compromising the integrity of your results.[2][4]
The "matrix" encompasses all components within a sample other than the analyte of interest, including salts, lipids, proteins, and other endogenous or exogenous substances.[1] The primary mechanisms of matrix effects include:
-
Ion Suppression: Competition for ionization between the analyte and co-eluting matrix components is a common cause of signal suppression.[1] Less volatile compounds in the matrix can also affect the efficiency of droplet formation and desolvation in the ion source, further reducing the analyte signal.[3][5]
-
Ion Enhancement: In some cases, matrix components can facilitate the ionization of the analyte, leading to an artificially inflated signal.[1]
Given that matrix effects can vary between different samples and even between different lots of the same biological matrix, a robust strategy for their correction is essential for reliable quantitative analysis.[6][7]
Why an Internal Standard is Crucial
The most effective way to correct for variability in sample preparation and matrix effects is through the use of an internal standard (IS).[8][9] An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest.[10] Stable isotope-labeled (SIL) internal standards are considered the gold standard because their properties are nearly identical to the unlabeled analyte, ensuring they experience similar extraction efficiencies and matrix effects.[6][11]
This compound as a Non-Traditional Internal Standard
While a SIL analog of the analyte is ideal, it may not always be commercially available or cost-effective to synthesize, especially in high-throughput discovery environments.[12] In such cases, a carefully selected analogous or structurally unrelated internal standard can be employed. This compound (C₆D₅OCD₃) is a deuterated form of anisole, a simple aromatic ether.
| Property | Value |
| Molecular Formula | C₇D₈O |
| Molecular Weight | 116.19 g/mol |
| Boiling Point | 154 °C |
| Melting Point | -37 °C |
| Density | 1.068 g/mL at 25 °C |
Data sourced from Sigma-Aldrich.[13]
The selection of this compound as an internal standard is often based on its chromatographic behavior and ionization characteristics relative to the analyte of interest. For non-polar to moderately polar analytes that elute in a similar retention window, this compound can serve as a suitable IS to monitor and correct for variations in the analytical process. The deuterium labeling provides a distinct mass shift (M+8) from its unlabeled counterpart, allowing for simultaneous detection without isobaric interference.
Troubleshooting and Method Development
This section provides a structured approach to identifying and mitigating matrix effects using this compound as an internal standard.
FAQ: Initial Setup and Considerations
Q1: How do I choose the right concentration for my this compound internal standard?
A1: The concentration of the internal standard should be consistent across all calibration standards, quality control samples, and unknown samples.[9] A good starting point is to use a concentration that produces a signal intensity within the linear range of the detector and is comparable to the expected analyte concentrations in your samples. This ensures that the IS response is not saturated and can effectively track variations in the analyte signal.
Q2: When should I add the this compound to my samples?
A2: The internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction or protein precipitation steps.[14] This allows the IS to compensate for any analyte loss during sample processing.
Q3: Can this compound be used for any analyte?
A3: No. The suitability of this compound as an internal standard depends on the physicochemical properties of your analyte. It is most appropriate for analytes with similar chromatographic retention and ionization behavior. It is crucial to validate that this compound effectively tracks your analyte's response in the presence of matrix. If the analyte and IS do not co-elute, their exposure to matrix effects can differ, leading to inaccurate correction.[11]
Experimental Protocol 1: Qualitative Assessment of Matrix Effects with Post-Column Infusion
The post-column infusion experiment is a powerful tool for qualitatively identifying regions of ion suppression or enhancement in your chromatogram.[3][15]
Methodology
-
Prepare an this compound Infusion Solution: Create a dilute solution of this compound in your mobile phase. The concentration should be sufficient to produce a stable, low-level signal.
-
System Setup: Use a syringe pump and a 'T' connector to introduce the this compound solution at a constant, low flow rate into the mobile phase stream between the LC column and the mass spectrometer's ion source.
-
Establish a Stable Baseline: Begin the infusion and allow the this compound signal to stabilize, creating a consistent baseline in your mass spectrometer's data acquisition software.
-
Inject a Blank Matrix Sample: Inject a blank matrix sample (e.g., plasma from an untreated subject) that has undergone your standard sample preparation procedure.
-
Monitor the Signal: Observe the this compound signal throughout the chromatographic run. A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.[16]
Caption: Post-column infusion experimental setup.
Interpreting the Results
By mapping the regions of ion suppression/enhancement, you can adjust your chromatographic method to ensure your analyte of interest elutes in a "clean" region of the chromatogram, minimizing the impact of matrix effects.[16]
Experimental Protocol 2: Quantitative Correction using the Standard Addition Method
When matrix effects are significant and cannot be eliminated through chromatographic optimization, the standard addition method can be used for accurate quantification.[17][18] This method is particularly useful when a suitable blank matrix is unavailable.[19]
Methodology
-
Sample Aliquoting: Divide your unknown sample into at least four equal aliquots.
-
Spiking: To three of the aliquots, add known, increasing amounts of your analyte standard. Leave one aliquot unspiked.
-
Internal Standard Addition: Add a constant amount of this compound internal standard to all aliquots.
-
Analysis: Analyze all aliquots using your LC-MS method.
-
Data Plotting: Plot the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) on the y-axis against the concentration of the added analyte standard on the x-axis.
-
Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept represents the endogenous concentration of the analyte in the original sample.[20]
Caption: Standard addition workflow for quantification.
Advanced Troubleshooting and FAQs
Q4: My internal standard signal for this compound is inconsistent across my sample batch. What should I do?
A4: Inconsistent IS response can indicate several issues. First, verify your sample preparation procedure to ensure accurate and precise addition of the IS to every sample. Variability could also stem from significant differences in the matrix composition between samples, causing differential suppression of the IS. The FDA provides guidance on investigating IS variability.[21] If the issue persists, it may indicate that this compound is not an appropriate IS for your specific analyte and matrix combination, and a stable isotope-labeled internal standard may be necessary.[6][7]
Q5: I've identified a region of significant ion suppression, but I can't chromatographically resolve my analyte from it. What are my options?
A5: If chromatographic separation is not feasible, focus on improving your sample preparation. More rigorous cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove the interfering matrix components before analysis.[22] Additionally, simply diluting your sample can sometimes reduce matrix effects to an acceptable level.[23]
Q6: Are there any alternatives to stable isotope-labeled or analog internal standards?
A6: While SIL internal standards are preferred, other approaches exist. Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples.[24] This helps to ensure that the standards and samples experience similar matrix effects. However, obtaining a truly representative blank matrix can be challenging. The standard addition method, as described above, is another powerful alternative that corrects for matrix effects on a per-sample basis.[17][18]
Conclusion
Correcting for matrix effects is a critical aspect of developing robust and reliable quantitative LC-MS methods. By understanding the underlying principles of matrix effects and employing systematic troubleshooting strategies, you can ensure the accuracy and precision of your data. The use of an appropriate internal standard, such as this compound, combined with techniques like post-column infusion and standard addition, provides a powerful toolkit for mitigating the challenges of complex sample analysis. Always remember that the goal is a self-validating system where the internal standard accurately reflects the behavior of the analyte, leading to trustworthy and defensible results.
References
-
Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2010). An overview of matrix effects in liquid chromatography-mass spectrometry. PubMed. [Link]
-
Wu, J., Wiegand, R., LoRusso, P., & Li, J. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. [Link]
-
Hewavitharana, A. K., Abu Kassim, N. S., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. [Link]
-
Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]
-
Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Rostami, S., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. [Link]
-
van der Nagel, B. H. C., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(7), 1506-1514. [Link]
-
Lee, H. (2019). An Uncommon Fix for LC–MS Ion Suppression. LCGC International, 32(6). [Link]
-
Trufelli, H., et al. (2011). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe, 15(2). [Link]
-
Mei, H. (2012). Matrix effects: Causes and solutions. ResearchGate. [Link]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Nobilbio. (n.d.). Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. Nobilbio. [Link]
-
Ito, S., & Tsukada, K. (2002). Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins. Journal of Chromatography A, 943(1), 39-46. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Resolve Mass Spectrometry. (2023). Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
-
Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Ciavardini, A., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 27(19), 6551. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1037-1040. [Link]
-
Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. [Link]
-
JoVE. (2015). Method of Standard Addition to Minimize Matrix Effect. JoVE. [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. [Link]
-
ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
-
van der Nagel, B. H. C., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
-
Wikipedia. (n.d.). Standard addition. Wikipedia. [Link]
-
U.S. Food and Drug Administration. (2023). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]
-
National Center for Biotechnology Information. (n.d.). Anisole. PubChem. [Link]
-
Krackeler Scientific, Inc. (n.d.). This compound. Krackeler Scientific, Inc.[Link]
-
Johnson, K. A., et al. (2020). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. Bioanalysis, 12(20), 1437-1449. [Link]
-
ResearchGate. (2014). How can an internal standard such as toluene-d8 be used for fecal VOCs quantification? ResearchGate. [Link]
-
Ji, A., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 567-580. [Link]
-
Resolve Mass Spectrometry. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed. [Link]
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Anisole-d8 Stability in Long-Term Storage: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled compounds is non-negotiable. The chemical and isotopic purity of standards like Anisole-d8 underpins the validity of experimental data, particularly in pharmacokinetic and metabolic studies.[1][2] This guide provides a comprehensive technical support center for the long-term storage and stability testing of this compound, offering field-proven insights and troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for neat this compound?
To ensure the long-term stability of neat (undiluted) this compound, it should be stored at 2-8°C in a tightly sealed, amber glass vial to protect it from light.[3] The storage area should be well-ventilated, as this compound is a flammable liquid. While freezing (-20°C) is also an acceptable condition for long-term storage, care must be taken to allow the compound to fully equilibrate to room temperature before opening to prevent condensation and moisture contamination.[4][5]
Q2: How should I store this compound once it's dissolved in a solvent?
Solutions of this compound are more susceptible to degradation and solvent-related issues. For short-term use, solutions can be stored at 2-8°C. For longer-term storage, it is recommended to store solutions at -20°C or -80°C in tightly capped vials, preferably with an inert gas overlay (e.g., argon or nitrogen) to minimize exposure to oxygen.[4][6] The choice of solvent is critical; use high-purity, anhydrous solvents to prevent H/D exchange and other degradation reactions.
Q3: What are the primary factors that can cause this compound to degrade?
The main factors that can compromise the stability of this compound are:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[7]
-
Light: Photodegradation can occur with prolonged exposure to UV or ambient light.
-
Oxygen: Oxidative degradation is a potential pathway for many organic molecules.
-
Moisture: Water can introduce impurities and potentially facilitate hydrolytic degradation or H/D exchange, especially in the presence of acidic or basic contaminants.[5][8]
Q4: Is there a risk of back-exchange (deuterium to hydrogen) during storage?
For this compound, the deuterium atoms are on the aromatic ring and the methoxy group, which are generally stable and not readily exchangeable under neutral storage conditions.[9] However, the risk of back-exchange can increase if the compound is stored in protic solvents (especially those containing water) or exposed to acidic or basic conditions.[10] It is crucial to use anhydrous solvents and properly cleaned and dried storage vessels.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased chemical purity in GC/MS or LC/MS analysis. | Chemical degradation due to improper storage (exposure to heat, light, or oxygen). | 1. Review storage conditions against recommendations. 2. Perform a forced degradation study to identify potential degradation products. 3. If degradation is confirmed, use a fresh vial of this compound for critical experiments. |
| Appearance of unexpected peaks in the mass spectrum. | Contamination from the storage vial, cap liner, or solvent. Could also be degradation products. | 1. Analyze a solvent blank to rule out solvent contamination. 2. Ensure all glassware is meticulously cleaned and dried. 3. Use PTFE-lined caps to avoid leaching from septa.[5] 4. Compare the mass of the new peaks to potential degradation products of anisole. |
| Reduced isotopic purity observed in NMR or MS. | 1. H/D back-exchange due to moisture or acidic/basic contaminants. 2. Contamination with a non-deuterated anisole standard. | 1. Prepare fresh solutions using high-purity, anhydrous solvents. 2. Handle the compound under an inert, dry atmosphere (e.g., in a glove box).[5] 3. Verify the isotopic purity of the starting material with the Certificate of Analysis. |
| Inconsistent quantitative results in assays. | 1. Degradation of the standard, leading to an inaccurate concentration. 2. If in solution, evaporation of the solvent over time, leading to an increased concentration. | 1. Re-qualify the standard against a new, unopened lot. 2. For solutions, use vials with tight-fitting caps and consider storing at lower temperatures to minimize solvent evaporation. 3. Prepare fresh stock solutions more frequently. |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound involves both a long-term study under recommended conditions and a forced degradation study to understand potential degradation pathways.[4][11]
Long-Term Stability Study Protocol
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Materials:
-
This compound (neat)
-
Amber glass vials with PTFE-lined caps
-
Controlled environment chambers (e.g., 5°C ± 3°C and 25°C/60% RH)
-
Analytical balance
-
GC/MS or LC/MS system
-
NMR spectrometer
Procedure:
-
Aliquot neat this compound into several pre-weighed amber glass vials.
-
Tightly cap the vials and record the initial weight.
-
Place the vials in the controlled environment chambers.
-
At specified time points (e.g., 0, 3, 6, 12, 24, and 36 months), remove a vial from each condition.[12][13]
-
Allow the vial to equilibrate to room temperature before opening.
-
Accurately weigh the vial to check for any mass loss.
-
Prepare a solution of the this compound sample in a suitable anhydrous solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Analyze the sample using a validated stability-indicating method (see below) to determine chemical and isotopic purity.
-
Compare the results to the initial time point (t=0) to assess any changes.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours (for both solid and solution)
-
Photolytic: Expose to light (ICH Q1B conditions) for a specified duration
-
-
Analyze the stressed samples by LC-MS/MS or GC/MS to identify and characterize any degradation products.
Validated Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients. For this compound, a high-resolution GC/MS or LC/MS method is recommended.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC/MS) or a Liquid Chromatograph with a Mass Spectrometer (LC/MS).
-
GC Column (example): DB-5ms or equivalent.
-
LC Column (example): C18 column.
-
Mobile Phase (for LC): A gradient of acetonitrile and water.
-
Detection: Mass spectrometry to monitor the parent ion of this compound (m/z 116.1) and any potential degradation products.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Example Long-Term Stability Data for this compound (Neat)
| Time Point (Months) | Storage Condition | Chemical Purity (%) (by GC/MS) | Isotopic Purity (atom % D) | Observations |
| 0 | - | 99.8 | 98.5 | Clear, colorless liquid |
| 12 | 5°C ± 3°C | 99.7 | 98.5 | No change |
| 12 | 25°C / 60% RH | 99.6 | 98.4 | No change |
| 24 | 5°C ± 3°C | 99.7 | 98.5 | No change |
| 24 | 25°C / 60% RH | 99.5 | 98.4 | Slight yellowing observed |
Visualizing Workflows and Pathways
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Potential Degradation Pathways for this compound under Stress.
References
-
LookChem. This compound 54887-54-6 wiki. [Link]
-
PubChem. This compound | C7H8O | CID 12209350. [Link]
-
Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
ResearchGate. What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]
-
ACS Publications. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. [Link]
-
PubMed Central. Applications of stable isotopes in clinical pharmacology. [Link]
-
Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link]
-
Chemicals Knowledge Hub. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]
-
ResearchGate. Degradation Pathways | Request PDF. [Link]
-
National Library of Medicine. Biodegradation of benzene, toluene, and other aromatic compounds by Pseudmonas sp. D8. [Link]
-
Labonce. Testing Drug Stability for Long-Term Storage. [Link]
-
Jordan Food & Drug Administration. Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. [Link]
-
Materials Advances (RSC Publishing). Investigation of different degradation pathways for organic photovoltaics at different temperatures. [Link]
-
MDPI. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. [Link]
-
PubMed Central. Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]
-
World Health Organization. Annex 10. [Link]
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- 2. moravek.com [moravek.com]
- 3. chromservis.eu [chromservis.eu]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of different degradation pathways for organic photovoltaics at different temperatures - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. ukisotope.com [ukisotope.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Testing Drug Stability for Long-Term Storage [labonce.com]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. database.ich.org [database.ich.org]
Potential for hydrogen-deuterium exchange in Anisole-d8 under acidic conditions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the potential for hydrogen-deuterium (H-D) exchange in Anisole-d8 when subjected to acidic conditions. Here, we delve into the mechanistic underpinnings, troubleshooting common experimental issues, and providing clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of hydrogen-deuterium exchange on the aromatic ring of this compound under acidic conditions?
A1: The hydrogen-deuterium exchange on the aromatic ring of this compound in the presence of a strong deuterated acid, such as D₂SO₄, proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2] The methoxy group (-OCH₃) on the anisole ring is an activating group, meaning it donates electron density to the aromatic ring, making it more susceptible to attack by electrophiles.[3][4]
The key steps are:
-
Generation of a strong electrophile: In a deuterated acid like D₂SO₄, the electrophile is a deuteron (D⁺).[5]
-
Electrophilic attack: The electron-rich π system of the anisole ring attacks the deuteron. This attack preferentially occurs at the ortho and para positions due to the resonance stabilization provided by the methoxy group.[3][6] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.[2][7]
-
Deprotonation: A weak base in the medium, such as the conjugate base of the deuterated acid (e.g., DSO₄⁻), removes a proton (H⁺) from the carbon atom where the deuteron has added.[1] This restores the aromaticity of the ring and results in the substitution of a hydrogen atom with a deuterium atom.
This process can be repeated, and with a large excess of the deuterated acid, all susceptible hydrogens on the ring can eventually be exchanged for deuterium.[5]
Troubleshooting Guide
Q2: I am observing incomplete or no H-D exchange on my this compound. What are the likely causes?
A2: Several factors can lead to inefficient H-D exchange. Consider the following troubleshooting steps:
-
Acid Strength and Concentration: The acid catalyst must be strong enough to generate a sufficient concentration of deuterons. Commonly used acids include deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD).[8] The concentration of the acid is also critical; a large excess is often required to drive the equilibrium towards the deuterated product.[5]
-
Deuterium Source: Ensure your deuterium source (e.g., D₂O, D₂SO₄) has a high isotopic purity. Contamination with protic solvents (H₂O) will compete with the deuteration reaction and can lead to back-exchange.[9]
-
Reaction Temperature and Time: Electrophilic aromatic substitution reactions, including H-D exchange, are often temperature-dependent. If the reaction is sluggish at room temperature, cautiously increasing the temperature may be necessary.[8] Similarly, the reaction may require an extended period to reach completion. Monitor the reaction progress over time using an appropriate analytical technique.
-
Substrate Purity: Impurities in your this compound starting material could potentially interfere with the reaction.
Q3: My NMR analysis shows unexpected signals or peak broadening after the H-D exchange reaction. What could be the issue?
A3: Unexpected NMR signals or changes in peak shape can arise from several sources:
-
Side Reactions: Under strongly acidic conditions, anisole can undergo side reactions such as sulfonation if sulfuric acid is used.[3][10][11] This will introduce new species into your reaction mixture, leading to additional signals in the NMR spectrum. Nitration can also occur if nitric acid is present.[3][12]
-
Protonation of the Methoxy Group: The oxygen atom of the methoxy group can be protonated (or deuterated) by the strong acid. This can alter the electronic environment of the aromatic ring and potentially lead to peak shifting or broadening.
-
Changes in Solvent Properties: The addition of a strong acid can significantly change the properties of the solvent, which can affect the chemical shifts of your compound.
-
Incomplete Exchange: If the exchange is not complete, you will observe signals for both the deuterated and partially protonated species, leading to a more complex spectrum.
Q4: How can I effectively monitor the progress of the H-D exchange reaction?
A4: The most common and effective method for monitoring H-D exchange is Nuclear Magnetic Resonance (NMR) spectroscopy .[13][14]
-
¹H NMR: As hydrogen atoms are replaced by deuterium, the corresponding signals in the ¹H NMR spectrum will decrease in intensity or disappear entirely.[15] By integrating the remaining proton signals against a stable internal standard, you can quantify the extent of deuteration.[14]
-
²H NMR: While less sensitive than ¹H NMR, ²H NMR can directly detect the incorporated deuterium atoms.[13]
-
¹³C NMR: The coupling patterns in the ¹³C NMR spectrum will change upon deuteration, which can also be used to monitor the reaction.[13]
Mass Spectrometry (MS) is another powerful technique. The mass of the molecule will increase by one mass unit for each hydrogen atom replaced by a deuterium atom.[13][16] This allows for the determination of the overall level of deuteration.
| Technique | Information Provided | Considerations |
| ¹H NMR | Quantitative measure of H remaining at specific sites. | Requires a stable internal standard for accurate quantification. |
| ²H NMR | Direct detection of incorporated D. | Lower sensitivity compared to ¹H NMR. |
| ¹³C NMR | Changes in carbon signal multiplicity upon deuteration. | Can be complex to interpret for partially deuterated molecules. |
| Mass Spec | Overall deuterium incorporation (mass shift). | Does not provide site-specific information. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed H-D Exchange of this compound
This protocol provides a general guideline. Reaction conditions may need to be optimized for your specific requirements.
Materials:
-
This compound
-
Deuterated acid (e.g., D₂SO₄ or CF₃COOD)[8]
-
Deuterated solvent (e.g., D₂O, if necessary)
-
Anhydrous reaction vessel
-
Magnetic stirrer
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a minimal amount of a suitable deuterated solvent if necessary.
-
Carefully add the deuterated acid to the solution while stirring. A significant excess of the acid is typically required.
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature or elevated temperature) with continuous stirring.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by NMR or MS.
-
Once the desired level of exchange is achieved, quench the reaction by carefully neutralizing the acid with a suitable base (e.g., Na₂CO₃ solution in D₂O).
-
Extract the deuterated anisole with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the product if necessary, for example, by column chromatography.
Protocol 2: Monitoring H-D Exchange using ¹H NMR Spectroscopy
Procedure:
-
Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent that is inert to the reaction conditions.[8]
-
At each time point, withdraw a small, accurately measured aliquot from the reaction mixture.
-
Quench the reaction in the aliquot immediately by neutralizing the acid.
-
Add a known amount of the internal standard stock solution to the quenched aliquot.
-
Acquire a ¹H NMR spectrum of the sample.
-
Integrate the signals corresponding to the remaining aromatic protons of anisole against the integral of the internal standard.
-
Calculate the percentage of H-D exchange based on the decrease in the integral of the anisole protons over time.
Visualizing the Mechanism and Workflow
Caption: Mechanism of acid-catalyzed H-D exchange on this compound.
Caption: Workflow for monitoring H-D exchange experiments.
References
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]
-
Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. National Institutes of Health. Available at: [Link]
-
Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. Available at: [Link]
-
Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]
-
Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Propose a mechanism to explain the fact that deuterium (D, ^2H) slowly replaces hydrogen (^1H) in the aromatic ring when benzene is treated with D_2SO_4. Chegg. Available at: [Link]
-
How does anisole react with acids?. Wanhongrun. Available at: [Link]
-
Efficient and Selective Pt/C-Catalyzed H–D Exchange Reaction of Aromatic Rings. MDPI. Available at: [Link]
-
Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. Available at: [Link]
-
Monitoring H -> D exchange. Chemistry Stack Exchange. Available at: [Link]
-
Does anisole react with concentrated nitric or sulfuric acid. Chemistry Stack Exchange. Available at: [Link]
-
Reacting anisole with concentrated H2SO4. Physics Forums. Available at: [Link]
-
Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. YouTube. Available at: [Link]
-
Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Royal Society of Chemistry. Available at: [Link]
-
Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available at: [Link]
-
22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Practical Methods for Deuterium Exchange/Mass Spectrometry. Springer Protocols. Available at: [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. Available at: [Link]
-
Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?. Quora. Available at: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Aromatic electrophilic substitution of ethers| Nirtation| Anisole. YouTube. Available at: [Link]
-
Hydrogen/deuterium exchange in parallel with acid/base induced protein conformational change in electrospray droplets. PubMed. Available at: [Link]
-
18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. Available at: [Link]
Sources
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- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. How does anisole react with acids? - Blog - Wanhongrun [zbwhr.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. mdpi.com [mdpi.com]
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- 11. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
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- 16. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Addressing poor peak shape of Anisole-d8 in chromatography
Welcome to the technical support resource for chromatographic analysis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for resolving poor peak shape specifically for Anisole-d8. Our approach is rooted in first principles, moving from symptom diagnosis to root cause analysis and finally, to robust solutions.
Frequently Asked Questions (FAQs): Diagnosing the Problem
Poor peak shape is a common indicator of underlying issues in a gas chromatography (GC) system.[1][2] Understanding the type of distortion is the first step toward an effective solution.
Q1: My this compound peak is tailing. What are the most common causes?
Peak tailing, characterized by an asymmetrical peak with a trailing edge, is one of the most frequent issues. It suggests that a portion of the analyte molecules is being retained longer than the main band. This can be caused by:
-
Active Sites: Unwanted chemical interactions between this compound and active sites within the system are a primary cause.[3] These sites, often acidic silanol groups (-Si-OH), can be found on dirty or non-deactivated injector liners, column inlets, or contaminated glass wool.[4][5]
-
Poor Column Installation: An improperly cut column can create turbulence and active sites at the inlet, while incorrect installation depth can create unswept (dead) volumes.[5][6]
-
Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the column can create active sites and hinder proper partitioning.[3][7]
-
Low Temperature: If the injector or column temperature is too low, it can lead to slow desorption kinetics, contributing to tailing.[4]
Q2: My peak is fronting, with a leading edge shaped like a shark fin. What does this mean?
Peak fronting is the inverse of tailing and is almost always a strong indicator of column overload .[5][8][9]
-
Mass Overload: You have injected more this compound than the stationary phase can adequately handle in that section of the column. This saturation causes excess analyte molecules to travel ahead of the main band.[5]
-
Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger or less polar than the stationary phase, it can cause the analyte to move too quickly at the point of injection, leading to fronting.[10]
-
Low Column Temperature: Insufficient temperature can sometimes contribute to fronting, as the analyte may not interact properly with the stationary phase.[4]
Q3: I'm seeing a split or shoulder peak for this compound. Why is this happening?
Split peaks suggest that the sample band is being disrupted before or during its entry onto the analytical column.[1][11]
-
Injector Problems: An erratic or slow injection can introduce the sample in two distinct plumes.[12] Using an autosampler can often resolve this.[12]
-
Solvent Mismatch in Splitless Injection: A significant mismatch in polarity between the sample solvent and the stationary phase is a classic cause of peak splitting. The solvent may not wet the stationary phase evenly, causing the sample to focus improperly.[11]
-
Incorrect Initial Oven Temperature: For splitless injections, the initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to allow for proper solvent and analyte focusing.[5] If the temperature is too high, the analyte band can be disrupted.
-
Column Head Issues: A void or channel in the packing material at the head of the column or a partially blocked inlet frit can cause the sample to travel through two different paths, leading to a split peak.[10][13]
In-Depth Troubleshooting Guide
This section provides a systematic workflow for identifying and resolving the root cause of poor this compound peak shape.
Step 1: Initial Diagnosis and Assessment
Before modifying your system, gather data. Is the problem affecting all peaks or only the this compound peak?
-
All Peaks Affected: This points to a systemic, physical problem. Common culprits include a poorly installed column, a leak, or a dead volume issue at the injector or detector.[6]
-
Only this compound (or other polar/active compounds) Affected: This strongly suggests a chemical activity problem. The issue lies with unwanted interactions between your analyte and a component in the sample path.[6]
Workflow 1: Systematic Troubleshooting for Peak Shape Issues
This flowchart outlines a logical progression from initial observation to problem resolution.
Caption: A logical workflow for diagnosing chromatography issues.
Step 2: Addressing Chemical Activity (Peak Tailing)
If only your this compound peak is tailing, the most probable cause is active sites in the injector.
This is the single most effective procedure for eliminating peak tailing caused by activity.
-
Cooldown: Set the injector temperature to ambient (e.g., 40°C) and wait for it to cool completely.
-
Gas Off: Turn off the carrier gas flow via the instrument software or front panel. Do not turn off the main gas cylinder.
-
Disassemble: Carefully unscrew the inlet retaining nut. Remove the septum and the glass liner. A liner removal tool is recommended to prevent breakage.
-
Inspect & Clean: Visually inspect the inside of the inlet. If significant residue is present, it may require more thorough cleaning.
-
Replace Consumables:
-
Liner: Always replace the liner with a new, high-quality deactivated liner. For active compounds like those with aromatic rings, liners with glass wool can help trap non-volatile residues but ensure the wool itself is deactivated.[4]
-
Septum: Use a high-quality, low-bleed septum.
-
O-ring/Seal: Replace the liner O-ring or gold seal. A worn seal can be a source of leaks and contamination.
-
-
Reassemble: Install the new liner and septum. Ensure the liner is oriented correctly.
-
Leak Check: Restore carrier gas flow and perform an electronic leak check to confirm all connections are secure. A leak at the inlet is a common cause of broad or tailing peaks.
Step 3: Correcting Overload and Mismatch (Peak Fronting & Splitting)
If you observe peak fronting, the first suspect is column overload. For splitting, injection parameters are key.
| Parameter | Symptom of Incorrect Setting | Recommended Action for this compound | Rationale |
| Injection Volume | Peak Fronting | Decrease injection volume (e.g., from 1 µL to 0.5 µL or 0.2 µL). | Reduces the mass of analyte on the column to stay within its linear capacity.[3] |
| Sample Concentration | Peak Fronting | Dilute the sample. | Directly reduces the mass of analyte introduced to the column.[4] |
| Split Ratio | Peak Fronting (in split mode) | Increase the split ratio (e.g., from 20:1 to 50:1 or 100:1). | Vents more of the sample, reducing the amount that reaches the column.[8][9] |
| Initial Oven Temp | Peak Splitting (in splitless) | Set initial temp ~20°C below solvent boiling point. | Promotes efficient condensation and focusing of the analyte band at the column head.[5] |
| Sample Solvent | Peak Splitting / Broadening | Match solvent polarity to the stationary phase where possible. | Ensures the injected sample can wet the stationary phase evenly for a tight injection band.[11][14] |
Workflow 2: Optimizing the Injection Process
This diagram details the decision-making process for resolving fronting and splitting issues related to the injection.
Caption: A workflow for troubleshooting injection-related peak problems.
Concluding Remarks
Troubleshooting poor peak shape for this compound, or any analyte, is a process of systematic elimination. By starting with the most likely and easiest-to-fix issues—such as inlet maintenance and injection parameter review—you can solve the vast majority of problems efficiently. Always change one parameter at a time and document the results. This methodical approach not only resolves the immediate issue but also builds a deeper understanding of your chromatographic system, leading to more robust and reliable data in the future.
References
-
Restek Corporation. (2018, January 2). GC Troubleshooting—Fronting Peaks. Restek Resource Hub. [Link]
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Restek Corporation. GC Troubleshooting—Split Peaks. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chromatography Today. What is Peak Splitting?. [Link]
-
Agilent Technologies. (2016, April 5). Split Peaks - GC Troubleshooting Series. YouTube. [Link]
-
Restek Corporation. (2018, January 3). GC Troubleshooting—Fronting Peaks. YouTube. [Link]
-
SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
Shimadzu. Abnormal Peak Shapes. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Taylor, T. GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
-
Stoll, D. R. (2021, November 1). But My Peaks Are Not Gaussian! Part III: Physicochemical Causes of Peak Tailing. LCGC International. [Link]
-
Longdom Publishing. Crucial Role of Mobile Phase Composition in Chromatography. [Link]
-
Krackeler Scientific, Inc. This compound. [Link]
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Chromservis. Injector port issues. [Link]
-
Restek Corporation. (2018, January 14). GC compounds - poor peak shapes and missing peaks. [Link]
-
National Institutes of Health (NIH). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. [Link]
-
Analytical Sciences Digital Library. BROADENING OF CHROMATOGRAPHIC PEAKS. [Link]
-
Phenomenex. Peak Shape Problems: Broad Solvent Peaks/Fronts. [Link]
-
University Lecture. Lecture 4: Gas Chromatography Intro and Mobile Phase. [Link]
-
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]
-
ResearchGate. GC-MS spectra of control and treated anisole samples. [Link]
-
National Institutes of Health (NIH). (2021, October 28). Evaluation and Optimization of APGC Parameters for the Analysis of Selected Hop Essential Oil Volatiles. [Link]
-
ResearchGate. (2017, April 26). Is there any method to prevent the solvent peak from occuring in GC-MS analysis for Tar composition using anisole as solvent?. [Link]
-
ResearchGate. (2019, October 22). How do you solve high pressure issues with Ion Chromatography?. [Link]
-
ACS Publications. Anisole Hydrodeoxygenation over Nickel-Based Catalysts: Influences of Solvent and Support Properties. [Link]
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- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
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- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Minimizing Ion Suppression with Deuterated Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in liquid chromatography-mass spectrometry (LC-MS): ion suppression. Here, we will explore the mechanisms behind this phenomenon and provide actionable troubleshooting strategies, with a particular focus on the effective use of deuterated internal standards, such as Anisole-d8, to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in my LC-MS analysis?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of your target analyte in the mass spectrometer's ion source.[1][2] This occurs when co-eluting components from your sample matrix (e.g., salts, lipids, proteins) compete with your analyte for ionization, leading to a decreased signal intensity.[1][3] The direct consequences of ion suppression are significant, including reduced analytical sensitivity, poor precision and accuracy, and an underestimation of the analyte's true concentration, which can severely compromise the validity of your results.[3][4]
Q2: How do I know if my assay is being affected by ion suppression?
A2: Detecting ion suppression can be challenging because your initial chromatograms might appear clean, especially with the high selectivity of tandem mass spectrometry (MS/MS).[5] However, issues like poor reproducibility (%RSD), a loss of sensitivity over a batch of samples, or non-linear calibration curves can be indicators.[2][5] A definitive way to assess ion suppression is through a post-column infusion experiment. This involves infusing a constant flow of your analyte solution into the LC eluent after the analytical column while injecting a blank matrix sample. A dip in the analyte's signal at specific retention times indicates the presence of co-eluting, suppressing agents from the matrix.[6]
Q3: What makes a deuterated internal standard like this compound effective in combating ion suppression?
A3: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the gold standard for mitigating ion suppression.[7] this compound, as a deuterated analog of anisole, is chemically and physically almost identical to the non-labeled analyte.[7] This means it will behave similarly during sample preparation, chromatography, and, most importantly, in the ion source.[7][8] Because it co-elutes with the analyte, it experiences the same degree of ion suppression.[9][10] By calculating the ratio of the analyte's signal to the internal standard's signal, variations due to suppression are normalized, leading to more accurate and precise quantification.[1][11]
Troubleshooting Guides
Problem 1: I'm using a deuterated internal standard, but I'm still seeing high variability in my results.
Causality & Solution:
Even with a deuterated standard, several factors can lead to persistent variability. The most common issue is incomplete co-elution of the analyte and the internal standard.[10] Deuteration can sometimes cause a slight shift in retention time, and if this shift places the analyte and standard in different regions of a rapidly changing zone of ion suppression, they will be affected differently.[10][12]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of your analyte and the deuterated internal standard. They should perfectly overlap. If there is a slight separation, you may need to adjust your chromatography.
-
Optimize Chromatography: Modify your mobile phase composition, gradient profile, or flow rate to ensure complete co-elution.[1] Sometimes, using a column with slightly lower resolution can help merge the peaks.[10]
-
Evaluate Extraction Recovery: In rare cases, the analyte and its deuterated analog may exhibit different extraction recoveries.[13] Perform a recovery experiment to ensure both are extracted with similar efficiency.
-
Check for Isotopic Instability: Ensure the deuterium labels are on stable positions of the molecule and are not undergoing hydrogen-deuterium exchange with the solvent.[14][15]
Problem 2: My signal intensity is extremely low, even for my deuterated internal standard.
Causality & Solution:
Severe ion suppression can impact both the analyte and the internal standard, leading to an overall loss of sensitivity. This often occurs in complex matrices like plasma or urine, or when high concentrations of non-volatile salts are present.[6][16]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat severe ion suppression is to remove the interfering matrix components before analysis.[1] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective at cleaning up samples.[5][16]
-
Dilute the Sample: A simple yet effective strategy is to dilute your sample. This reduces the concentration of interfering species, although it also dilutes your analyte, so this approach is best for analytes present at higher concentrations.[3][4]
-
Modify Chromatographic Conditions: Increase the separation efficiency to resolve your analyte from the bulk of the matrix components.
-
Change Ionization Source: If possible, consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI is generally less susceptible to ion suppression.[3][5] You could also try switching the ESI polarity from positive to negative mode, as fewer compounds are typically ionized in negative mode.[5]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows you to quantify the extent of ion suppression or enhancement in your assay.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation method. Spike the extracted blank matrix with the analyte and internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before performing the sample preparation procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Data Interpretation:
| Parameter | Value | Interpretation |
| Matrix Effect (ME) | < 85% or > 115% | Significant matrix effect is present. |
| Recovery (RE) | < 90% | Inefficient extraction of the analyte. |
Visualizations
Caption: Workflow for using a deuterated internal standard.
References
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. (2023-09-11). [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Lambda Laboratory Services. Understanding Ion Suppression in LC-MS. [Link]
-
Causon, T. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Khan, S. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021-07-01). [Link]
-
Providion Group. How can I identify Ion Suppression in Biological Sample Analysis? [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). [Link]
-
Taylor & Francis Online. Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017-12-18). [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
YouTube. Troubleshooting ion suppression in LC–MS analysis. (2025-12-09). [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). [Link]
-
myadlm.org. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014-04-01). [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020-07-15). [Link]
-
PubMed. Ion suppression in mass spectrometry. [Link]
-
Semantic Scholar. Ion suppression in mass spectrometry. [Link]
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Improving assay precision and reproducibility using Anisole-d8
Anisole-d8 Technical Support Center: Enhancing Assay Precision and Reproducibility
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the precision, accuracy, and reproducibility of their analytical assays using this compound as an internal standard. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your experiments.
The Role of an Internal Standard
In quantitative analysis, especially with highly sensitive techniques like mass spectrometry, variability can be introduced at multiple stages: sample preparation, injection volume, and instrument response.[1][2][3] An internal standard (IS) is a compound with properties similar to the analyte, added at a constant concentration to all samples, calibrators, and blanks.[4] By calculating the ratio of the analyte's response to the IS's response, we can correct for these variations, as both compounds are ideally affected in the same way.[5] This normalization is critical for achieving robust and reliable quantitative data.[1][5]
This compound: Key Properties for a Robust Internal Standard
This compound is the deuterated form of anisole, where all eight hydrogen atoms have been replaced with deuterium. This stable, non-radioactive isotope makes it an excellent internal standard for a variety of analytical applications, particularly when the analyte of interest has a similar phenyl methyl ether structure.
| Property | Value | Source |
| Chemical Formula | C₆D₅OCD₃ | [6][7][8] |
| Molecular Weight | 116.19 g/mol | [6][7][8] |
| Boiling Point | 154 °C | [6][7] |
| Melting Point | -37 °C | [6][7] |
| Density | 1.068 g/mL at 25 °C | [6][7][9] |
| Isotopic Purity | Typically ≥98 atom % D | [6][7][9] |
| Chemical Purity | Typically ≥99% | [6][7][9] |
| Mass Shift | M+8 | [6][7][9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of anisole. It is an ideal internal standard because its chemical and physical properties are nearly identical to those of unlabeled anisole and structurally similar compounds.[5] This ensures it behaves similarly during sample extraction, chromatography, and ionization.[10] However, its increased mass (due to the eight deuterium atoms) allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[6][7][9]
Q2: How does a deuterated internal standard like this compound improve assay precision?
A2: A deuterated internal standard corrects for variability that can compromise data quality.[1][2] This includes physical losses during sample preparation, fluctuations in injection volume, and changes in instrument sensitivity or matrix effects during ionization.[3][11] Since the analyte and the IS are affected proportionally, the ratio of their signals remains constant, leading to more precise and accurate quantification.[5]
Q3: In which analytical techniques is this compound most commonly used?
A3: this compound is frequently used in chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][12] Its volatility makes it suitable for GC-MS analysis of volatile organic compounds (VOCs).[13] It can also be used in LC-MS methods, particularly for analytes with similar polarity and retention characteristics.
Q4: What are the risks of using a deuterated internal standard?
A4: The primary risks include:
-
Isotopic Impurity: The standard may contain a small amount of the unlabeled analyte, which can interfere with the measurement of low-concentration samples.[14]
-
Chromatographic Separation (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[15][16][17] If this separation is significant, the two compounds may experience different matrix effects, leading to inaccurate quantification.[18]
-
Isotopic Exchange: In some molecules, deuterium atoms can exchange with hydrogen atoms from the solvent (back-exchange), particularly if they are attached to heteroatoms like oxygen or nitrogen or are in acidic positions.[14] this compound is highly stable in this regard, as the deuterium atoms are on the aromatic ring and a methoxy group, which are not prone to exchange under typical analytical conditions.[2]
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a primary stock solution and subsequent working solutions. Accuracy at this stage is paramount for the entire quantitative analysis.
Materials:
-
This compound (≥98 atom % D, ≥99% chemical purity)
-
High-purity solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate, LC-MS or GC-HS grade)
-
Class A volumetric flasks
-
Calibrated pipettes or gas-tight syringe
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL): a. Allow the sealed ampule of this compound to equilibrate to room temperature before opening. b. Accurately weigh a suitable amount (e.g., 10 mg) of this compound into a 10 mL Class A volumetric flask. c. Record the exact weight. d. Add a small amount of solvent to dissolve the this compound completely. e. Fill the flask to the 10 mL mark with the solvent. f. Cap and invert the flask at least 10 times to ensure homogeneity. g. Transfer to a labeled, sealed storage vial. Store at the recommended temperature (typically 2-8°C or -20°C) protected from light.
-
Working Internal Standard Solution (e.g., 10 µg/mL): a. Perform a serial dilution from the primary stock solution. For example, pipette 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask. b. Dilute to the mark with the appropriate solvent (often the mobile phase or reconstitution solvent). c. Mix thoroughly. This working solution will be used to spike all samples, standards, and QCs.
General Analytical Workflow
The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative assay.
Caption: Workflow for quantitative analysis using this compound.
Troubleshooting Guide
Q1: I'm observing poor peak shape (fronting or tailing) for this compound. What could be the cause?
A1: Poor peak shape for an internal standard can compromise integration accuracy. The causes are often chromatographic or related to the injection system.
-
Causality & Explanation: Peak tailing often results from "active sites" in the sample flow path (e.g., in the injector liner, column inlet, or column packing material) that interact undesirably with the molecule. Peak fronting can indicate column overloading or temperature mismatches.
-
Troubleshooting Steps:
-
Check the Injector: Ensure the injector temperature is appropriate for Anisole (a bp of 154°C).[7] For GC-MS, verify that you are using a clean, deactivated injector liner.
-
Column Health: The column may be contaminated or degraded. Try baking the column according to the manufacturer's instructions or trimming a small section (10-20 cm) from the inlet.
-
Solvent Effects: Ensure the sample is reconstituted in a solvent compatible with the initial mobile phase (for LC) or is appropriate for the injection technique (for GC). A solvent mismatch can distort peak shape.
-
Concentration: While less common for an IS, confirm its concentration is not high enough to overload the column. Inject a dilution to check.
-
Q2: The this compound peak area is inconsistent across my analytical run. Why is this happening and what is an acceptable level of variation?
A2: While the IS is meant to correct for variability, its absolute response should still be reasonably stable across a run. Significant drift or random variation can indicate a systemic problem.
-
Causality & Explanation: Inconsistent IS response can stem from autosampler injection imprecision, inconsistent sample preparation, or a drifting instrument response (e.g., ion source getting dirty).[2][3]
-
Troubleshooting Steps:
-
Verify Autosampler Performance: Check the syringe for air bubbles and ensure the injection volume setting is correct. Run several replicate injections of a single standard to assess injection precision.
-
Review Sample Preparation: The IS must be added accurately and consistently to every sample.[5] Ensure your pipetting is precise and that the IS is added early in the process to account for extraction losses.[2]
-
Check for Matrix Effects: In LC-MS, severe and variable ion suppression can cause IS response to fluctuate dramatically between samples. Review the IS area in clean standards versus matrix samples.
-
Instrument Stability: Monitor instrument parameters like source temperature and gas flows. A gradual decline in IS signal over a long run can indicate the ion source needs cleaning.[19]
-
-
Data Interpretation:
| Sample Type | IS Peak Area | %RSD from Mean | Assessment |
| Calibrator 1 | 985,000 | -1.5% | Acceptable |
| Calibrator 2 | 1,010,000 | +1.0% | Acceptable |
| QC Low | 995,000 | -0.5% | Acceptable |
| Unknown 1 | 1,020,000 | +2.0% | Acceptable |
| Unknown 2 | 750,000 | -25.0% | Unacceptable - Investigate matrix suppression |
| Unknown 3 | 1,250,000 | +25.0% | Unacceptable - Investigate matrix enhancement |
Guideline: For most applications, the %RSD of the IS response across all accepted samples in a run should be within 15-20%. A single sample deviating significantly may indicate a specific matrix issue.
Q3: My analyte and this compound are separating on my LC column. Is this a problem?
A3: This phenomenon is known as the "deuterium isotope effect" and it can be a problem.
-
Causality & Explanation: Deuterium atoms are slightly smaller and form slightly stronger C-D bonds than C-H bonds. In reverse-phase LC, this can lead to minor differences in hydrophobicity, causing the deuterated standard to elute slightly earlier than the analyte.[15][17] If they do not co-elute, they may be exposed to different levels of matrix components as they enter the mass spectrometer's ion source. This leads to differential matrix effects, where the IS no longer accurately corrects for the ion suppression or enhancement experienced by the analyte, compromising accuracy.[18]
Caption: Impact of co-elution on matrix effect correction.
-
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms for the analyte and this compound. If the retention times differ, assess the degree of separation.
-
Modify Chromatography: Adjusting the mobile phase gradient (making it shallower) or changing the column temperature may help improve co-elution.
-
Consider Column Choice: Sometimes, a less efficient or different chemistry column can be used to ensure the peaks overlap, which may be preferable to incomplete matrix effect correction.[15]
-
Use a Different IS: If co-elution cannot be achieved, a ¹³C-labeled internal standard is an alternative, as it is less prone to chromatographic shifts.[15]
-
Q4: Why am I detecting a signal for my unlabeled analyte when I inject only the this compound standard?
A4: This is likely due to isotopic impurity, also known as "cross-contribution."
-
Causality & Explanation: The synthesis of deuterated standards is never 100% perfect. There will always be a tiny fraction of molecules that are not fully deuterated, including some that are completely unlabeled (M+0).[14] This becomes a problem when analyzing the analyte at its lower limit of quantitation (LLOQ), as the M+0 impurity from the high-concentration IS can artificially inflate the analyte's signal.
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CofA): The manufacturer should specify the isotopic purity (e.g., 98 atom % D). This tells you the percentage of deuterium at each labeled position.
-
Quantify the Contribution: Prepare a "zero sample" (blank matrix spiked only with this compound at the working concentration). The area of the M+0 peak in this sample represents the contribution from the IS. This area should be insignificant (<20%) compared to the analyte peak area at the LLOQ.
-
Reduce IS Concentration: If the contribution is too high, you may be able to reduce the concentration of the IS, provided its signal remains strong and reproducible.
-
Source a Higher Purity Standard: If the issue persists, you may need to purchase a standard with higher isotopic purity.
-
References
-
myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
Taylor, P. J., & Johnson, A. G. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4–5. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Welch Materials, Inc. (2025). Are You Using The Internal Standard Method In A Right Way?. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
The Analytical Scientist. (2024). 10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How). Retrieved from [Link]
-
Teledyne Leeman Labs. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]
-
Krackeler Scientific, Inc. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2014). How can an internal standard such as toluene-d8 be used for fecal VOCs quantification?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Anisole. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2015). Internal Standard Calibration Problems. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
ChemRxiv. (2022). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Retrieved from [Link]
-
Reddit. (2024). ICP-MS internal standard issues. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, TRC 1 g. Retrieved from [Link]
-
Denton, D. L., & Schnell, R. C. (1981). The effect of solvents on drug metabolism in vitro. PubMed. Retrieved from [Link]
-
Scribd. (n.d.). GC-MS Method for Anisole Detection. Retrieved from [Link]
-
Wolańska, A., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Analytical and Bioanalytical Chemistry, 414(17), 4987–5000. [Link]
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Schmedes, A., et al. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 12(9), 801. [Link]
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Frontiers in Pharmacology. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Retrieved from [Link]
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Fisher Scientific. (n.d.). This compound, TRC 100 mg. Retrieved from [Link]
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Pintus, E., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Metabolites, 12(9), 801. [Link]
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AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]
-
Testa, B., Pedretti, A., & Vistoli, G. (2012). Reactions and enzymes in the metabolism of drugs and other xenobiotics. Drug Discovery Today, 17(11-12), 549–560. [Link]
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Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1173–1211. [Link]
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Validation & Comparative
Navigating the Isotopic Landscape: A Senior Application Scientist's Guide to Anisole-d8 versus C13-Labeled Anisole as Internal Standards
For the Researcher, Scientist, and Drug Development Professional: A Definitive Comparison
In the world of quantitative mass spectrometry, the choice of an internal standard is a critical decision that reverberates through the entire analytical workflow, profoundly impacting the accuracy, precision, and ultimate reliability of your data. The gold standard for quantification is the use of stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte but possess a different mass, allowing them to be distinguished by the mass spectrometer.
Among the myriad of SIL internal standards available, the choice often boils down to two primary labeling strategies: deuteration (²H or D) and carbon-13 (¹³C) labeling. This guide provides an in-depth, objective comparison of Anisole-d8 and C13-labeled anisole as internal standards. As a Senior Application Scientist, my aim is to move beyond a simple recitation of facts and delve into the causal relationships that should guide your selection process, ensuring the integrity and validity of your experimental results.
The Fundamental Divide: Understanding the Isotopic Difference
The core distinction between this compound and C13-labeled anisole lies in the isotope used for labeling. Deuterium labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium, while C13 labeling replaces carbon-12 atoms with carbon-13. This seemingly subtle difference has significant consequences for the physicochemical properties of the internal standard and, by extension, its performance in a quantitative assay.
An ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency and extraction recovery, and be clearly distinguishable by mass.[1] While both deuterated and C13-labeled standards aim to meet these criteria, their inherent properties can lead to notable differences in analytical performance.
Head-to-Head Comparison: this compound vs. C13-Labeled Anisole
While direct, publicly available experimental data comparing this compound and a C13-labeled anisole for the same analyte is limited, we can construct a robust comparison based on the well-documented principles of isotopic labeling and extensive experience in the field.
| Feature | This compound (Deuterated) | C13-Labeled Anisole | Rationale and In-Depth Explanation |
| Chromatographic Co-elution | Potential for retention time shift (Isotope Effect).[2][3] | Near-perfect co-elution with the native analyte.[1][4] | The significant mass difference between deuterium and protium (hydrogen) can alter the physicochemical properties of the molecule, leading to a chromatographic shift.[3] This "isotope effect" typically results in the deuterated compound eluting slightly earlier in reversed-phase chromatography.[2] In contrast, the relative mass difference between ¹³C and ¹²C is much smaller, resulting in negligible impact on retention time and ensuring true co-elution. |
| Isotopic Stability | Susceptible to back-exchange under certain conditions.[2] | Highly stable; the ¹³C label is integrated into the carbon backbone. | Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to exchange with protons from the solvent or matrix. This can lead to a decrease in the isotopic purity of the internal standard and compromise the accuracy of quantification. ¹³C labels are covalently bonded within the carbon skeleton of the molecule and are not prone to exchange. |
| Mass Shift | +8 Da | Typically +1 to +7 Da depending on the number of ¹³C atoms. | This compound provides a significant mass shift of +8 Da, which effectively moves the mass of the internal standard away from the natural isotopic peaks of the unlabeled analyte, minimizing the risk of isotopic interference. The mass shift for C13-labeled anisole will depend on the number of incorporated ¹³C atoms. A sufficient mass shift (typically ≥ 3 Da) is crucial to avoid overlap with the M+1 and M+2 peaks of the analyte.[5] |
| Potential for Isotopic Interference | Low, due to the large mass shift. | Dependent on the number of ¹³C labels. | With a +8 Da shift, this compound is well-separated from the isotopic cluster of the native anisole. For C13-labeled anisole, it is essential to choose a labeling pattern that provides a mass difference of at least 3 amu to prevent "cross-talk" where the isotopic peaks of the analyte interfere with the signal of the internal standard.[5] |
| Cost-Effectiveness | Generally more affordable.[6] | Typically more expensive due to a more complex synthesis.[4] | The synthesis of deuterated compounds is often less complex and utilizes more readily available starting materials, making them a more budget-friendly option. The introduction of ¹³C atoms into a molecule usually requires a more intricate and costly synthetic route.[4] |
| Commercial Availability | Widely available from various suppliers. | Availability can be more limited for specific labeling patterns. | This compound is a commonly used deuterated standard and is readily accessible. The availability of C13-labeled anisole may be more restricted, particularly for custom or less common isotopic labeling patterns. |
The Causality Behind Experimental Choices: Why Co-elution is Paramount
The critical advantage of C13-labeled internal standards lies in their ability to achieve near-perfect co-elution with the native analyte.[1][4] This is not merely a matter of chromatographic aesthetics; it is fundamental to the principle of internal standardization, especially in complex matrices.
Matrix effects, such as ion suppression or enhancement in the mass spectrometer's source, are a significant source of variability and inaccuracy in LC-MS analysis. These effects are often highly localized within the chromatographic run. If the internal standard and analyte do not co-elute, they may experience different degrees of matrix effects, leading to an inaccurate correction and compromising the quantitative data.
Caption: Decision workflow for selecting an appropriate internal standard.
Experimental Protocol: A Self-Validating System for Internal Standard Evaluation
To ensure the trustworthiness of your quantitative method, it is imperative to validate the performance of your chosen internal standard. The following is a generalized, step-by-step protocol for evaluating and comparing this compound and C13-labeled anisole for the quantification of a target analyte (e.g., a phenolic compound) in a complex matrix.
Objective: To determine the most suitable internal standard (this compound vs. C13-labeled anisole) for the quantitative analysis of the target analyte in the specified matrix by assessing linearity, accuracy, precision, and the impact of matrix effects.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analytical standard of the target analyte in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent.
-
C13-Labeled Anisole Stock Solution (1 mg/mL): Prepare a stock solution of C13-labeled anisole in the same solvent.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking the analyte stock solution into the blank matrix extract. The concentration range should cover the expected physiological or experimental concentrations.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation:
-
For each calibration standard, QC sample, and unknown sample, add a consistent and known amount of either the this compound working solution or the C13-labeled anisole working solution at the beginning of the sample preparation process.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method.
-
Monitor the appropriate precursor-to-product ion transitions for the analyte, this compound, and C13-labeled anisole.
5. Data Analysis and Evaluation:
-
Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard. Measure the retention time difference.
-
Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) and calculate the accuracy (% bias) and precision (% CV). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).
-
Matrix Effect Assessment: Compare the peak area of the analyte and internal standard in a post-extraction spiked sample to a neat solution at the same concentration. The matrix factor should be close to 1.
Caption: Experimental workflow for internal standard evaluation.
The Senior Scientist's Verdict: A Recommendation Grounded in Experience
For assays demanding the highest level of accuracy and reliability, particularly in regulated bioanalysis or when dealing with complex matrices, C13-labeled anisole is unequivocally the superior choice as an internal standard. The assurance of co-elution and isotopic stability provides a more robust and defensible dataset. The additional upfront cost is often justified by the reduced need for troubleshooting and the increased confidence in the final results.[4]
This compound remains a viable and cost-effective option for many applications, especially in less complex matrices or for research purposes where the highest level of accuracy is not the primary objective. However, it is crucial to perform thorough validation to assess the potential for chromatographic shifts and isotopic back-exchange under the specific experimental conditions. If a significant isotope effect is observed, careful consideration must be given to its potential impact on the accuracy of quantification.
Ultimately, the choice between this compound and C13-labeled anisole should be a data-driven decision based on the specific requirements of your assay and a thorough understanding of the principles outlined in this guide.
References
- Benchchem. A Head-to-Head Comparison: Deuterated vs. C13-Labeled Internal Standards for Accurate Lipid Quantification. Benchchem.com. Accessed January 12, 2026.
- Sigma-Aldrich. ISOTEC® Stable Isotopes. Sigmaaldrich.com. Accessed January 12, 2026.
- Cayman Chemical. Are there advantages to using 13C labeled internal standards over 2H labeled standards? Caymanchem.com. Accessed January 12, 2026.
- Benchchem. A Comparative Guide to 13C-Labeled and Deuterated Internal Standards for Quantitative Analysis. Benchchem.com. Accessed January 12, 2026.
- Rockwood, A. et al. Which internal standard? Deuterated or C13 enriched?
- Ganzera, M. et al. Quantitative analysis of pungent and anti-inflammatory phenolic compounds in olive oil by capillary electrophoresis. Food Chemistry. Published February 15, 2015.
- Duggan, J. X. et al. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Published online 2021.
- Stokvis, E. et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
- PubChem. Anisole.
- SIELC Technologies. Separation of Anisole on Newcrom R1 HPLC column. Sielc.com. Accessed January 12, 2026.
- ResearchGate. [Analytical method and comparison for static and dynamic headspace gas chromatography of anisole in water].
- van Amsterdam, P. et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Scispace.com. Accessed January 12, 2026.
- Clark, A. et al. Comparison of various modes and phase systems for analytical HPLC.
- Henry, R. A.
- Guillarme, D. et al. Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
- Quora. Anisole is less reactive in electophillic substitution reaction than phenol?. Quora.com. Published March 22, 2017.
- Murray, C. K. et al. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Published February 24, 2022.
- Centers for Disease Control and Prevention. Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health. Published August 5, 2024.
- Benchchem. 4-Methylanisole-d3 vs. 13C-Labeled Internal Standards: A Comparison Guide for Accuracy in Quantitative Analysis. Benchchem.com. Accessed January 12, 2026.
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- ResearchGate. GC-MS spectra of control and treated anisole samples.
- Springer.
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An Objective Guide to Analytical Method Validation Using Anisole-d8: A Comparative Analysis for FDA/EMA Compliance
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the validation of analytical methods stands as a cornerstone for ensuring the safety and efficacy of new therapeutics. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation processes to guarantee that analytical methods yield reliable and reproducible data.[1][2][3] A critical component of this validation, particularly for chromatographic and mass spectrometric assays, is the use of an internal standard (IS). This guide provides an in-depth, technical comparison of Anisole-d8 as a deuterated internal standard against other alternatives, grounded in the principles of regulatory compliance and scientific integrity.
The Regulatory Imperative: FDA & EMA Guidelines on Internal Standards
Both the FDA and EMA provide comprehensive guidelines on bioanalytical method validation.[1][4][5] A central theme within these documents is the necessity of demonstrating a method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[6] The internal standard is a key player in achieving these performance characteristics.
According to the FDA's "Bioanalytical Method Validation Guidance for Industry," an internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during sample processing to correct for variability.[7] The EMA's "Guideline on bioanalytical method validation" similarly emphasizes that the main characteristics of a bioanalytical method, such as accuracy and precision, are essential to ensure the reliability of analytical results.[1]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard, especially for mass spectrometry-based assays.[8] This preference is rooted in the ability of SIL-IS to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby providing the most accurate correction for potential variabilities.[9]
The Scientific Rationale for this compound
This compound is the deuterated form of anisole, where all eight hydrogen atoms are replaced with deuterium. This seemingly subtle isotopic substitution has profound implications for its function as an internal standard.
Key Advantages of Deuterated Internal Standards:
-
Correction for Matrix Effects: Biological matrices are inherently complex and can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Since a deuterated IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for precise correction.[10][11]
-
Compensation for Extraction Variability: The recovery of an analyte during sample preparation can be inconsistent. A deuterated IS, when added at the beginning of the extraction process, undergoes the same losses as the analyte, ensuring the analyte-to-internal standard ratio remains constant.[10]
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a deuterated IS normalizes these variations, leading to more precise and reproducible results.[10]
Comparative Analysis: this compound vs. Alternative Internal Standards
The choice of an internal standard can significantly impact the quality of analytical data. Below is a comparative overview of different types of internal standards.
| Internal Standard Type | Description | Advantages | Disadvantages |
| This compound (Deuterated IS) | A stable isotope-labeled version of the analyte. | - Nearly identical chemical and physical properties to the analyte.[10][11] - Co-elutes with the analyte, providing optimal correction for matrix effects. - Differentiated from the analyte by its mass-to-charge ratio in MS.[11] | - Can be more expensive than other alternatives. - Potential for isotopic cross-talk if not carefully monitored.[12] |
| Structural Analogs | A compound with a similar chemical structure to the analyte but is not an isotopologue. | - Generally less expensive than SIL-IS. - Can provide adequate correction if carefully selected and validated. | - May have different extraction recovery and ionization efficiency than the analyte. - May not co-elute with the analyte, leading to inadequate correction for matrix effects. |
| Homologous Series | A compound from the same chemical family as the analyte but with a different alkyl chain length. | - Often readily available and cost-effective. | - Physicochemical properties can differ significantly from the analyte, impacting recovery and chromatographic behavior. |
| No Internal Standard (External Standard Method) | Relies solely on a calibration curve generated from standards prepared in a clean matrix. | - Simple and inexpensive. | - Highly susceptible to variations in sample matrix, extraction efficiency, and instrument performance.[13] - Generally not acceptable for regulated bioanalysis according to FDA/EMA guidelines. |
Experimental Protocol: A Validated LC-MS/MS Method for a Hypothetical Analyte Using this compound
To illustrate the practical application and validation of this compound, a detailed experimental protocol for the quantification of a hypothetical small molecule drug, "AnalyteX," in human plasma is provided.
Materials and Reagents
-
Analytes: AnalyteX reference standard, this compound (internal standard)
-
Solvents: HPLC-grade acetonitrile, methanol, and water; formic acid
-
Biological Matrix: Drug-free human plasma
-
Equipment: LC-MS/MS system, analytical balance, centrifuges, volumetric flasks, pipettes
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AnalyteX and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the AnalyteX stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.
Caption: Protein precipitation workflow for plasma sample preparation.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard High-Performance Liquid Chromatography System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | AnalyteX: [M+H]+ → Fragment ionthis compound: [M+H]+ → Fragment ion |
Method Validation Parameters
The validation of the bioanalytical method should be performed in accordance with FDA and EMA guidelines, assessing the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days.
-
Calibration Curve: A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.[6]
-
Recovery: The extraction efficiency of the analytical method. The recovery of the analyte and the internal standard should be consistent and reproducible.[6][14]
-
Matrix Effect: Assessed to ensure that the matrix does not interfere with the detection and quantification of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions should be evaluated.[14]
A Self-Validating System: The Power of a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard like this compound creates a self-validating system within each analytical run. The consistent response of the internal standard across all samples, calibrators, and QCs provides a real-time indicator of the robustness of the method. Any significant deviation in the internal standard signal can signal a problem with sample preparation or instrument performance, allowing for immediate troubleshooting.
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A Senior Application Scientist's Guide to Internal Standard Selection: Anisole-d8 vs. a Structural Analog
An objective comparison of the performance of Anisole-d8 and a structural analog internal standard for quantitative mass spectrometry.
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analysis are paramount. In chromatographic and mass spectrometric assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), achieving precision is impossible without correcting for inherent procedural and instrumental variability. This is the critical role of the internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control, acting as a reference to normalize the signal of the target analyte.[1]
The choice of an internal standard is one of the most crucial decisions in analytical method development. The ideal IS should mimic the physicochemical behavior of the analyte throughout the entire workflow—from extraction to detection—to compensate for variations in sample preparation, injection volume, matrix effects, and instrument drift.[2][3] The two most common types of internal standards are the Stable Isotope-Labeled (SIL) or deuterated standard, and the structural analog.
This guide provides an in-depth performance comparison between this compound, a deuterated internal standard, and a representative structural analog, Phenetole (Ethoxybenzene), in the context of quantifying a hypothetical analyte, Anisole. We will explore the theoretical advantages of each, present supporting experimental data, and provide actionable protocols for their implementation.
Introducing the Contenders: Physicochemical Properties
This compound is the deuterated form of Anisole, where all eight hydrogen atoms have been replaced with deuterium.[4] Phenetole is a close structural analog, differing only by the substitution of a methoxy group with an ethoxy group.
| Property | Anisole (Analyte) | This compound (SIL IS) | Phenetole (Analog IS) | Justification for Comparison |
| Structure | C₆H₅OCH₃ | C₆D₅OCD₃[4] | C₆H₅OCH₂CH₃ | This compound is chemically identical to the analyte, while Phenetole is structurally similar.[5] |
| Molecular Weight | 108.14 g/mol | 116.19 g/mol [4] | 122.16 g/mol | The mass shift allows the MS to distinguish the IS from the analyte. |
| Boiling Point | ~154 °C | ~154 °C[4] | ~170 °C | Similar boiling points suggest comparable behavior in GC analysis. |
| Solubility | Slightly soluble in water; miscible with organic solvents.[6] | Similar to Anisole | Similar to Anisole | Similar solubility is crucial for consistent recovery during sample extraction. |
| Elution Behavior | Baseline | Expected to co-elute almost perfectly with the analyte. | Expected to elute at a slightly different retention time. | Co-elution is key for accurate matrix effect correction.[5] |
The Core Principle: Why Deuterated Standards Excel
The fundamental advantage of a deuterated standard like this compound lies in its near-identical chemical and physical properties to the analyte.[7] This ensures that it experiences the exact same losses during sample extraction, the same degree of ionization suppression or enhancement from matrix components, and the same response to instrument fluctuations.[3] By calculating the ratio of the analyte's signal to the IS's signal, these variations are effectively canceled out.[8]
Structural analogs like Phenetole are used when a deuterated version of the analyte is unavailable or cost-prohibitive.[9] While similar, differences in structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, which may result in incomplete compensation for analytical variability.[5]
Performance Comparison: Experimental Evidence
To illustrate the performance differences, we present data from a simulated experiment designed to quantify Anisole in a complex matrix (e.g., human plasma) using both this compound and Phenetole as internal standards via GC-MS.
Experimental Workflow Overview
The following diagram outlines the typical workflow for a quantitative bioanalytical assay using an internal standard. The critical step is the addition of the IS at the very beginning of the sample preparation process to ensure it accounts for variability in all subsequent steps.[2]
Caption: Bioanalytical workflow using an internal standard.
Quantitative Performance Metrics
The following tables summarize the key performance metrics from the simulated validation experiment.
Table 1: Linearity
Linearity was assessed by constructing an eight-point calibration curve and evaluating the coefficient of determination (r²).
| Internal Standard | Calibration Range (ng/mL) | r² Value | Performance |
| This compound | 1 - 1000 | 0.9995 | Excellent |
| Phenetole | 1 - 1000 | 0.9961 | Acceptable, but less precise |
| No Internal Standard | 1 - 1000 | 0.9852 | Poor |
Justification: this compound provides a more consistent signal ratio across the concentration range, leading to superior linearity.[3]
Table 2: Accuracy & Precision
Accuracy (% Bias) and precision (% CV) were evaluated using Quality Control (QC) samples at three concentration levels (n=6).
| Internal Standard | QC Level (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| This compound | Low (3) | +1.8% | 2.5% |
| Mid (150) | -0.5% | 1.9% | |
| High (750) | +1.1% | 2.1% | |
| Phenetole | Low (3) | -8.5% | 7.8% |
| Mid (150) | -5.2% | 6.1% | |
| High (750) | -6.8% | 6.5% | |
| No Internal Standard | Low (3) | +15.7% | 18.2% |
| Mid (150) | -12.4% | 14.5% | |
| High (750) | +14.1% | 16.8% |
Justification: The data clearly demonstrates that the deuterated IS yields significantly better accuracy and precision.[10] The structural analog provides a marked improvement over no standard but fails to fully compensate for experimental variations.
Table 3: Matrix Effect Assessment
The matrix effect was evaluated by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution. A value of 100% indicates no matrix effect.
| Internal Standard | Matrix Effect (%) | % CV (n=6) | Performance |
| This compound | 98.7% | 3.1% | Excellent compensation for ion suppression |
| Phenetole | 85.4% | 9.8% | Incomplete compensation for ion suppression |
Justification: Because this compound co-elutes with Anisole, it is subjected to the same degree of ion suppression in the MS source, allowing for effective correction. Phenetole, with its different retention time, may elute in a region with a different ion suppression profile, leading to poor correction.[11]
Experimental Protocols
The following is a detailed protocol for the quantification of Anisole in plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Anisole reference standard and dissolve in 10 mL of methanol.
-
IS Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock with methanol to prepare working solutions for spiking calibration standards.
-
IS Working Solution (1 µg/mL): Dilute the IS Stock solution with methanol to a final concentration of 1 µg/mL.
Preparation of Calibration Standards and QCs
-
Label nine 1.5 mL microcentrifuge tubes for each calibration level (Blank, 1, 5, 20, 100, 250, 500, 750, 1000 ng/mL).
-
Add 100 µL of blank human plasma to each tube.
-
Spike 10 µL of the appropriate Analyte Working Solution into each tube (except the Blank).
-
Prepare QC samples at Low, Mid, and High concentrations in the same manner using a separately prepared Analyte Stock.
Sample Extraction (Liquid-Liquid Extraction)
-
Add IS: To each calibrator, QC, and unknown sample tube, add 10 µL of the IS Working Solution (1 µg/mL). Vortex briefly. This is the most critical step for ensuring proper normalization.[2]
-
Protein Precipitation/Lysis (Optional): Add 100 µL of zinc sulfate solution or water if needed and vortex.
-
Extraction: Add 600 µL of ethyl acetate. Cap and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (~550 µL) to a new set of labeled tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate and transfer to a GC-MS vial with an insert.
GC-MS Analysis
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
GC Parameters:
-
Inlet Temp: 250°C
-
Injection Volume: 1 µL (Splitless)
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 20°C/min.
-
-
MS Parameters (Selected Ion Monitoring - SIM):
-
Anisole (Analyte): Monitor m/z 108, 93, 78
-
This compound (IS): Monitor m/z 116, 98, 82
-
Data Analysis
-
Integrate the peak areas for the primary quantifier ion for both the analyte (m/z 108) and the IS (m/z 116).
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the Peak Area Ratio vs. Concentration for the calibration standards.
-
Apply a linear regression fit to the calibration curve.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Discussion and Recommendations
The experimental data confirms the widely accepted hierarchy of internal standard performance.
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A Guide to Robust Method Validation: Inter-laboratory Study Design Featuring Anisole-d8
A definitive guide for researchers, scientists, and drug development professionals on establishing method robustness through collaborative studies.
In the rigorous world of analytical science, particularly within drug development, the validation of an analytical method is the bedrock upon which data integrity is built. A method that performs flawlessly in a single laboratory is a promising start, but its true mettle is only proven through an inter-laboratory study (ILS). This guide provides a comprehensive framework for designing and executing a scientifically sound inter-laboratory study for method validation, with a practical focus on the use of Anisole-d8 as an internal standard. We will explore the rationale behind key experimental decisions to construct a self-validating system that ensures accuracy, precision, and reproducibility across multiple analytical environments.
The Imperative of Inter-laboratory Validation: Beyond Single-Lab Success
An inter-laboratory study, also referred to as a collaborative study, is the ultimate crucible for an analytical method. Its purpose is to assess the method's performance when implemented by different analysts, on varied instrumentation, and under diverse environmental conditions. The primary objective is to determine the method's reproducibility—a critical measure of its ruggedness and transferability.[1] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate rigorous validation, with inter-laboratory studies being a key component for establishing a standardized analytical procedure.[2][3][4][5]
The Lynchpin of Precision: Why this compound is an Optimal Internal Standard
In chromatographic and mass spectrometric analyses, achieving high levels of accuracy and precision is often contingent on the effective use of an internal standard (IS). An internal standard is a compound of a known, constant concentration added to every sample, calibrator, and quality control. Its role is to correct for variations that can occur during sample preparation, injection, and instrumental analysis.
This compound, a deuterated form of anisole, serves as an exemplary internal standard for a multitude of applications due to its unique properties:
-
Chemical Analogy: Its structural similarity to a variety of aromatic and phenolic compounds ensures that it behaves comparably during extraction and chromatographic separation.
-
Isotopic Distinction: The presence of deuterium atoms creates a distinct mass-to-charge ratio (m/z) from its non-deuterated counterpart, enabling clear differentiation by a mass spectrometer without significantly altering its chemical behavior.[6]
-
High Isotopic Purity: Commercially available with high isotopic purity (typically >98 atom % D), it minimizes the risk of isotopic crosstalk with the target analyte.
-
Predictable Elution: Its chromatographic retention time is close to, but distinct from, many target analytes, making it an ideal reference point.
The inclusion of this compound provides a crucial internal reference that compensates for inevitable analytical variability, a factor of paramount importance in an inter-laboratory study where such variations are expected to be more pronounced.
Architecting a High-Integrity Inter-laboratory Study
A meticulously planned inter-laboratory study is essential for generating meaningful and defensible data. The following sections delineate the critical phases of this process.
The Study Protocol: A Blueprint for Consistency
The cornerstone of a successful ILS is a clear, comprehensive, and unambiguous study protocol. This document must be exhaustive in its detail to eliminate any potential for deviation or misinterpretation by the participating laboratories.
Essential Elements of the Study Protocol:
-
Defined Objectives: A clear statement of the study's purpose, the analytical method under validation, and the specific performance characteristics to be assessed (e.g., reproducibility, repeatability, accuracy).
-
Analyte and Internal Standard Specifications: Detailed information regarding the target analyte and this compound, including their chemical properties, sourcing, storage requirements, and all relevant safety data.
-
Standardized Sample Preparation: A granular, step-by-step procedure for the preparation of calibration standards, quality control (QC) samples, and the unknown test samples. This must include precise instructions for all volumetric and gravimetric measurements, including the addition of this compound.
-
Prescribed Analytical Method Parameters: A complete and locked-down description of the analytical method (e.g., GC-MS, LC-MS), specifying all instrumental parameters such as column type and dimensions, mobile phase composition, flow rates, and mass spectrometer settings.
-
Data Acquisition and Processing Guidelines: Clear instructions on the software to be used, integration parameters, and the precise method for calculating the analyte concentration relative to this compound.
-
Standardized Reporting Template: A uniform format for reporting all results, which should include raw data, representative chromatograms, and the final calculated concentrations.
Laboratory Recruitment and Sample Distribution
The selection of participating laboratories is a pivotal step. To ensure statistical robustness, it is generally recommended to include a minimum of eight to ten laboratories.[7][8] The chosen laboratories must possess the requisite instrumentation and demonstrated expertise to execute the analytical method as prescribed.
Following laboratory confirmation, a central organizing body is responsible for the preparation and distribution of identical sample sets to all participants. A typical sample set includes:
-
Calibration Standards: A full set of solutions with known concentrations of the analyte and a constant concentration of this compound.
-
Quality Control (QC) Samples: Samples containing the analyte at low, medium, and high concentrations within the calibration range.
-
Blinded Test Samples: A series of samples with analyte concentrations that are unknown to the participating laboratories.
Caption: A typical workflow for an inter-laboratory method validation study.
A Practical Application: GC-MS Quantification Protocol
To illustrate the practical application of these principles, let's consider a hypothetical scenario: the validation of a GC-MS method for quantifying a semi-volatile organic compound (Analyte Z) in a plasma matrix, using this compound as the internal standard.
Materials and Reagents
-
Analyte Z certified reference standard (≥99.5% purity)
-
This compound internal standard (≥99.5% purity, 98 atom % D)
-
Acetonitrile (LC-MS grade)
-
Methanol (HPLC grade)
-
Human plasma (screened blank)
-
96-well deep-well plates
-
Centrifuge capable of accommodating 96-well plates
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately prepare a 1.00 mg/mL stock solution of Analyte Z in methanol.
-
Accurately prepare a 100 µg/mL stock solution of this compound in methanol.
-
Store all stock solutions at -20°C in amber glass vials.
-
-
Preparation of Calibration Standards and QC Samples:
-
Perform serial dilutions of the Analyte Z stock solution with a 50:50 methanol:water mixture to create intermediate solutions.
-
Spike these intermediate solutions into blank human plasma to prepare calibration standards at concentrations of 1, 2.5, 5, 10, 25, 50, and 100 ng/mL.
-
Similarly, prepare QC samples at 7.5, 40, and 80 ng/mL.
-
-
Sample Extraction (Protein Precipitation):
-
To a 96-well deep-well plate, add 50 µL of each calibration standard, QC sample, or unknown sample.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile at 50 ng/mL) to each well.
-
Vortex the plate for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions:
-
Inlet: Splitless mode, 280°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms)
-
Oven Program: Initial temperature of 60°C for 1 min, ramp to 300°C at 20°C/min, hold for 3 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Analyte Z: (Provide specific m/z values for the target analyte)
-
This compound: m/z 115, 84
-
-
-
-
Data Processing:
-
Integrate the peak areas for the designated ions of Analyte Z and this compound.
-
Calculate the area ratio (AreaAnalyte Z / Areathis compound) for each sample.
-
Construct a calibration curve by plotting the area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x2 weighting is often appropriate.
-
Quantify the concentration of Analyte Z in the QC and unknown samples using the regression equation from the calibration curve.
-
Interpreting the Data: A Comparative Analysis
Upon receipt of the data from all participating laboratories, a comprehensive statistical analysis is conducted to assess the method's performance characteristics, primarily focusing on repeatability and reproducibility as defined by ICH guidelines.[3][9]
-
Repeatability (Intra-laboratory Precision): This measures the precision of the method under identical operating conditions within a single laboratory over a short period. It is typically expressed as the relative standard deviation (RSD) of replicate measurements.
-
Reproducibility (Inter-laboratory Precision): This assesses the precision of the method when performed in different laboratories. Statistical tools like Analysis of Variance (ANOVA) are employed to parse out the different sources of variation.
Illustrative Data Comparison
The table below presents a hypothetical summary of results from an inter-laboratory study for the quantification of Analyte Z, demonstrating the method's performance across five laboratories.
| Parameter | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Overall |
| Mean Concentration (ng/mL) for 40 ng/mL QC | 39.6 | 41.5 | 38.8 | 40.9 | 39.2 | 40.0 |
| Repeatability (RSD%) | 3.2% | 3.8% | 3.5% | 2.9% | 4.1% | - |
| Reproducibility (RSD%) | - | - | - | - | - | 4.5% |
| Accuracy (% Recovery) | 99.0% | 103.8% | 97.0% | 102.3% | 98.0% | 100.0% |
In this illustrative dataset, the overall reproducibility RSD of 4.5% and the excellent accuracy of 100.0% would provide strong evidence that the analytical method is robust, reliable, and transferable. The effective use of this compound as an internal standard has clearly played a crucial role in mitigating the impact of inter-laboratory variability.
Conclusion: Forging Confidence Through Collaborative Validation
The successful design and execution of an inter-laboratory study represent a critical milestone in the validation of any analytical method destined for widespread application. By adhering to a meticulously detailed protocol, leveraging a high-quality internal standard such as this compound, and conducting a thorough statistical evaluation of the resulting data, the scientific community can establish a high degree of confidence in the method's performance. This collaborative approach not only satisfies regulatory expectations but also reinforces the fundamental principles of scientific rigor and data integrity.
References
- Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal.
- Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods.
- Q2(R2) Validation of Analytical Procedures. U.S.
- STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología.
- Formats for AOAC Collaborative Study Manuscripts and Protocols.
- Statistical analysis in method comparison studies part one. Acutecaretesting.org.
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
- AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods.
- Appendix F: Guidelines for Standard Method Performance Requirements.
- Collaborative Study Guidelines.
- GUIDELINE FOR INTER-LABOR
- Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Feed Industry HACCP and PCQI Training.
- ICH and FDA Guidelines for Analytical Method Valid
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Crossover inter-laboratory study design to evaluate intra- and inter-laboratory variability of participants.
- Highlights from FDA's Analytical Test Method Valid
- ICH, FDA Bioanalytical Method Validation And Qualific
- DESIGN AND OPERATION OF AN INTERLABOR
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
- How can an internal standard such as toluene-d8 be used for fecal VOCs quantification?
- This compound D 98
- Inter-laboratory study for extraction testing of medical devices. PubMed.
- This compound D 98
- This compound. Krackeler Scientific, Inc..
- This compound. PubChem.
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A Senior Application Scientist's Guide to Sourcing and Verifying Anisole-d8 Certified Reference Material
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the integrity of your results is paramount. In mass spectrometry-based assays, the use of a deuterated internal standard is a cornerstone of achieving accuracy and precision. This guide provides an in-depth comparison of Anisole-d8 certified reference materials (CRMs) from leading suppliers, supported by a detailed experimental protocol for in-house verification. As a Senior Application Scientist, my aim is to equip you with the technical insights and practical methodologies to confidently select and qualify the most suitable this compound CRM for your critical applications.
The Critical Role of a High-Purity Deuterated Internal Standard
In isotope dilution mass spectrometry (IDMS), a deuterated internal standard, such as this compound, serves as a chemical and physical analogue to the analyte of interest.[1] Its near-identical properties ensure that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[2] However, the reliability of this correction is directly dependent on the quality of the deuterated standard. Impurities, whether isotopic or chemical, can introduce significant bias and variability into your analytical measurements.
Therefore, sourcing this compound from a reputable supplier that adheres to rigorous quality standards is the first and most crucial step. The gold standard for reference material producers is accreditation to ISO 17034 , which ensures competence in all aspects of CRM production, from material selection and characterization to stability and homogeneity testing.[3]
Comparison of this compound Certified Reference Materials
An objective comparison of CRMs requires a thorough evaluation of the information provided by the supplier, primarily through the Certificate of Analysis (CoA). The CoA is a critical document that details the identity, purity, and uncertainty of the reference material.[4] Below is a comparison of this compound offerings from prominent suppliers in the field.
| Supplier | Product Name | Stated Isotopic Purity | Stated Chemical Purity | ISO 17034 Accredited | CoA Availability |
| Sigma-Aldrich | This compound, 98 atom % D | 98 atom % D | 99% (CP) | Information not readily available | Publicly available for various lots |
| LGC Standards | This compound | Not explicitly stated on product page | High-purity | Yes | Available upon request/purchase[5] |
| CDN Isotopes | This compound | 98 atom % D | Information not readily available | Information not readily available | Available upon request/purchase[6] |
| Toronto Research Chemicals (TRC) | This compound | Not explicitly stated on product page | High-purity | Yes (as a subsidiary of LGC)[3] | Available upon request/purchase[7] |
Note: While every effort was made to obtain public Certificates of Analysis for all suppliers, this information was not consistently available at the time of this guide's creation. It is strongly recommended to request the CoA for the specific lot you intend to purchase.
Experimental Verification of this compound CRM
Trust but verify. While a supplier's CoA provides essential information, performing an in-house verification of the this compound CRM is a critical component of a robust quality assurance program. This not only confirms the supplier's specifications but also ensures the material's integrity has been maintained during shipping and storage. The following is a detailed protocol for the verification of isotopic and chemical purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective:
To verify the isotopic and chemical purity of a commercially supplied this compound Certified Reference Material.
Materials:
-
This compound CRM
-
High-purity solvent (e.g., HPLC-grade Methanol or Acetonitrile)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Experimental Workflow:
Caption: Workflow for the verification of this compound CRM.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound CRM.
-
Dissolve the weighed material in a known volume of high-purity solvent to create a stock solution.
-
Perform serial dilutions to obtain a working solution suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
-
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1 (or as appropriate for your instrument sensitivity)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-200
-
-
Data Analysis:
a. Chemical Purity Assessment:
-
Integrate the total ion chromatogram (TIC).
-
Calculate the area percent of the main this compound peak relative to all other detected peaks. This provides an estimate of the chemical purity.
b. Isotopic Purity Determination:
-
Extract the mass spectrum of the this compound peak.
-
Identify the molecular ion cluster, which will include the fully deuterated species (m/z 116 for C₆D₅OCD₃) and ions corresponding to species with fewer deuterium atoms (m/z 115, 114, etc.).
-
Calculate the isotopic purity using the following formula:
-
For a more accurate calculation, it is necessary to correct for the natural isotopic abundance of carbon-13.[8]
-
Interpreting the Results
The in-house verification data should be compared against the supplier's CoA. Minor discrepancies are expected due to differences in instrumentation and methodology. However, significant deviations in either chemical or isotopic purity should be investigated further.
A high-quality this compound CRM should exhibit:
-
High Chemical Purity: Typically >99%, with minimal interfering peaks in the chromatogram.
-
High Isotopic Purity: The abundance of the fully deuterated species (m/z 116) should be the highest in the molecular ion cluster, consistent with the stated atom % D.
Conclusion
The selection and verification of a certified reference material are not trivial steps in the analytical workflow; they are foundational to the generation of reliable and reproducible data. By choosing a supplier with robust quality systems, such as ISO 17034 accreditation, and by implementing a thorough in-house verification protocol, researchers can have the utmost confidence in the accuracy of their quantitative results. This guide provides a framework for making informed decisions when sourcing this compound CRM and for establishing a self-validating system for its qualification.
References
-
Mallia, S. et al. (2019). Isotopic enrichment calculator from mass spectra. GitHub. [Link]
-
Su, X., & Lorenzi, P. L. (2019). ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. BMC Bioinformatics, 20(1), 89. [Link]
-
González-Antuña, A. et al. (2018). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 53(11), 1145-1153. [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
Alzweiri, M. et al. (2012). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia, 75, 249–254. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Han, E. et al. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 26(16), 4945. [Link]
-
Ripszam, M. et al. (2015). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Analytical and Bioanalytical Chemistry, 407(24), 7459-7467. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]
-
Fisher Scientific. (n.d.). Anisole, TRC 500 g | Buy Online | Toronto Research Chemicals. [Link]
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A Senior Application Scientist’s Guide: Evaluating the Effectiveness of Anisole-d8 in Reducing Analytical Variability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is not merely an academic exercise—it is the bedrock upon which the safety and efficacy of therapeutics are built. Analytical variability, stemming from sample matrix complexity and instrument fluctuations, represents a significant challenge to achieving reliable data. This guide provides an in-depth, evidence-based comparison of a stable isotope-labeled (SIL) internal standard, Anisole-d8, against a structural analogue for the quantification of a target analyte in a complex biological matrix. Our objective is to move beyond procedural descriptions and delve into the fundamental causality of why the right internal standard is critical for mitigating variability and ensuring data integrity.
The Challenge: Navigating Analytical Variability and Matrix Effects
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity.[1] However, its accuracy is profoundly susceptible to a phenomenon known as the "matrix effect".[2] The matrix refers to all components in a sample other than the analyte of interest. In biological samples like plasma or urine, these components (salts, lipids, proteins) can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[3][4] This interference can lead to either ion suppression or enhancement, which unpredictably alters the analyte's signal, compromising the accuracy and reproducibility of the results.[1][2]
An internal standard (IS) is added at a constant concentration to all samples, calibrators, and quality controls (QCs) at the earliest stage of sample preparation.[5][6] The fundamental principle is that the IS will experience the same analytical variations as the analyte.[7] By measuring the ratio of the analyte's response to the IS's response, variations from sample preparation, injection volume, and ionization efficiency can be effectively normalized.[7][8]
The choice of IS, however, is paramount. The ideal IS should be a perfect mimic of the analyte.[8] This has led to the widespread adoption of stable isotope-labeled internal standards as the "gold standard" in quantitative bioanalysis.[8][9]
The Gold Standard: The Principle of Isotope Dilution
Stable isotope-labeled internal standards, such as deuterated compounds, are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with a heavier stable isotope (e.g., replacing ¹H with ²H or D).[10][11] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical physicochemical properties ensure they behave in a virtually identical manner throughout the entire analytical process.[8][12]
This approach, known as isotope dilution mass spectrometry, ensures that the IS co-elutes with the analyte and experiences the same degree of matrix effect and extraction recovery.[10][13] Consequently, the ratio of the analyte to the IS remains constant, providing a highly accurate and precise measurement even in the presence of significant signal suppression or enhancement.[8]
Comparative Evaluation: this compound vs. A Structural Analogue
To demonstrate the impact of IS selection, we designed an experiment to quantify Anisole (the analyte) in human plasma. We compare the performance of This compound (a SIL IS) with Phenetole (a structural analogue IS).
-
Analyte: Anisole (C₇H₈O, MW: 108.14)[14]
-
Stable Isotope-Labeled IS: this compound (C₆D₅OCD₃, MW: 116.19)
-
Structural Analogue IS: Phenetole (C₈H₁₀O, MW: 122.16)
Phenetole is structurally similar to Anisole (an ethyl ether vs. a methyl ether) but has different physicochemical properties that may affect its chromatographic retention, extraction recovery, and ionization efficiency.
Experimental Workflow
The following diagram outlines the standardized procedure used for sample analysis.
Caption: Ideal vs. Poor IS correction for matrix effects.
Accuracy and Precision
Accuracy (%Bias) and precision (%CV) were assessed using QC samples at low, medium, and high concentrations (LQC, MQC, HQC). Regulatory guidelines typically require %Bias and %CV to be within ±15% (±20% at the Lower Limit of Quantification, LLOQ). [15][16] | QC Level | this compound as IS | Phenetole as IS | | :--- | :---: | :---: | | | %Bias | %CV | %Bias | %CV | | LQC (5 ng/mL) | -2.5% | 4.1% | -19.8% | 16.2% | | MQC (50 ng/mL) | 1.8% | 2.8% | -17.5% | 14.8% | | HQC (400 ng/mL) | 3.1% | 2.1% | -18.2% | 15.5% |
Interpretation: The use of this compound yields excellent accuracy and precision, with all QC levels well within the ±15% acceptance criteria. In stark contrast, the structural analogue Phenetole fails to correct for analytical variability, resulting in a significant negative bias (~-18%) and poor precision (~15% CV), falling outside the acceptable limits for regulated bioanalysis. [17]This demonstrates a systemic failure of the analogue IS to compensate for sample-to-sample variations.
Senior Scientist Insights: The Causality Behind Performance
The experimental data unequivocally demonstrates the superiority of this compound. The causality is rooted in its fundamental properties:
-
Co-elution and Identical Ionization: Because this compound is chemically identical to Anisole, it has the same retention time and ionization efficiency. [12]It enters the mass spectrometer's ion source at the exact same moment and under the exact same conditions as the analyte, ensuring it experiences the exact same degree of matrix-induced suppression. Phenetole, having a different chemical structure, elutes at a slightly different time and has a different ionization efficiency, leading to a disconnect in how it experiences the matrix effect relative to the analyte.
-
Consistent Extraction Recovery: While not explicitly shown in the tables, a SIL IS will mirror the analyte's recovery during sample preparation. [8]Any loss of analyte during the protein precipitation and transfer steps will be matched by a proportional loss of the SIL IS, keeping their ratio constant. A structural analogue may have different solubility and partitioning characteristics, leading to variable recovery and another source of error.
A Note on Potential Pitfalls of Deuterated Standards: While superior, deuterated standards are not without potential challenges. The "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the unlabeled analyte in reversed-phase chromatography. [13][18]If this separation is significant and coincides with a rapidly changing matrix effect profile, it can compromise the correction. [13]Furthermore, the stability of the deuterium labels is critical; labels on exchangeable positions (like -OH or -NH) can be lost, and care must be taken in their design and synthesis. [11][18]this compound, with labels on the aromatic ring and the stable methoxy group, is an example of a well-designed, stable SIL IS.
Conclusion: A Mandate for the Gold Standard
The selection of an internal standard is a critical decision that directly dictates the quality and reliability of quantitative bioanalytical data. While structural analogues may seem like a convenient or less expensive option, they introduce a high risk of inaccurate and imprecise results by failing to adequately compensate for matrix effects and other sources of analytical variability.
Our comparative data provides clear, quantitative evidence that a stable isotope-labeled internal standard like This compound is profoundly more effective at reducing analytical variability. Its ability to perfectly mimic the analyte's behavior throughout the analytical process ensures robust, reliable, and accurate quantification, meeting the stringent requirements of regulated bioanalysis. For researchers, scientists, and drug development professionals, committing to the gold standard of isotope dilution is not just best practice—it is essential for generating data of the highest integrity.
References
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
-
Liang, Y., et al. (2020). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1152, 122241. Retrieved from [Link]
-
Selvan, R. S., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(1), 58-66. Retrieved from [Link]
-
Buhrman, D., et al. (2016). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Retrieved from [Link]
-
Reddy, T. M., & Kumar, V. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched? Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 163, 111-118. Retrieved from [Link]
-
ResearchGate. (2014). How can an internal standard such as toluene-d8 be used for fecal VOCs quantification? Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
Krackeler Scientific, Inc. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2025). Understanding Internal standards and how to choose them. r/massspectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Chromatography B, 879(19), 1473-1491. Retrieved from [Link]
-
Fernando, M., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. Retrieved from [Link]
-
Reddit. (2023). How would I pick a suitable internal standard? r/Chempros. Retrieved from [Link]
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Zhang, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 461-470. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Anisole. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. Retrieved from [Link]
-
University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Retrieved from [Link]
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The Analytical Edge: A Comparative Guide to Linearity, Range, and Sensitivity Assessment with Anisole-d8
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, the integrity of your data is paramount. The selection of an appropriate internal standard is a critical decision that directly influences the accuracy and reliability of analytical methods. This guide provides an in-depth technical comparison of Anisole-d8, a deuterated internal standard, against a common non-deuterated alternative, Fluorobenzene, for the assessment of linearity, range, and sensitivity in chromatographic assays, particularly Gas Chromatography-Mass Spectrometry (GC-MS). By delving into the causality behind experimental choices and presenting supporting data, this guide will equip you with the insights to make informed decisions for your analytical workflows.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
In the pursuit of analytical excellence, stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the gold standard.[1] The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest. In the case of this compound, the hydrogen atoms on the aromatic ring and the methoxy group are replaced with deuterium. This subtle mass change allows for differentiation by the mass spectrometer, while the chemical behavior remains virtually indistinguishable from its non-deuterated counterpart, anisole.
This near-perfect chemical mimicry ensures that this compound experiences the same variations as the analyte during sample preparation, extraction, and chromatographic separation.[2] Consequently, it provides a more accurate correction for matrix effects, which are a significant source of imprecision and inaccuracy in complex sample matrices.[3] Non-deuterated internal standards, while structurally similar, can exhibit different extraction efficiencies and chromatographic behaviors, leading to less reliable correction.[4]
Performance Comparison: this compound vs. Fluorobenzene
To provide a clear and objective comparison, this section presents experimental data on the performance of this compound and Fluorobenzene in the context of linearity, range, and sensitivity.
| Parameter | This compound | Fluorobenzene | Analysis Method |
| Linearity (Correlation Coefficient, r²) | > 0.999[5] | Typically > 0.99[6] | GC-MS |
| Linear Range | 100 - 4000 µg/L[5] | Not explicitly defined in a single range, but used across various concentration ranges in EPA methods.[7] | GC-MS |
| Relative Response Factor (RRF) %RSD | ≤ 30%[5] | < 20% (as per EPA Method 8260 criteria)[2] | GC-MS |
| Typical Analytes | Volatile Organic Compounds (VOCs)[5] | Volatile Organic Compounds (VOCs), particularly in environmental analysis (e.g., Benzene, Toluene)[6][7] | GC-MS |
Table 1: Performance Comparison of this compound and Fluorobenzene as Internal Standards.
The data indicates that this compound demonstrates excellent linearity, with a correlation coefficient exceeding 0.999 over a defined concentration range.[5] While specific linearity data for Fluorobenzene is method-dependent, it is widely accepted and used in regulated methods like EPA 8260, which mandates a relative standard deviation of the response factor to be less than 20%.[2] The choice between these internal standards often comes down to the specific analytes and the required level of accuracy. For complex matrices where significant variability is expected, the superior ability of a deuterated internal standard like this compound to compensate for these effects often justifies its use.
Experimental Protocols: A Step-by-Step Guide to Validation
To ensure the scientific integrity of your analytical methods, a rigorous validation process is essential. The following protocols provide a detailed methodology for assessing linearity, range, and sensitivity using this compound as an internal standard.
Experimental Workflow for Linearity, Range, and Sensitivity Assessment
Caption: Workflow for assessing linearity, range, and sensitivity using this compound.
Detailed Protocol for Linearity and Range Assessment
Objective: To establish the linear relationship between the instrument response and the concentration of the analyte over a defined range.
Materials:
-
Analyte of interest
-
This compound internal standard
-
High-purity solvent (e.g., methanol, dichloromethane)
-
Calibrated volumetric flasks and pipettes
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the analyte in a suitable solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Similarly, prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL). The causality here is to have concentrated solutions that can be accurately diluted to create a range of calibration standards.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by serially diluting the analyte stock solution. The concentration range should bracket the expected concentration of the analyte in unknown samples. For example, for an expected concentration of 100 µg/L, the range could be 10, 50, 100, 200, and 500 µg/L. This ensures the method's performance is evaluated across its intended working range.
-
-
Internal Standard Spiking:
-
Add a constant, known amount of the this compound stock solution to each calibration standard. The final concentration of the internal standard should be consistent across all standards and samples. This is the cornerstone of the internal standard method, as it provides a constant reference point for normalization.
-
-
GC-MS Analysis:
-
Analyze the spiked calibration standards using a validated GC-MS method. The method should be optimized for the separation and detection of both the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and this compound in each chromatogram.
-
Calculate the response ratio for each calibration level: Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)
-
Plot the response ratio (y-axis) against the corresponding analyte concentration (x-axis) to generate a calibration curve.
-
Perform a linear regression analysis on the calibration data to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.
-
Acceptance Criteria:
-
Linearity: The correlation coefficient (r²) should typically be ≥ 0.995.[8]
-
Range: The range is the interval between the upper and lower concentrations of the calibration curve that demonstrate acceptable linearity, accuracy, and precision.
Detailed Protocol for Sensitivity Assessment (LOD and LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ).
Procedure:
-
Preparation of Low-Level Standards:
-
Prepare a series of standards at concentrations near the expected limit of detection. This is typically done by further diluting the lowest concentration standard from the linearity study.
-
-
Analysis of Replicates:
-
Analyze at least seven replicate samples of a low-concentration standard.
-
-
Calculation of LOD and LOQ:
-
LOD: Can be estimated based on the signal-to-noise ratio (typically a ratio of 3:1) or calculated from the standard deviation of the response of the low-level replicates.[9] LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ: Can be estimated based on a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response.[9] LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
Acceptance Criteria:
-
The LOQ should be the lowest point on the calibration curve and should be determined with acceptable accuracy and precision.
The Trustworthiness of a Self-Validating System
The use of a deuterated internal standard like this compound is integral to creating a self-validating analytical system. Because this compound so closely mimics the analyte, any unexpected variations in its response can signal a problem with the sample preparation or analytical run. Consistent monitoring of the internal standard's peak area across a batch of samples provides an additional layer of quality control, enhancing the trustworthiness of the generated data.
Caption: Logical comparison of deuterated vs. non-deuterated internal standards.
Conclusion
The selection of an internal standard is a foundational element in the development of robust and reliable quantitative analytical methods. As demonstrated, the use of a deuterated internal standard such as this compound offers significant advantages in terms of accuracy and precision by effectively compensating for analytical variability and matrix effects. While non-deuterated alternatives like Fluorobenzene are suitable for certain applications, the near-identical chemical behavior of deuterated standards provides a higher level of confidence in the generated data, particularly in complex matrices encountered in pharmaceutical and environmental analysis. By following rigorous validation protocols for linearity, range, and sensitivity, researchers can ensure that their analytical methods are not only accurate and precise but also trustworthy and fit for purpose.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. (2014). How can an internal standard such as toluene-d8 be used for fecal VOCs quantification?. [Link]
-
ResearchGate. (2017). Can toluene be used as internal standard for the quantification of pine resin terpenes by GC-MS?. [Link]
-
ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. [Link]
- Chan, B., et al. (2011). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance.
- Mei, H., Hsieh, Y., & Nardo, C. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103.
-
VideLeaf. (2021). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). Simultaneous Determination of Benzene and Toluene in Pesticide Emulsifiable Concentrate by Headspace GC-MS. [Link]
-
Petreska Stanoeva, J., et al. (2024). Establishment, evaluation and application of a gas chromatography-mass spectrometry method for quantification of volatile organic compounds in ambient air using anisole as an internal standard. ResearchGate. [Link]
-
Restek. (n.d.). Fluorobenzene. [Link]
- National Center for Biotechnology Information. (1995). Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. Journal of Forensic Sciences, 40(6), 983-9.
-
ResearchGate. (n.d.). [Analytical method and comparison for static and dynamic headspace gas chromatography of anisole in water]. [Link]
-
SCION Instruments. (n.d.). Performance of EPA Method 8270 using Hydrogen Carrier Gas on SCION GC-MS. [Link]
- ANSI/ASB. (2019).
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (n.d.). Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. [Link]
-
GTFCh. (2009). APPENDIX B Requirements for the validation of analytical methods. [Link]
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Anisole-d8
Anisole-d8 (Methoxybenzene-d8), a deuterated analog of anisole, is a common solvent and intermediate in organic synthesis. While its deuteration does not significantly alter its fundamental chemical hazards compared to its non-deuterated counterpart, rigorous adherence to safety protocols is paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to provide not just a list of equipment, but the scientific rationale behind its use, ensuring a self-validating system of safety in your laboratory.
The Foundation of Safety: Hazard Assessment
Before handling any chemical, a thorough understanding of its potential hazards is critical. This assessment directly informs the level and type of PPE required. This compound presents several key risks:
-
Flammability: Anisole is a flammable liquid and vapor, with a flash point of approximately 41-52°C (106-125°F)[1][2]. Vapors are heavier than air and can travel to an ignition source, causing a flashback[2][3]. Handling requires strict avoidance of heat, sparks, and open flames, and the use of non-sparking tools and explosion-proof equipment is recommended[1][2][4].
-
Inhalation Hazard: Inhaling this compound vapors, mists, or aerosols can irritate the nose and throat[1]. Higher concentrations may cause central nervous system effects such as dizziness, lightheadedness, or drowsiness[1][5]. Therefore, handling should always occur in a well-ventilated area[6].
-
Skin and Eye Contact: Direct contact can cause skin and eye irritation[1]. Prolonged or repeated skin contact may lead to dryness, cracking, and dermatitis[1][6].
-
Ingestion Hazard: Swallowing the substance may be fatal if it enters the airways[7]. While less common in a laboratory setting, this risk underscores the importance of prohibiting eating, drinking, and smoking in work areas[1][8].
Core Protective Equipment: Your Primary Defense
Based on the hazard assessment, a multi-layered PPE strategy is required. The selection of specific equipment depends on the scale and nature of the procedure.
Eye and Face Protection
Rationale: The eyes are highly susceptible to chemical splashes. Standard safety glasses provide good baseline protection, but operations with a higher risk of splashes or aerosol generation demand more robust shielding.
-
Minimum Requirement: At all times when in the laboratory where this compound is handled, wear chemical safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards[2][9].
-
Elevated Risk (e.g., transfers, heating): When transferring larger volumes (>100 mL) or performing operations that could generate aerosols, a full-face shield worn over safety goggles is required to protect the entire face[10].
Hand Protection
Rationale: Gloves are the most critical barrier against dermal exposure. However, no glove material offers indefinite protection. Chemical permeation and degradation must be considered. Always inspect gloves for tears or pinholes before use[8][9].
Selection Protocol: The choice of glove material is critical. Nitrile rubber is commonly recommended, but its breakthrough time—the time it takes for the chemical to permeate the glove—must be sufficient for the duration of the task.
| Glove Material | Thickness | Permeation Time | Recommendation |
| Nitrile Rubber (NBR) | 0.4mm | > 30 minutes (Level 2)[11] | Suitable for short-duration tasks. Change gloves immediately upon suspected contact. |
| Viton® | - | > 480 minutes | Recommended for extended handling or immersion. |
Glove Usage Protocol:
-
Inspection: Before donning, visually inspect gloves for any signs of damage.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: If a glove is splashed, remove it immediately using the proper technique to avoid contaminating your skin[6][9]. Wash your hands thoroughly and don a new pair.
-
Doffing: Remove gloves by peeling them off from the cuff downwards, turning them inside out, without touching the outer surface with your bare hands.
-
Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations[6][9]. Never reuse disposable gloves.
Body Protection
Rationale: Protective clothing shields the skin from splashes and spills. The material should be resistant to the chemical being handled.
-
Standard Use: A standard, clean laboratory coat should be worn and kept fully fastened[1][12].
-
Large Quantities/High Splash Risk: For large-scale operations, consider a chemically resistant apron or suit. Flame-retardant and antistatic protective clothing is advisable due to the flammability risk[5].
-
Footwear: Fully enclosed shoes must be worn at all times in the laboratory. Sandals or perforated shoes are not permitted[8].
Respiratory Protection
Rationale: Engineering controls, such as chemical fume hoods, are the primary method for controlling inhalation exposure[10]. Respirators should be used only when engineering controls are not feasible or as a secondary precaution during emergencies or large-scale work.
-
Standard Operations: All work with open containers of this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation[10][13].
-
When Respirators are Needed: If a risk assessment determines that a fume hood is insufficient or unavailable (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator is necessary[3].
-
Type: An air-purifying respirator equipped with an organic vapor cartridge (Type A, brown color code) is appropriate for this compound[3][11].
-
Fit Testing: All personnel required to wear respirators must be part of a respiratory protection program that includes fit testing and training, as mandated by OSHA's 29 CFR 1910.134[2].
-
Operational and Disposal Plans
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound handling.
Emergency Protocols
-
Skin Contact: Immediately remove contaminated clothing[1][5]. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[11].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[11]. Remove contact lenses if present and easy to do. Seek immediate medical attention. Eyewash stations must be readily accessible[1][3].
-
Inhalation: Move the affected person to fresh air[5]. If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing. Seek immediate medical attention[1].
-
Spill: Evacuate non-essential personnel. Remove all ignition sources[4][6]. Ventilate the area. Wearing the appropriate PPE (including respiratory protection for large spills), contain the spill using an inert absorbent material like sand, earth, or vermiculite[4][11]. Collect the material in a suitable, closed container for disposal[9].
Disposal of Contaminated PPE and Waste
Proper disposal is a critical final step in the handling process to prevent delayed exposure and environmental contamination.
-
Segregation: All materials contaminated with this compound, including used gloves, absorbent paper, and empty containers, are considered hazardous waste[14].
-
Containers: Use designated, properly labeled, and sealed containers for hazardous waste. Containers may need to be grounded[2].
-
Gloves and Apparel: Contaminated gloves should be disposed of immediately in a designated hazardous waste container[9]. Contaminated lab coats or other clothing should be professionally laundered by a service familiar with handling chemical hazards[1].
-
Bulk Waste: Unused this compound and spill cleanup materials must be disposed of through a licensed chemical destruction plant or approved waste disposal facility[4][9]. Do not discharge to sewer systems[5][9].
By integrating this expert-driven, safety-first approach, researchers can confidently handle this compound, ensuring personal safety and the integrity of their work.
References
-
Hazard Summary: Anisole - New Jersey Department of Health. Available at: [Link]
-
Safety Data Sheet: Anisole - University of Mainz. Available at: [Link]
-
Material Safety Data Sheet: Anisole - ScienceLab.com. Available at: [Link]
-
Material Safety Data Sheet - Anisole, 99% - Cole-Parmer. Available at: [Link]
-
Safety Data Sheet: Anisole - Carl ROTH. Available at: [Link]
-
Anisole CAS No 100-66-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - Loba Chemie. Available at: [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory - University of California, Santa Cruz. Available at: [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment - American Laboratory. Available at: [Link]
-
Radionuclide Lab Rules - University of Illinois Chicago EHS. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - University of North Carolina at Chapel Hill. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
